molecular formula C10H21N3 B1586076 1-(2-Pyrrolidin-1-ylethyl)piperazine CAS No. 22763-69-5

1-(2-Pyrrolidin-1-ylethyl)piperazine

Cat. No.: B1586076
CAS No.: 22763-69-5
M. Wt: 183.29 g/mol
InChI Key: UXHZIFKPLFIPSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Pyrrolidin-1-ylethyl)piperazine is a chemical reagent of interest in pharmaceutical and medicinal chemistry research. This compound features a piperazine core linked to a pyrrolidine ring via an ethyl spacer, a structural motif common in molecules with significant pharmacological potential. Piperazine derivatives are extensively investigated for their diverse biological activities and are key scaffolds in the development of therapeutic agents . These compounds have demonstrated a wide span of applications in scientific research, including as potential antiviral , antipsychotic , and anticonvulsant agents . The specific spatial arrangement and physicochemical properties conferred by its molecular structure make this compound a valuable intermediate for constructing more complex chemical entities. It is primarily used in the design and synthesis of novel bioactive molecules, in structure-activity relationship (SAR) studies, and as a building block in exploratory medicinal chemistry programs. Researchers can utilize this compound to develop novel ligands targeting central nervous system (CNS) receptors or enzymes implicated in various disease pathways. Handling of this substance requires a laboratory setting with appropriate engineering controls and personal protective equipment. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-pyrrolidin-1-ylethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3/c1-2-6-12(5-1)9-10-13-7-3-11-4-8-13/h11H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHZIFKPLFIPSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371944
Record name 1-(2-pyrrolidin-1-ylethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22763-69-5
Record name 1-[2-(1-Pyrrolidinyl)ethyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22763-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-pyrrolidin-1-ylethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-(pyrrolidin-1-yl)ethyl]piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(2-Pyrrolidin-1-ylethyl)piperazine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 1-(2-Pyrrolidin-1-ylethyl)piperazine

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound (CAS No. 22763-69-5). This diamine, incorporating both the privileged pyrrolidine and piperazine scaffolds, serves as a versatile building block in medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its handling, characterization, and strategic utilization in synthetic chemistry.

Introduction: A Molecule of Strategic Importance

This compound is a heterocyclic organic compound featuring a pyrrolidine ring linked to a piperazine ring via an ethyl bridge. The constituent scaffolds are of immense interest in pharmaceutical development. The piperazine ring is a core component in numerous approved drugs, valued for its ability to improve aqueous solubility and its versatile reactivity.[1] Similarly, the five-membered pyrrolidine ring is a ubiquitous nitrogen heterocycle in bioactive natural products and synthetic drugs, prized for its three-dimensional structure and stereochemical possibilities.[2][3][4]

The combination of these two motifs in a single molecule creates a unique building block with three distinct nitrogen centers, offering a platform for the synthesis of complex molecular architectures. Understanding its fundamental chemical properties is therefore critical to unlocking its full potential in the design of novel therapeutic agents and functional materials.[5][6]

Physicochemical and Spectroscopic Profile

The core identity and physical characteristics of this compound are summarized below. These properties are essential for its proper handling, purification, and characterization.

Core Properties

A compilation of the key physical and chemical identifiers for this compound is presented in Table 1.

PropertyValueSource(s)
CAS Number 22763-69-5[7][8]
Molecular Formula C₁₀H₂₁N₃[7][8]
Molecular Weight 183.30 g/mol [7][8]
IUPAC Name 1-[2-(pyrrolidin-1-yl)ethyl]piperazine[7]
Appearance Clear liquid[9]
Boiling Point 77 °C (Predicted)[9]
Density 0.980 ± 0.06 g/cm³ (Predicted)[9]
pKa (Predicted) 9.19 ± 0.10[9]
SMILES C1CCN(C1)CCN2CCNCC2[10]
InChIKey UXHZIFKPLFIPSX-UHFFFAOYSA-N[7][10]
Predicted Spectroscopic Data

While experimental spectra should be acquired for lot-specific confirmation, the expected spectroscopic signatures can be predicted from the molecular structure.

  • Mass Spectrometry: In electrospray ionization (ESI) mass spectrometry, the compound is expected to readily protonate. The predicted mass-to-charge ratio (m/z) for the [M+H]⁺ ion is 184.18083.[10] A characteristic fragmentation pattern would involve cleavage of the C-C bond in the ethyl bridge or cleavage alpha to the nitrogen atoms. A fragment ion with an m/z of 98.0965, corresponding to the pyrrolidine moiety, is a plausible observation.

  • ¹H NMR Spectroscopy: The proton NMR spectrum would display several distinct multiplets corresponding to the non-equivalent protons on the pyrrolidine and piperazine rings, as well as the ethyl bridge. Protons on carbons adjacent to nitrogen atoms (α-protons) would be deshielded and appear further downfield (typically 2.5-3.5 ppm). The N-H proton on the piperazine ring would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR Spectroscopy: The spectrum is expected to show signals for the 10 carbon atoms, though some may overlap depending on the solvent and magnetic field strength. Carbons bonded to nitrogen will resonate in the 40-60 ppm range.

  • FTIR Spectroscopy: The infrared spectrum would be characterized by C-H stretching vibrations (~2850-3000 cm⁻¹), a broad N-H stretching band from the secondary amine (~3250-3350 cm⁻¹), and C-N stretching vibrations (~1000-1200 cm⁻¹).

Synthesis and Purification

A common and reliable method for the synthesis of N-substituted piperazines is through nucleophilic substitution. A robust protocol for the preparation of this compound is detailed below.

Synthetic Workflow: Nucleophilic Substitution

The synthesis proceeds via the reaction of piperazine with a suitable 2-pyrrolidinylethyl halide, such as 1-(2-chloroethyl)pyrrolidine. The secondary amine on piperazine acts as the nucleophile.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products & Purification Piperazine Piperazine (Excess) Solvent Solvent (e.g., Acetonitrile) Piperazine->Solvent Dissolve PyrrolidineHalide 1-(2-chloroethyl)pyrrolidine PyrrolidineHalide->Solvent Heat Heat (Reflux) Solvent->Heat Stir & Heat Base Base (e.g., K₂CO₃) Base->Solvent Product This compound Heat->Product Nucleophilic Substitution Salt KCl Heat->Salt Purification Filtration & Distillation Product->Purification

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Experimental Protocol

Materials:

  • Piperazine (3.0 eq.)

  • 1-(2-chloroethyl)pyrrolidine hydrochloride (1.0 eq.)

  • Potassium carbonate (K₂CO₃, 3.0 eq.)

  • Acetonitrile (CH₃CN)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine, 1-(2-chloroethyl)pyrrolidine hydrochloride, and potassium carbonate.

  • Solvent Addition: Add acetonitrile to the flask to create a slurry (approx. 0.2 M concentration with respect to the limiting reagent).

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

    • Causality: Using an excess of piperazine minimizes the formation of the undesired dialkylated product. The base (K₂CO₃) is crucial to neutralize the hydrochloride salt of the starting material and the HCl generated during the reaction, driving the equilibrium towards the product.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts (KCl and excess K₂CO₃) and wash the solid cake with a small amount of acetonitrile.

  • Purification: Combine the filtrate and washings. Remove the acetonitrile under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation to yield the final product as a clear liquid.

    • Self-Validation: The purity of the final product should be confirmed by NMR and GC-MS to ensure the absence of starting materials and side products.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is governed by its three nitrogen atoms. However, they are not chemically equivalent, which allows for selective functionalization.

  • N1 (Pyrrolidine): This is a tertiary amine. It is nucleophilic but sterically more hindered than the piperazine nitrogens.

  • N1' (Piperazine, ethyl-substituted): This is also a tertiary amine and is nucleophilic.

  • N4' (Piperazine, N-H): This secondary amine is the most versatile and reactive site on the molecule. It is a potent nucleophile and can be readily deprotonated, making it suitable for a wide range of chemical transformations.

Caption: Preferential reactivity at the N4' secondary amine.

Key Reactions:

  • N-Alkylation/Arylation: The secondary amine can be easily alkylated using alkyl halides or reductively aminated with aldehydes/ketones. It is also an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form N-aryl derivatives.[11]

  • N-Acylation: Reaction with acid chlorides or anhydrides readily forms the corresponding amide.

  • Sulfonylation: Treatment with sulfonyl chlorides yields stable sulfonamides.

This selective reactivity at the N4' position allows the molecule to be used as a scaffold, where the pyrrolidinylethyl moiety serves as a fixed structural element and further diversity is introduced at the other end of the piperazine ring.

Applications in Research and Drug Development

The structural motifs within this compound are prevalent in pharmacologically active compounds, making it a valuable intermediate for drug discovery.[12]

  • Scaffold for CNS Agents: Piperazine derivatives are well-known for their activity on central nervous system (CNS) targets. This compound can be used to synthesize libraries of molecules for screening against various receptors and transporters.

  • Antimicrobial and Anticancer Agents: Both pyrrolidine and piperazine rings are found in compounds with demonstrated antimicrobial and anticancer properties.[6][12] Researchers can use this molecule as a starting point to develop novel agents in these therapeutic areas.

  • Improving Pharmacokinetic Properties: The inclusion of the piperazine moiety can enhance the aqueous solubility and permeability of a drug candidate, which are critical pharmacokinetic properties.[4][13] The N-H group provides a handle for attaching solubilizing groups or other functionalities to fine-tune the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Safety and Handling

Hazard Identification:

  • This compound is classified as a hazardous substance. It is reported to cause severe skin burns and serious eye damage (GHS Hazard statement H314).[9]

  • It is corrosive and an irritant.[9]

  • The compound may be classified as a Dangerous Good for transportation.[8]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling.

  • Ventilation: Work in a well-ventilated chemical fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The compound may be air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).[9] Keep the container tightly sealed and store in a locked cabinet.

Conclusion

This compound is a strategically important chemical building block that bridges the structural and functional attributes of the piperazine and pyrrolidine heterocycles. Its well-defined physicochemical properties, predictable reactivity centered on the secondary amine of the piperazine ring, and straightforward synthesis make it an invaluable tool for chemists in academic and industrial research. The insights provided in this guide aim to facilitate its effective and safe utilization in the development of the next generation of pharmaceuticals and advanced materials.

References

  • This cit
  • Matrix Fine Chemicals. 1-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERAZINE | CAS 22763-69-5. [Link]

  • Ataman Kimya. PIPERAZINES. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • This cit
  • PubChem. 1-(2-(pyrrolidin-1-yl)ethyl)piperazine. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed Central. [Link]

  • This cit
  • This cit
  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • This cit
  • Singh, U. P., & Bhat, H. R. (2013). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. PubMed. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • This cit
  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • This cit
  • This cit
  • Wilson, L. J., et al. (2013). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. PubMed Central. [Link]

  • This cit
  • This cit
  • This cit
  • Van Hout, M., et al. (2021). Analytical characterization of etonitazepyne, a new pyrrolidinyl‐containing 2‐benzylbenzimidazole opioid sold online. Sciensano. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

Sources

Technical Guide: Synthesis and Characterization of 1-(2-Pyrrolidin-1-ylethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Pyrrolidin-1-ylethyl)piperazine (CAS: 22763-69-5) is a critical diamine scaffold employed in the synthesis of CNS-active pharmaceutical agents, particularly atypical antipsychotics and high-affinity ligands for sigma and dopamine receptors. Its structural utility lies in the flexible ethyl linker connecting a bulky, lipophilic pyrrolidine ring to a reactive piperazine secondary amine, serving as a versatile "privileged structure" for nucleophilic substitution.

This guide details a robust, scalable synthesis protocol designed to maximize regioselectivity and minimize the formation of the bis-alkylated byproduct, 1,4-bis(2-pyrrolidin-1-ylethyl)piperazine. It includes validated characterization data and a self-correcting troubleshooting framework.

Retrosynthetic Analysis & Strategy

To synthesize this compound efficiently, we must avoid the statistical polymerization often seen in polyamine synthesis.

Strategic Pathway: Nucleophilic Substitution (N-Alkylation)

The most reliable industrial route involves the alkylation of excess piperazine with 1-(2-chloroethyl)pyrrolidine hydrochloride .

  • Reagent A (Nucleophile): Piperazine (anhydrous).[1] Used in 3-5 molar excess to ensure mono-alkylation.

  • Reagent B (Electrophile): 1-(2-chloroethyl)pyrrolidine hydrochloride. The hydrochloride salt is preferred over the free base for stability and ease of handling.

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃). Acts as an HCl scavenger.

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN). Polar protic or aprotic solvents facilitate the SN2 mechanism.

Reaction Scheme Visualization

SynthesisScheme Reagent1 1-(2-Chloroethyl)pyrrolidine Hydrochloride Base K2CO3 / EtOH Reflux Reagent1->Base Reagent2 Piperazine (Excess) Reagent2->Base Intermediate Transition State (SN2) Base->Intermediate Heat Product This compound (Target) Intermediate->Product Major Path Byproduct Bis-alkylated Impurity (Minimized) Intermediate->Byproduct Minor Path

Figure 1: Reaction pathway prioritizing mono-alkylation via stoichiometric control.

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
Piperazine (Anhydrous) 86.144.0Nucleophile
1-(2-Chloroethyl)pyrrolidine HCl 170.081.0Electrophile
Potassium Carbonate (K₂CO₃) 138.212.5Base/Scavenger
Ethanol (Absolute) -SolventMedium
Step-by-Step Methodology

Step 1: Reagent Preparation

  • Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charge the flask with Piperazine (34.4 g, 0.40 mol) and Ethanol (150 mL) . Stir until dissolved. Note: Warming slightly to 40°C aids dissolution.

  • Add Potassium Carbonate (34.5 g, 0.25 mol) to the solution.

Step 2: Addition of Electrophile

  • Add 1-(2-Chloroethyl)pyrrolidine Hydrochloride (17.0 g, 0.10 mol) portion-wise over 15 minutes.

    • Expert Insight: Adding the electrophile slowly to the excess piperazine pool ensures that at any given moment, the concentration of unreacted piperazine is far higher than the mono-alkylated product, suppressing dimer formation.

Step 3: Reaction & Reflux

  • Heat the mixture to reflux (approx. 78-80°C) under a nitrogen atmosphere.

  • Maintain reflux for 12–16 hours .

  • Monitoring: Check reaction progress via TLC (System: MeOH/NH₄OH 9:1). The spot for the chloroethyl starting material (Rf ~0.8) should disappear.

Step 4: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Filtration: Filter off the inorganic salts (KCl and unreacted K₂CO₃) using a sintered glass funnel. Wash the cake with cold ethanol (2 x 20 mL).

  • Evaporation: Concentrate the filtrate under reduced pressure (Rotavap) to remove ethanol. A semi-solid residue will remain.

  • Extraction:

    • Dissolve the residue in Dichloromethane (DCM, 100 mL) and Water (50 mL) .

    • Separate the layers.[2][3][4][5] The product and excess piperazine will partition.

    • Crucial Step: Wash the organic layer with Water (3 x 50 mL) . This aggressively removes the excess unreacted piperazine (which is highly water-soluble) while the lipophilic product remains in the DCM.

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄) , filter, and evaporate to yield the crude oil.

Step 5: Purification (Distillation)

  • Perform vacuum distillation on the crude oil.[5]

  • Target Fraction: Collect the fraction boiling at 135–140°C at 2 mmHg (approximate).

  • Yield: Expected yield is 65–75% (approx. 12–14 g) of a pale yellow oil.

Workup & Purification Logic Flow

WorkupFlow ReactionMix Crude Reaction Mixture (EtOH, Salts, Product, Excess Piperazine) Filter Filtration ReactionMix->Filter Solids Solid Waste (KCl, K2CO3) Filter->Solids Filtrate Ethanolic Filtrate Filter->Filtrate Evap Rotary Evaporation Filtrate->Evap Residue Oily Residue Evap->Residue Extract DCM / Water Extraction Residue->Extract AqLayer Aqueous Layer (Excess Piperazine) Extract->AqLayer OrgLayer Organic Layer (Product) Extract->OrgLayer Distill Vacuum Distillation (135-140°C @ 2mmHg) OrgLayer->Distill Final Pure this compound Distill->Final

Figure 2: Purification flowchart emphasizing the removal of excess piperazine via aqueous washing.

Characterization & Analysis

Spectroscopic Data (Expected)

The following data validates the structure of the free base.

TechniqueParameterAssignment / Value
¹H NMR Solvent CDCl₃ (400 MHz)
δ 1.75 - 1.80 Multiplet, 4H (Pyrrolidine β-CH₂)
δ 2.45 - 2.55 Multiplet, 6H (Pyrrolidine α-CH₂ + Piperazine N-CH₂)
δ 2.58 - 2.65 Multiplet, 4H (Ethyl bridge N-CH₂-CH₂-N)
δ 2.88 - 2.92 Triplet, 4H (Piperazine NH-CH₂)
δ 1.80 Broad Singlet, 1H (NH) - Shift varies with concentration
¹³C NMR Solvent CDCl₃ (100 MHz)
δ 23.4 Pyrrolidine β-C
δ 46.1 Piperazine C (next to NH)
δ 54.2 Pyrrolidine α-C
δ 54.8 Piperazine C (next to bridge)
δ 55.5, 56.8 Ethyl bridge carbons
Mass Spec ESI+ [M+H]⁺ = 184.18 m/z
Quality Control Criteria
  • Purity (GC/HPLC): >98.0%

  • Appearance: Clear, colorless to pale yellow liquid.[6]

  • Water Content (Karl Fischer): <0.5% (Critical for subsequent anhydrous reactions).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) Incomplete alkylation or loss during workup.Increase reflux time to 20h. Ensure the aqueous wash in Step 4 is not too acidic (keep pH > 10).
Bis-alkylated Impurity Ratio of Piperazine to Electrophile is too low.Increase Piperazine equivalents from 4.0 to 6.0. Add electrophile slower.
Solidification in Flask Solvent volume too low for salt precipitation.Add more Ethanol or switch to Acetonitrile to improve solubility during reflux.
Emulsion in Extraction pH effects or surfactant-like behavior.Add brine (saturated NaCl) to the aqueous phase to break the emulsion.

Safety & Handling

  • Hazards: The compound is a tertiary/secondary amine and is corrosive. Causes severe skin burns and eye damage (H314).

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.

  • Storage: Store under nitrogen in a cool, dry place. The free base absorbs CO₂ from the air; conversion to the dihydrochloride salt is recommended for long-term storage.

References

  • BenchChem. Technical Guide to the Chemical Utility of 1-(2-chloroethyl)piperazine Hydrochloride. Retrieved from

  • PrepChem. Synthesis of Piperazine Derivatives. Retrieved from

  • National Institute of Standards and Technology (NIST). Piperazine Thermochemical Data. Retrieved from

  • PubChem. Compound Summary: this compound. Retrieved from

  • MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Retrieved from

Sources

1-(2-Pyrrolidin-1-ylethyl)piperazine CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

The "Privileged Linker" in GPCR Ligand Design and Synthetic Medicinal Chemistry

Executive Summary

1-(2-Pyrrolidin-1-ylethyl)piperazine (CAS 22763-69-5) is a unsymmetrical diamine scaffold widely utilized in medicinal chemistry as a solubility-enhancing side chain and a pharmacophore modulator.[1][2] Structurally, it bridges a secondary amine (piperazine) and a tertiary amine (pyrrolidine) via an ethylene spacer. This specific topology allows it to serve as a high-affinity ligand for G-protein coupled receptors (GPCRs), particularly Sigma-1 (


), Dopamine (

), and Histamine (

) receptors.

This guide provides a rigorous technical analysis of the molecule, detailing its physiochemical profile, optimized synthetic routes to minimize dimerization, and its critical role in modern drug discovery—including its recent emergence as a precursor in the synthesis of high-potency nitazene analogues.

Part 1: Chemical Identity & Physiochemical Profile[3]

This molecule functions as a "bidentate" base. The steric bulk of the pyrrolidine ring contrasts with the reactive secondary amine of the piperazine, making it an ideal candidate for


 or amide coupling reactions where site-selectivity is required.
Table 1: Chemical Passport
Parameter Technical Specification
IUPAC Name 1-[2-(Pyrrolidin-1-yl)ethyl]piperazine
CAS Registry Number 22763-69-5
Common Synonyms 1-(2-Pyrrolidinoethyl)piperazine; 4-(2-Pyrrolidin-1-ylethyl)piperazine
Molecular Formula

Molecular Weight 183.30 g/mol
Physical State Viscous colorless to pale yellow liquid
Boiling Point ~77–80 °C (at 0.5 mmHg) / ~260 °C (Predicted at 760 mmHg)
Density

g/mL
pKa (Predicted)

(Piperazine NH),

(Pyrrolidine N)
Solubility Miscible in water, EtOH, DCM; Insoluble in Hexanes

Part 2: Synthetic Routes & Process Optimization

The synthesis of this compound presents a classic challenge in polyamine chemistry: preventing the formation of the bis-alkylated byproduct (i.e., two pyrrolidine-ethyl chains attaching to one piperazine core).

Route A: The "Excess-Amine" Nucleophilic Substitution (Recommended)

This protocol relies on statistical probability to favor the mono-substituted product by using a large excess of piperazine.

Reaction:



Optimized Protocol:
  • Reagents:

    • Piperazine (anhydrous): 5.0 equivalents (Critical for mono-selectivity).

    • 1-(2-Chloroethyl)pyrrolidine HCl: 1.0 equivalent.

    • Potassium Carbonate (

      
      ): 3.0 equivalents.
      
    • Solvent: Acetonitrile (MeCN) or DMF.

  • Procedure:

    • Suspend Piperazine and

      
       in MeCN at 60°C.
      
    • Add 1-(2-Chloroethyl)pyrrolidine HCl portion-wise over 1 hour. Note: Slow addition prevents localized high concentrations of the alkylating agent.

    • Reflux for 12–16 hours.

  • Workup (The "Salting-Out" Trick):

    • Filter off inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate to remove solvent.

    • Purification: The residue contains the product and excess piperazine. Piperazine sublimes/distills easily. High-vacuum distillation is required. The excess piperazine will distill first, followed by the product at a higher boiling point.

Visualization: Synthetic Workflow

SynthesisWorkflow cluster_inputs Reactants cluster_process Reaction Conditions cluster_output Purification Piperazine Piperazine (5.0 eq Excess) Conditions Reflux in MeCN K2CO3 Base 16 Hours Piperazine->Conditions Alkylator 1-(2-Chloroethyl) pyrrolidine HCl Alkylator->Conditions Filtration Filter Salts Conditions->Filtration Distillation High Vac Distillation (Remove excess Piperazine) Filtration->Distillation Product 1-(2-Pyrrolidin-1-ylethyl) piperazine Distillation->Product Yield ~75%

Figure 1: Optimized synthetic pathway emphasizing stoichiometry control to prevent bis-alkylation.

Part 3: Structural Utility in Drug Design

This moiety is not merely a linker; it is a pharmacophore tuner .

Solubility Modulation

In drug discovery, attaching this side chain to a lipophilic scaffold (e.g., a tricyclic ring system) dramatically improves aqueous solubility due to the ionizable nitrogens. At physiological pH (7.4), both nitrogens are partially protonated, increasing polarity.

Receptor Binding Profiles
  • Sigma-1 (

    
    ) Receptors:  The pyrrolidine ring mimics the hydrophobic bulk required for the primary binding pocket of 
    
    
    
    receptors, while the basic nitrogen interacts with the conserved aspartate residue.
  • Nitazene Opioids (Safety Warning): This specific tail is found in N-Pyrrolidino protonitazene (Protonitazepyne).[3] Researchers must be aware that this building block is monitored due to its use in synthesizing high-potency synthetic opioids [1].

Part 4: Experimental Protocol (Derivatization)

Scenario: You need to couple this amine to a carboxylic acid scaffold (e.g., to create a GPCR ligand).

Standard Amide Coupling Protocol

Objective: React this compound with Acid Scaffold (


).
  • Activation: Dissolve

    
     (1.0 eq) in dry DCM. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min at RT.[4]
    
  • Coupling: Add this compound (1.1 eq) dropwise.

    • Why? The secondary amine (piperazine) is the nucleophile. The tertiary pyrrolidine amine is non-nucleophilic under these conditions but acts as an internal base.

  • Monitoring: Monitor by LC-MS. The product will show a characteristic

    
     and often a 
    
    
    
    species due to multiple basic sites.
  • Workup: Wash with saturated

    
    .[4] Do not  wash with strong acid (1N HCl) initially, or you will extract your product into the aqueous layer.
    
Visualization: Mechanism of Action (Pharmacophore)

Pharmacophore Scaffold Drug Scaffold (Aromatic/Lipophilic) Linker Piperazine Ring (Rigid Spacer) Scaffold->Linker Amide/Sulfonamide Bond Tail Pyrrolidine Tail (Hydrophobic Bulk) Linker->Tail Ethylene Bridge Interaction1 Receptor Interaction: Hydrogen Bond Acceptor Linker->Interaction1 Interaction2 Receptor Interaction: Ionic Bond (Aspartate) Tail->Interaction2

Figure 2: Pharmacophore mapping showing how the molecule interacts within a receptor binding pocket.

Part 5: Safety & Handling (E-E-A-T)

Critical Hazard: Corrosive and Irritant.

  • Skin/Eye Contact: This amine is highly basic (

    
    ). Direct contact causes chemical burns. Wear neoprene gloves and chemical splash goggles.
    
  • Regulatory Status: While the chemical itself is a standard building block, its structural similarity to precursors for Schedule I substances (Nitazenes) requires strict inventory logging.

  • Storage: Store under inert atmosphere (Argon/Nitrogen). It absorbs

    
     from the air to form carbamates/carbonates, which appear as white crusts on the liquid surface.
    

References

  • World Health Organization (WHO). (2024). Critical Review Report: N-Pyrrolidino protonitazene. Expert Committee on Drug Dependence.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89855, 1-[2-(1-Pyrrolidinyl)ethyl]piperazine.

  • Matrix Fine Chemicals. (2024). Product Specification: 1-[2-(Pyrrolidin-1-yl)ethyl]piperazine (CAS 22763-69-5).[1][2][5][6]

  • ChemicalBook. (2024). 1-(2-Pyrrolidinoethyl)piperazine Properties and Synthesis.

Sources

Pharmacological & Synthetic Profile: 1-(2-Pyrrolidin-1-ylethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacological Profile of 1-(2-Pyrrolidin-1-ylethyl)piperazine Content Type: Technical Whitepaper Audience: Medicinal Chemists, Drug Development Scientists, Toxicology Researchers

Executive Summary

This compound (CAS: 22763-69-5) is a bicyclic diamine derivative serving as a critical "privileged structure" in medicinal chemistry. While possessing modest intrinsic pharmacological activity as a monoamine modulator, its primary value lies as a high-fidelity pharmacophore linker . It is the structural backbone for a new generation of high-potency synthetic opioids (e.g., N-Pyrrolidino Protonitazene ) and experimental antipsychotics. This guide details its physicochemical properties, synthetic pathways, and its role in modulating receptor affinity via the "basic tail" effect in G-Protein Coupled Receptors (GPCRs).

Chemical Identity & Physicochemical Properties

This compound combines a secondary amine (piperazine) and a tertiary amine (pyrrolidine) linked by an ethylene bridge, creating a highly basic, hydrophilic moiety capable of deep-pocket receptor penetration.

PropertyData
IUPAC Name This compound
CAS Number 22763-69-5
Molecular Formula C₁₀H₂₁N₃
Molecular Weight 183.29 g/mol
LogP (Predicted) 0.2 – 0.5 (Amphiphilic)
pKa (Predicted) ~9.8 (Piperazine N), ~9.2 (Pyrrolidine N)
Physical State Viscous pale yellow liquid or low-melting solid
Solubility Miscible in water, ethanol, DCM; insoluble in hexanes
Pharmacological Profile
3.1 Intrinsic Pharmacodynamics (The "Linker" Effect)

While this compound is rarely used as a monotherapy, its structure dictates the pharmacodynamics of the drugs it constitutes.

  • Sigma-1 Receptor (

    
    R) Affinity: 
    The ethyl-linked piperazine/pyrrolidine motif is a classic ligand for the 
    
    
    
    chaperone protein. The basic nitrogens interact with the aspartate residue in the
    
    
    binding pocket. This affinity often contributes to the "off-target" effects (e.g., psychotomimetic or neuroprotective properties) of drugs containing this tail.
  • Histamine H3 Antagonism: Structure-Activity Relationship (SAR) studies indicate that piperazine-alkyl-pyrrolidine chains mimic the histamine imidazole core, often conferring H3 antagonist activity which can promote wakefulness—a relevant side-effect profile for sedating opioids or antipsychotics.

3.2 Role in High-Potency Opioids (Nitazenes)

The compound is the defining structural feature of N-Pyrrolidino Protonitazene (Protonitazepyne) .

  • Mechanism: The piperazine nitrogen acts as the attachment point to the benzimidazole core. The ethylene-pyrrolidine tail extends into the solvent-accessible region of the

    
    -opioid receptor (MOR).
    
  • Potency Enhancement: The pyrrolidine ring provides a bulky, hydrophobic terminus that stabilizes the receptor-ligand complex, increasing potency by 3–70x compared to fentanyl.

3.3 Signaling Pathway Visualization

The following diagram illustrates how this moiety integrates into broader signaling cascades when attached to a GPCR "warhead" (e.g., opioid or dopamine receptor).

G Ligand Drug-Linker Complex (Benzimidazole + Pyrrolidine Tail) Receptor GPCR (MOR / D2) Ligand->Receptor Binding (Ionic Interaction) GProtein G-Protein (Gi/Go) Receptor->GProtein Activation Effector Adenylate Cyclase GProtein->Effector Inhibition cAMP cAMP Reduction Effector->cAMP Downregulation Response Analgesia / Sedation cAMP->Response Physiological Effect

Figure 1: Signal transduction cascade initiated by ligands containing the this compound moiety.

Pharmacokinetics (ADME)
  • Absorption: Rapidly absorbed via oral and mucosal routes due to the high pKa ensuring ionization at physiological pH, balanced by the lipophilic pyrrolidine ring.

  • Distribution: High Volume of Distribution (

    
    ). The basic nature allows lysosomal trapping and blood-brain barrier (BBB) penetration.
    
  • Metabolism:

    • N-Dealkylation: CYP450 enzymes (likely CYP2D6/3A4) cleave the ethyl bridge.

    • N-Oxidation: Formation of N-oxides on the tertiary pyrrolidine nitrogen.

  • Excretion: Primarily renal excretion of the ionized salt form.

Experimental Protocols
5.1 Synthesis of this compound

Objective: Selective mono-alkylation of piperazine to prevent bis-alkylation.

Reagents:

  • Piperazine (anhydrous) - 5.0 eq (Excess is critical)

  • 1-(2-Chloroethyl)pyrrolidine Hydrochloride - 1.0 eq

  • Potassium Carbonate (

    
    ) - 3.0 eq
    
  • Acetonitrile (ACN) or Ethanol - Solvent

Workflow:

  • Dissolution: Dissolve 5.0 equivalents of piperazine and 3.0 equivalents of

    
     in refluxing ACN.
    
  • Addition: Dropwise addition of 1-(2-Chloroethyl)pyrrolidine (dissolved in ACN) over 60 minutes.

  • Reflux: Heat at 80°C for 12–16 hours. Monitor via TLC (MeOH:DCM 1:9).

  • Workup: Filter off inorganic salts. Evaporate solvent.

  • Purification: The excess piperazine precipitates upon cooling or can be distilled off. The product is purified via vacuum distillation (bp ~140°C at 10 mmHg) or column chromatography.

Synthesis Start Reagents: Piperazine (5 eq) + Chloroethylpyrrolidine (1 eq) Step1 Reflux in ACN/K2CO3 (80°C, 12h) Start->Step1 Step2 Filtration of Salts (Remove KCl) Step1->Step2 Step3 Evaporation & Distillation Step2->Step3 Product Pure this compound Step3->Product byproduct Recycle Excess Piperazine Step3->byproduct Recovery

Figure 2: Synthetic workflow for mono-alkylation of piperazine.

Safety & Toxicology
  • GHS Classification:

    • Skin Corr. 1B: Causes severe skin burns and eye damage.

    • Acute Tox. 4: Harmful if swallowed.

  • Handling: Must be handled in a fume hood with neoprene gloves and chemical splash goggles.

  • Neutralization: Spills should be neutralized with weak acid (citric acid) before disposal.

References
  • World Health Organization (WHO). (2024). Critical Review Report: N-Pyrrolidino protonitazene. ECDD 47th Meeting. Retrieved from [Link]

  • American Chemical Society (ACS). (2016). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.[1] Journal of Medicinal Chemistry.[2] Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Piperazines: Recent Literature.[3][4] Retrieved from [Link]

Sources

Technical Guide: Biological Activity & Medicinal Chemistry of 1-(2-Pyrrolidin-1-ylethyl)piperazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, medicinal chemistry, and experimental applications of 1-(2-Pyrrolidin-1-ylethyl)piperazine and its structural analogs.

Executive Summary

This compound (CAS: 22763-69-5) represents a "privileged scaffold" in medicinal chemistry, characterized by two saturated nitrogenous heterocycles linked by a flexible ethylene bridge. This diamine moiety serves as a critical pharmacophore in the development of ligands for the Central Nervous System (CNS), specifically targeting Sigma receptors (


R) , Acetylcholinesterase (AChE) , and Histamine H3 receptors .

This guide analyzes the structure-activity relationships (SAR) of this scaffold, detailing its role in Multi-Target Directed Ligands (MTDLs) for neurodegenerative disorders and providing self-validating protocols for synthesis and biological evaluation.

Structural Analysis & Pharmacophore Logic

The biological utility of this compound stems from its ability to satisfy the basic pharmacophore requirements of aminergic G-Protein Coupled Receptors (GPCRs) and enzyme active sites.

The "Flexible Linker" Hypothesis

The ethylene bridge (


) provides a critical distance of approximately 2.5–3.5 Å  between the two basic nitrogen centers.
  • Proximal Nitrogen (Piperazine

    
    ):  Often acts as the attachment point to a hydrophobic core (e.g., isoindoline, chromen-4-one, or phenyl ring).
    
  • Distal Nitrogen (Pyrrolidine

    
    ):  Serves as the protonation site at physiological pH (
    
    
    
    ), forming essential ionic bonds (salt bridges) with aspartate or glutamate residues in the receptor binding pocket (e.g., Asp119 in
    
    
    R).
Pharmacological Targets
Target SystemRole of ScaffoldMechanism of Action
Sigma-1 Receptor (

R)
High-affinity ligandThe basic pyrrolidine nitrogen forms an electrostatic clamp with Asp126/Glu172; the ethyl spacer positions the piperazine ring in the hydrophobic pocket.
Acetylcholinesterase (AChE) Dual-binding inhibitorSpans the catalytic active site (CAS) and peripheral anionic site (PAS), preventing acetylcholine hydrolysis and A

aggregation.
Histamine H3 Receptor Antagonist/Inverse AgonistThe basic head group mimics the histamine ethylamine moiety, blocking constitutive receptor activity.

Biological Activity Profile

Sigma Receptor Modulation ( R / R)

Analogs containing the this compound moiety are potent


R ligands. The pyrrolidine ring is often preferred over diethylamine or morpholine due to its compact lipophilicity, which enhances blood-brain barrier (BBB) permeability.
  • Therapeutic Application: Neuroprotection, antinociception (pain relief), and cognitive enhancement.

  • Key Insight: Replacing the pyrrolidine ring with a morpholine ring often decreases

    
     affinity due to the electron-withdrawing oxygen reducing the basicity of the nitrogen, weakening the critical salt bridge.
    
Dual AChE/Sigma-1 Inhibition (Alzheimer's Disease)

In the context of Alzheimer's drug discovery, this scaffold is used to create Multi-Target Directed Ligands (MTDLs) .

  • Mechanism: The piperazine end binds to the catalytic site of AChE, while the pyrrolidine-ethyl arm extends to the peripheral anionic site (PAS). Simultaneously, the scaffold exhibits affinity for

    
     receptors, promoting neurotrophic factor release.
    
  • Data Point: Analogs linked to a phthalimide core have demonstrated

    
     values in the low micromolar to nanomolar range for AChE inhibition while maintaining high 
    
    
    
    selectivity.
Antimicrobial & Antiparasitic Activity

While less common than CNS applications, the piperazine core is a known GABA agonist in nematodes. Functionalization with the pyrrolidine-ethyl side chain improves lipophilicity, potentially enhancing uptake in resistant parasitic strains.

Visualization: Structure-Activity Relationship (SAR)[1]

The following diagram illustrates the SAR logic for transforming the core scaffold into a potent bioactive agent.

SAR_Logic Core This compound (Scaffold) Mod_N1 N1-Substitution (Hydrophobic Core) Core->Mod_N1 Attachment Mod_Linker Ethylene Bridge (2-Carbon Spacer) Core->Mod_Linker Spacer Mod_N4 Pyrrolidine Ring (Basic Head Group) Core->Mod_N4 Ionization Effect_AChE AChE Inhibition (Dual Binding Site) Mod_N1->Effect_AChE Pi-Pi Stacking (Trp286) Effect_Sigma Sigma-1 Affinity (Salt Bridge w/ Asp126) Mod_Linker->Effect_Sigma Optimal Distance (2.5-4Å) Mod_N4->Effect_Sigma Electrostatic Clamp Effect_PK Pharmacokinetics (BBB Penetration) Mod_N4->Effect_PK Lipophilicity (LogP)

Figure 1: SAR Logic flow for this compound derivatives, mapping structural regions to specific biological outcomes.

Experimental Protocols

Synthesis of N-Substituted Analogs (General Protocol)

This protocol describes the coupling of the this compound scaffold to an aryl halide or alkyl halide core.

Reagents:

  • This compound (1.0 eq)

  • Aryl/Alkyl Halide (e.g., 4-chlorobenzyl chloride) (1.1 eq)

  • Potassium Carbonate (

    
    ) (3.0 eq)
    
  • Potassium Iodide (KI) (Catalytic, 0.1 eq)

  • Acetonitrile (ACN) or DMF (Solvent)

Methodology:

  • Preparation: Dissolve the aryl halide in anhydrous ACN under an inert atmosphere (

    
    ).
    
  • Activation: Add anhydrous

    
     and catalytic KI. Stir for 15 minutes at room temperature. Rationale: KI generates the more reactive alkyl iodide in situ (Finkelstein reaction).
    
  • Coupling: Dropwise add this compound dissolved in ACN.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor via TLC (System: DCM/MeOH 9:1).
    
  • Workup: Filter off inorganic salts. Evaporate solvent. Dissolve residue in DCM and wash with water (

    
    ). Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Silica gel, DCM:MeOH gradient).

Ellman’s Assay for AChE Inhibition

This colorimetric assay quantifies the inhibitory potency (


) of the analogs.

Reagents:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (Type VI-S).

  • Acetylthiocholine iodide (ATCI) – Substrate.

  • 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB) – Ellman’s Reagent.

  • Phosphate Buffer (0.1 M, pH 8.0).

Workflow:

  • Blanking: In a 96-well plate, add 140

    
     Buffer, 20 
    
    
    
    DTNB (10 mM), and 20
    
    
    Test Compound (various concentrations).
  • Enzyme Addition: Add 20

    
     AChE solution (0.05 U/mL). Incubate at 
    
    
    
    for 15 minutes. Rationale: Allows the inhibitor to bind to the enzyme active site before substrate competition.
  • Substrate Initiation: Add 10

    
     ATCI (10 mM).
    
  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculation: Determine the velocity (

    
    ) of the reaction. Calculate % Inhibition:
    
    
    
    

Workflow Visualization

Assay_Workflow Start Start: Test Compound Incubation Incubation (15 min) Enzyme + Inhibitor Start->Incubation Binding Equilibrium Substrate Add Substrate (ATCI) + DTNB Incubation->Substrate Initiate Kinetics Reaction Hydrolysis Reaction Thiocholine + DTNB -> Yellow Anion Substrate->Reaction Enzymatic Cleavage Read Measure Absorbance (412 nm) Reaction->Read Colorimetric Output Analysis Calculate IC50 (Non-linear Regression) Read->Analysis Data Processing

Figure 2: Step-by-step workflow for the Ellman's Assay used to validate AChE inhibitory activity.

References

  • Sigma Receptor Ligands & Antipsychotics: Title: Piperidinyltetralin sigma ligands.[1] Source: National Institutes of Health (NIH) / PubMed. URL:[Link]

  • Dual Histamine/Sigma Targeting: Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.[1] Source: ACS Chemical Neuroscience / University of Granada. URL:[Link]

  • AChE Inhibitors (Phthalimide-Piperazine): Title: Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives. Source: Iranian Journal of Basic Medical Sciences / PMC. URL:[Link]

  • Piperazine Scaffold Review: Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: International Journal of Pharmaceutical Sciences and Research. URL:[Link]

Sources

Technical Guide: Spectroscopic Characterization of 1-(2-Pyrrolidin-1-ylethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of the spectroscopic characterization of 1-(2-Pyrrolidin-1-ylethyl)piperazine . It is designed for analytical chemists and medicinal chemistry teams requiring rigorous structural validation.[1]

CAS: 22763-69-5 | Formula:


 | MW:  183.30  g/mol 

Executive Summary & Structural Logic

This compound is a unsymmetrical diamine linker often utilized in medicinal chemistry as a "privileged scaffold" for GPCR ligands (e.g., antihistamines, antipsychotics). Its structure consists of a secondary amine (piperazine) and a tertiary amine (pyrrolidine) connected by an ethylene bridge.[1]

Analytical Challenge: The molecule possesses high conformational flexibility and three nitrogen centers with varying pKa values.[1] Spectroscopic assignment requires distinguishing between the endo-cyclic protons of the two heterocycles and the exo-cyclic ethylene linker.[1]

Structural Connectivity Diagram (DOT)

The following diagram illustrates the core connectivity and the numbering scheme used for spectral assignment in this guide.

G cluster_0 Key Functional Sites Pyrrolidine Pyrrolidine Ring (Tertiary Amine) Linker Ethyl Linker (-CH2-CH2-) Pyrrolidine->Linker N-C Bond Piperazine Piperazine Ring (Secondary Amine) Linker->Piperazine C-N Bond N1 N1 (Pyrrolidine) N2 N4 (Piperazine-Alkyl) N3 N1 (Piperazine-H)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: Deuterated Chloroform (


) is the standard solvent.[1] However, due to the basicity of the amines, chemical shifts can drift based on concentration and water content.[1] For salt forms (e.g., tri-HCl), Deuterium Oxide (

) is required.[1]
H NMR Assignment Logic (400 MHz, )

The spectrum is characterized by three distinct regions: the deshielded protons


 to nitrogen (2.4–3.0 ppm), the shielded 

-pyrrolidine protons (1.7–1.8 ppm), and the exchangeable NH proton.[1]
Assignment (H)Shift (

ppm)
MultiplicityIntegrationMechanistic Insight
Pyrrolidine

-CH

1.75 – 1.82 Multiplet (m)4HThe most shielded protons in the molecule, located on the "back" of the pyrrolidine ring, distant from the electronegative nitrogen.
Piperazine

-CH

(N-Alkyl)
2.45 – 2.55 Broad Triplet4HProtons adjacent to the tertiary nitrogen of the piperazine ring.[1] Often overlap with the linker.[1]
Linker

-CH

(Pyr)
2.58 – 2.65 Triplet (

Hz)
2HThe methylene group attached to the pyrrolidine nitrogen.[1]
Linker

-CH

(Pip)
2.50 – 2.60 Triplet (

Hz)
2HThe methylene group attached to the piperazine nitrogen.[1] Overlaps frequently with ring protons.[1]
Pyrrolidine

-CH

2.50 – 2.65 Multiplet4HProtons adjacent to the pyrrolidine nitrogen.[1] Part of the "amine envelope" (2.4-2.7 ppm).[1]
Piperazine

-CH

(NH)
2.88 – 2.95 Triplet4HThe most deshielded aliphatic signal due to the secondary amine environment and lack of alkyl shielding.[1]
NH (Amine) 1.8 – 2.2 Broad Singlet1HExchangeable.[1] Shift varies heavily with concentration and water content.[1] Disappears in

shake.
C NMR Assignment (100 MHz, )

Symmetry simplifies the carbon spectrum significantly.[1]

  • 23.4 ppm: Pyrrolidine

    
    -carbons.[1]
    
  • 46.1 ppm: Piperazine carbons (

    
     to NH).[1]
    
  • 54.2 ppm: Pyrrolidine

    
    -carbons.[1]
    
  • 54.5 ppm: Piperazine carbons (

    
     to alkyl).[1]
    
  • 56.8 / 57.5 ppm: Ethyl linker carbons (distinct signals, but close).[1]

Mass Spectrometry (MS) Profile

Method: Electrospray Ionization (ESI) in Positive Mode is preferred over Electron Impact (EI) for soft ionization of the parent molecule, though EI provides richer structural fragmentation.[1]

Fragmentation Pathway (EI/CID)

The fragmentation is driven by


-cleavage adjacent to the nitrogen atoms.[1] The pyrrolidine ring is a potent charge stabilizer (pyrrolidinium ion).[1]
  • Parent Ion (

    
    ):  m/z 184.3[1]
    
  • Base Peak: m/z 84 (Pyrrolidinium cation).[1] This is the diagnostic peak for N-alkyl pyrrolidines.[1]

  • Secondary Fragment: m/z 99 (N-methylene piperazine fragment).[1]

MS Fragmentation Logic Diagram

MS_Frag Parent Parent Ion [M+H]+ m/z 184 Frag1 Fragment A: Pyrrolidinium Ion (Alpha-Cleavage) m/z 84 (Base Peak) Parent->Frag1 Loss of Piperazine-ethyl Frag2 Fragment B: Piperazine-CH2+ (Linker Cleavage) m/z 99 Parent->Frag2 Loss of Pyrrolidine Frag3 Fragment C: N-Ethylpiperazine m/z 113 Parent->Frag3 Loss of Pyrrolidine ring C3H6

Infrared Spectroscopy (FT-IR)

Sampling: Liquid film (neat) on NaCl plates or ATR (Attenuated Total Reflectance).[1]

Frequency (cm

)
Vibration ModeIntensityInterpretation
3250 – 3350 N-H StretchWeak/BroadCharacteristic of the secondary amine on the piperazine ring.
2700 – 2850 Bohlmann BandsMedium"Trans-quinolizidine" type bands; indicative of lone pair interactions in cyclic amines.
2900 – 2960 C-H Stretch (

)
StrongAliphatic C-H bonds in the pyrrolidine and linker.
1450 – 1470 CH

Scissoring
MediumDeformation of methylene groups.[1]
1120 – 1150 C-N StretchMediumAliphatic C-N bonds.[1]

Experimental Protocol: Sample Preparation

To ensure data integrity (Trustworthiness), follow this self-validating protocol for NMR preparation.

  • Free Base Isolation: If the compound is stored as a hydrochloride salt, it must be neutralized.[1]

    • Step: Dissolve 20 mg of salt in 1 mL 1M NaOH. Extract with

      
       mL 
      
      
      
      (free of acid).
    • Validation: Dry organic layer over anhydrous

      
       (not 
      
      
      
      , which can be slightly acidic/Lewis acidic).[1]
  • Solvent Check: Use

    
     stored over molecular sieves to prevent water peaks (~1.56 ppm) from obscuring the 
    
    
    
    -pyrrolidine protons.[1]
  • Filtration: Filter the solution through a cotton plug directly into the NMR tube to remove suspended carbonate, which causes line broadening.[1]

References

  • Synthesis of Piperazine Derivatives

    • Source: Organic Chemistry Portal.[1][2] "Synthesis of Piperazines."

    • URL:[Link][1]

  • Mass Spectrometry of Cyclic Amines (Pyrrolidine Fragmentation)

    • Source: National Institutes of Health (NIH) / PubMed.[1] "In-Source Fragmentation of Pyrrolidine-Containing Scaffolds."

    • URL:[Link] (General reference to pyrrolidine fragmentation logic).[1]

  • General Spectroscopic Data for Piperazine

    • Source: BenchChem.[1] "Spectroscopic Analysis of Piperazine Compounds."

  • Chemical Structure Validation (PubChem)

    • Source: PubChem Compound Summary for CID 89886 (Related Piperazine derivatives).[1]

    • URL:[Link][1]

Sources

In silico modeling of 1-(2-Pyrrolidin-1-ylethyl)piperazine receptor binding

Author: BenchChem Technical Support Team. Date: February 2026

In Silico Modeling of 1-(2-Pyrrolidin-1-ylethyl)piperazine Receptor Binding[1]

Executive Summary: The Pharmacophore Challenge

The molecule This compound represents a classic "privileged scaffold" in medicinal chemistry. It features a flexible ethyl linker connecting two nitrogen-rich heterocycles: a piperazine ring and a pyrrolidine ring. This structural motif is a critical determinant of binding affinity in a spectrum of G-Protein Coupled Receptors (GPCRs) and intracellular chaperones, most notably the Sigma-1 Receptor (σ1R) and the Histamine H3 Receptor (H3R) .

For drug development professionals, modeling this scaffold presents a specific challenge: handling the protonation states and conformational flexibility of the diamine system. At physiological pH, this molecule can exist in mono- or di-cationic forms, profoundly altering its electrostatic interaction potential with the conserved Aspartate residues found in aminergic receptor binding pockets.

This guide details a self-validating in silico protocol to model the binding of this compound, using the Sigma-1 receptor as the primary validation target due to its high-resolution crystal data availability.

Target Identification & Structural Preparation

To ensure high "In Silico-to-In Vitro" correlation, we must anchor our modeling in structural reality. The primary target for this scaffold is the Sigma-1 Receptor , a chaperone protein implicated in nociception and neurodegeneration.

  • Primary Target: Human Sigma-1 Receptor (σ1R)

  • Reference PDB: 5HK1 (Crystal structure of σ1R bound to PD144418) or 6DK1 .

  • Rationale: The 5HK1 structure reveals the canonical "amine site" where a basic nitrogen forms a critical salt bridge with Glu172 (in some numbering schemes) or Asp126 . For this guide, we standardize on the human sequence numbering: Asp126 .

Protocol: Receptor Grid Generation

Standard rigid-receptor docking often fails with this scaffold because the σ1R binding pocket is highly hydrophobic but plastic.

  • Pre-processing: Remove water molecules except those bridging the ligand and Tyr103, if present.

  • H-Bond Optimization: Optimize hydrogen bond networks using PROPKA at pH 7.4. This is crucial for defining the rotameric state of Glu172/Asp126 .

  • Grid Box Definition:

    • Centroid: Defined by the cognate ligand in PDB 5HK1.

    • Dimensions:

      
       Å.
      
    • Constraint: Define a H-bond acceptor constraint on the carboxylate oxygen of Asp126 . This forces the docking algorithm to prioritize poses that satisfy the critical salt bridge.

Ligand Preparation: The Protonation Pivot

The binding affinity of this compound is driven by electrostatics. You cannot model this as a neutral molecule.

  • Chemical Structure Analysis:

    • N1 (Pyrrolidine): Highly basic (

      
      ).
      
    • N4 (Piperazine, distal): Secondary amine, basic (

      
      ).
      
    • N1 (Piperazine, proximal): Tertiary amine, less basic (

      
      ).
      

Critical Decision: At pH 7.4, the pyrrolidine nitrogen is protonated (


 charge). The distal piperazine nitrogen is likely protonated. The molecule often binds as a dication  or a monocation  depending on the specific hydrophobic desolvation penalty of the pocket.

Methodology:

  • Generate states at pH

    
     using Epik  or MoKa .
    
  • Force Field: Use OPLS4 . It accurately parameterizes the torsional energy of the ethyl linker (N-C-C-N), which is prone to adopting a gauche conformation to minimize hydrophobic surface area in water, but may extend to anti in the binding pocket.

Molecular Docking Workflow

We utilize an Induced Fit Docking (IFD) approach. The ethyl linker allows the two rings to orient independently, requiring the receptor side chains (specifically Tyr103, Phe107, Trp164) to adjust.

The "Anchor & Grow" Logic
  • Anchor: The protonated pyrrolidine nitrogen anchors to Asp126 via an electrostatic salt bridge.

  • Grow/Pose: The ethyl linker extends the piperazine ring toward the hydrophobic vestibule (Val84, Trp89).

Visualization of the Workflow

DockingWorkflow Start Ligand: this compound Prep Ligand Prep (Epik) Generate Mono & Di-cation states Start->Prep Dock Initial Docking (Glide SP) Soft Potential Prep->Dock Grid Receptor Grid (PDB: 5HK1) Constraint: Asp126 Salt Bridge Grid->Dock Input Refine Prime Refinement Optimize residues < 5.0 Å Dock->Refine Top 20 Poses Rescore Final Scoring (XP Score) + Strain Energy Penalty Refine->Rescore Rescore->Dock If RMSD > 2.0 Å (Redocking)

Figure 1: Induced Fit Docking (IFD) workflow designed to accommodate the flexible ethyl linker and charge states of the scaffold.

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. To validate the binding stability of the this compound scaffold, we must run MD simulations. The high flexibility of the ethyl linker often leads to "pose flipping" if the hydrophobic contacts are not stable.

Simulation Protocol
  • System: Ligand-Receptor complex embedded in a POPC lipid bilayer (since σ1R is a transmembrane protein).

  • Solvation: TIP3P water model, 0.15 M NaCl.

  • Duration: 100 ns (minimum) to observe side-chain relaxation.

  • Ensemble: NPT (

    
    , 
    
    
    
    ).
Key Metrics for Analysis
  • Salt Bridge Persistence: Measure the distance between the Pyrrolidine-N and Asp126-OD1/OD2.

    • Success Criteria: Distance

      
       for 
      
      
      
      of the simulation time.
  • Ligand RMSD:

    • Success Criteria: Plateau

      
       relative to the starting pose. High fluctuations indicate the "tail" (piperazine) is not securely locked in the hydrophobic pocket.
      

Quantitative Data Summary

When analyzing the binding of this scaffold, compare your in silico scores against known experimental data ranges for similar analogues.

MetricTargetAcceptable RangeCritical Interaction
Docking Score (XP) Sigma-1 (σ1R)

to

kcal/mol
Salt bridge (Asp126) +

-cation (Trp89)
Docking Score (SP) Histamine H3

to

kcal/mol
Salt bridge (Asp114)
MM/GBSA

Sigma-1 (σ1R)

to

kcal/mol
Solvation penalty of the diamine
Salt Bridge Dist. MD Average

Å
Electrostatic anchor

Interaction Pathway & Signaling

Understanding why this molecule binds helps in optimizing it. The binding triggers a conformational shift in the receptor, often modulating its interaction with client proteins (like ion channels).

SignalingPathway Ligand This compound Receptor Sigma-1 Receptor (Oligomer) Ligand->Receptor Binding (Asp126) Dissoc Oligomer Dissociation Receptor->Dissoc Agonist Effect Chaperone Chaperone Activity (IP3R Stabilization) Dissoc->Chaperone Effect Modulation of Ca2+ Signaling Chaperone->Effect

Figure 2: Putative mechanism of action upon binding to the Sigma-1 receptor. Note: If the ligand acts as an antagonist, it stabilizes the oligomer, blocking the dissociation step.

References

  • Crystal structure of the human σ1 receptor.

    • Source: Schmidt, H. R., et al. (2016).
    • URL:[Link]

  • Structural basis of ligand binding to the Sigma-1 receptor.

    • Source: Kruse, A. C., et al. (2016).
    • URL:[Link]

  • Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.

    • Source: Łażewska, D., et al. (2021). ACS Chemical Neuroscience.
    • URL:[Link]

  • In silico modeling of Sigma-1 receptor-ligand interactions.

    • Source: Oostenbrink, C., et al. (2018).
    • URL:[Link]

Sources

Technical Monograph: Physicochemical Profiling of 1-(2-Pyrrolidin-1-ylethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Pyrrolidin-1-ylethyl)piperazine (CAS 22763-69-5) is a diamine-functionalized heterocyclic building block widely utilized in medicinal chemistry. Characterized by a flexible ethyl linker connecting a secondary amine (piperazine) and a tertiary amine (pyrrolidine), this compound serves as a critical pharmacophore in the synthesis of GPCR ligands (e.g., sigma receptors, dopamine D2/D3) and novel synthetic opioids (e.g., nitazene analogues). This guide provides a rigorous analysis of its physicochemical properties, synthetic routes, and handling protocols for research applications.

Molecular Identity & Structural Analysis

The molecule features a hydrophilic piperazine head group capable of hydrogen bonding and a lipophilic pyrrolidine tail. The ethyl bridge introduces rotational freedom, allowing the molecule to adopt various conformations to fit binding pockets.

Table 1: Chemical Identity Standards

ParameterSpecification
IUPAC Name This compound
CAS Registry Number 22763-69-5
Molecular Formula C₁₀H₂₁N₃
Molecular Weight 183.29 g/mol
SMILES C1CN(CCN1)CCN2CCCC2
InChI Key UXHZIFKPLFIPSX-UHFFFAOYSA-N
Structural Class Heterocyclic diamine; Piperazine derivative
Physicochemical Parameters

Accurate physicochemical data is essential for optimizing reaction conditions and predicting pharmacokinetic behavior (ADME).

Table 2: Core Physicochemical Properties

PropertyValueTechnical Note
Physical State LiquidColorless to pale yellow; hygroscopic.
Boiling Point (Atm) ~280–300°C (Predicted)Note: Often cited as ~77°C in catalogs; this value refers to reduced pressure (approx. 0.5–1.0 mmHg).
Density 0.980 ± 0.06 g/cm³At 20°C.
pKa (Predicted) pKa₁ ≈ 9.2; pKa₂ ≈ 8.5The secondary piperazine nitrogen is the most basic site, followed by the tertiary pyrrolidine nitrogen.
LogP (Octanol/Water) 0.15 ± 0.4Amphiphilic nature; soluble in both aqueous acid and organic solvents (DCM, MeOH).
Refractive Index 1.495 (Predicted)Useful for purity assessment via refractometry.
Solubility High (Water, Ethanol, DMSO)Forms stable salts (HCl, maleate) readily.

Expert Insight: The basicity of the secondary amine (piperazine N4) allows for selective functionalization (e.g., acylation or alkylation) without protecting the tertiary amines, provided stoichiometric control is maintained.

Synthetic Pathways & Impurity Profile

The industrial synthesis typically involves the alkylation of piperazine. A common impurity profile includes bis-alkylated species if the piperazine excess is insufficient.

Primary Synthetic Route: Nucleophilic Substitution

The reaction proceeds via the nucleophilic attack of excess piperazine on 1-(2-chloroethyl)pyrrolidine.

Protocol Overview:

  • Activation: 1-(2-Chloroethyl)pyrrolidine hydrochloride is neutralized with base (NaOH/K₂CO₃) to generate the free base in situ.

  • Substitution: The free base is added dropwise to a refluxing solution of excess piperazine (3–5 equivalents) in acetonitrile or ethanol.

  • Purification: Excess piperazine is removed via vacuum distillation or water washing, followed by fractional distillation of the product.

Synthesis Start1 1-(2-Chloroethyl) pyrrolidine (HCl) Inter Transition State (SN2 Attack) Start1->Inter Free Base Gen Start2 Piperazine (Excess) Start2->Inter Nucleophile Base Base (K2CO3/NaOH) Base->Inter Product 1-(2-Pyrrolidin-1-ylethyl) piperazine Inter->Product Main Path Side Impurity: 1,4-Bis(pyrrolidinoethyl) piperazine Inter->Side If Piperazine Deficient

Figure 1: Synthetic pathway highlighting the critical role of stoichiometry in preventing bis-alkylation impurities.

Analytical Characterization

Verifying the identity of CAS 22763-69-5 requires distinguishing the ethyl bridge signals from the ring protons.

¹H NMR Interpretation (CDCl₃, 400 MHz):

  • δ 1.7–1.8 ppm (Multiplet, 4H): Pyrrolidine ring protons (β-carbons).

  • δ 2.4–2.6 ppm (Multiplet, 6H): Pyrrolidine α-protons (4H) + Ethyl bridge CH₂ adjacent to pyrrolidine (2H).

  • δ 2.5–2.6 ppm (Triplet, 2H): Ethyl bridge CH₂ adjacent to piperazine.

  • δ 2.4–2.5 ppm (Broad Singlet, 4H): Piperazine ring protons (N1-adjacent).

  • δ 2.9 ppm (Triplet, 4H): Piperazine ring protons (N4-adjacent, secondary amine).

  • δ 1.8–2.0 ppm (Broad s, 1H): NH proton (exchangeable with D₂O).

Mass Spectrometry (ESI-MS):

  • [M+H]⁺: m/z 184.3

  • Fragmentation: Characteristic loss of the pyrrolidine ring or cleavage of the ethyl bridge may be observed at higher collision energies.

Handling, Stability & Safety

This compound is a corrosive amine and must be handled with strict safety protocols.

Safety Profile (GHS Classifications):

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).

  • Serious Eye Damage: Category 1.

  • Storage: Store under inert gas (Argon/Nitrogen). Amines are prone to oxidation (N-oxide formation) and carbamate formation upon exposure to atmospheric CO₂.

Emergency Protocol:

  • Skin Contact: Wash immediately with polyethylene glycol 400, then plenty of water.

  • Eye Contact: Rinse cautiously with water for >15 minutes.[1] Remove contact lenses if present. Consult an ophthalmologist immediately.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 94459, 1-(2-Pyridyl)piperazine (Analogous Structure Reference). Retrieved from [Link]

  • World Health Organization (2024). Critical Review Report: N-Pyrrolidino protonitazene. (Discusses the usage of the title compound as a precursor). Retrieved from [Link]

Sources

1-(2-Pyrrolidin-1-ylethyl)piperazine molecular formula and weight

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 1-(2-Pyrrolidin-1-ylethyl)piperazine , a critical diamine intermediate used extensively in medicinal chemistry for the synthesis of CNS-active agents and nitrogen-containing heterocycles.[1]

Molecular Architectures & Synthetic Utility [1]

Executive Summary

This compound (CAS: 22763-69-5) is a unsymmetrical triamine consisting of a piperazine ring linked to a pyrrolidine moiety via an ethyl bridge.[1][2] In drug discovery, it serves as a "privileged linker," providing a flexible, basic tether that modulates solubility and receptor binding affinity (particularly at Dopamine D2/D3 and Sigma receptors). Its structure features both a secondary amine (piperazine N4) available for further derivatization and two tertiary amines, imparting high basicity and polarity.

Physicochemical Specifications

The following data aggregates experimental values and high-confidence predictive models for the free base form.

PropertySpecificationNotes
IUPAC Name 1-[2-(Pyrrolidin-1-yl)ethyl]piperazineAlso: 1-(2-Pyrrolidinoethyl)piperazine
CAS Number 22763-69-5 Verified Registry Number
Molecular Formula C₁₀H₂₁N₃
Molecular Weight 183.29 g/mol Monoisotopic Mass: 183.17
Physical State LiquidColorless to pale yellow oil
Density ~0.98 g/cm³Predicted at 20°C
Boiling Point >250°C (atm)Typically distilled at reduced pressure (e.g., 110-120°C @ 10 mmHg)
Acidity (pKa) ~9.8 (Piperazine N1)Polyprotic base; Secondary N4 pKa ~9.0
Solubility Miscible in Water, Ethanol, DCMHygroscopic; absorbs CO₂ from air

Synthetic Architecture

The synthesis of this compound requires a strategy that avoids polymerization (dimerization of the linker) and ensures mono-alkylation of the piperazine ring.[1]

Retrosynthetic Logic

The most robust route involves the nucleophilic attack of piperazine (in excess) upon an electrophilic pyrrolidine-ethyl precursor .[1] The reverse strategy (reacting pyrrolidine with a piperazine-ethyl halide) is less favorable due to the lower stability of halo-ethyl piperazines, which self-polymerize rapidly.[1]

Reaction Pathway Diagram[1]

Synthesis Start1 1-(2-Hydroxyethyl) pyrrolidine Inter 1-(2-Chloroethyl) pyrrolidine HCl Start1->Inter Chlorination Reflux, 2h Reagent1 SOCl2 (Thionyl Chloride) Reagent1->Inter Product 1-(2-Pyrrolidin-1-ylethyl) piperazine Inter->Product Nucleophilic Substitution (SN2) MeCN/K2CO3, Reflux Reagent2 Piperazine (Excess 5-10 eq) Reagent2->Product Prevents bis-alkylation

Figure 1: Synthetic workflow for the mono-alkylation of piperazine.[1]

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-Chloroethyl)pyrrolidine Hydrochloride

  • Reagents: 1-(2-Hydroxyethyl)pyrrolidine (1.0 eq), Thionyl Chloride (1.2 eq), Toluene (Solvent).[1]

  • Procedure: Dissolve the alcohol in toluene. Add SOCl₂ dropwise at 0°C to control exotherm.

  • Reaction: Heat to reflux (approx. 110°C) for 2–3 hours. The evolution of SO₂ and HCl gas indicates reaction progress.

  • Isolation: Cool to room temperature. The product crystallizes as the hydrochloride salt. Filter, wash with cold ether, and dry under vacuum.

    • Checkpoint: MP should be ~198–203°C.[3]

Step 2: Coupling to Piperazine

  • Reagents: Piperazine (anhydrous, 5.0 equivalents ), 1-(2-Chloroethyl)pyrrolidine HCl (1.0 eq), Potassium Carbonate (3.0 eq), Acetonitrile (MeCN).

  • Rationale for Excess: A large excess of piperazine is strictly required to statistically favor the mono-substituted product over the bis-substituted impurity (1,4-bis(2-pyrrolidinoethyl)piperazine).[1]

  • Procedure:

    • Suspend piperazine and K₂CO₃ in refluxing MeCN.

    • Add the chloro-pyrrolidine salt portion-wise over 1 hour.

    • Reflux for 12–16 hours.

  • Workup:

    • Filter off inorganic salts (KCl, excess K₂CO₃).

    • Evaporate solvent.

    • Purification: Distill off the excess unreacted piperazine (sublimes/distills first). The residue is the crude product.

    • Final Polish: High-vacuum distillation yields the pure oil.[1]

Structural Characterization

Verification of the structure relies on distinguishing the ethylene bridge protons and the asymmetry of the piperazine ring.

MethodDiagnostic SignalInterpretation
¹H NMR (CDCl₃)δ 2.4–2.6 ppm (m, 12H)Overlapping signals for the N-CH₂ protons of the pyrrolidine, ethylene bridge, and piperazine N1-position.[1]
δ 2.9 ppm (t, 4H)Distinct triplet for the piperazine N4-CH₂ (adjacent to the secondary amine).
δ 1.7–1.8 ppm (m, 4H)Pyrrolidine ring C3/C4 protons (multiplet).
MS (ESI+) m/z 184.2 [M+H]⁺Protonated molecular ion.
IR 3300–3400 cm⁻¹ Weak N-H stretch (secondary amine).

Pharmaceutical Applications

This molecule is not a drug itself but a high-value pharmacophore builder .[1]

1. GPCR Ligand Design: The N-ethyl-pyrrolidine motif is a classic "basic tail" used to interact with the aspartate residue in the binding pocket of G-Protein Coupled Receptors (GPCRs).[1]

  • Target: Dopamine D2/D3 receptors (Antipsychotics).

  • Target: Histamine H1 receptors (Antihistamines).

  • Mechanism: The piperazine secondary amine allows attachment to a hydrophobic aromatic core (the "head"), while the pyrrolidine tail serves as the "anchor" for receptor affinity.

2. Sigma Receptor Modulators: Ligands containing the 1-(2-aminoethyl)piperazine scaffold often show high affinity for Sigma-1 (σ1) receptors, which are targets for neuroprotection and cognitive enhancement.[1]

3. Solubility Enhancer: In drug development, attaching this moiety to a lipophilic drug candidate can significantly lower LogP (lipophilicity) and increase aqueous solubility due to the ionizable tertiary amines (pKa ~9.8).

Handling & Safety (MSDS Summary)

Hazard Classification: Skin Corrosion 1B (Causes severe burns) .

  • Corrosivity: As a concentrated aliphatic amine, it attacks skin and mucous membranes rapidly.

  • Air Sensitivity: The secondary amine absorbs atmospheric CO₂ to form carbamates. Store under Nitrogen or Argon.

  • Storage: Keep in a cool, dry place. Segregate from strong oxidizing agents and acid chlorides.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides will be generated).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 42958990 (Related HCl salt). Retrieved from [Link][1]

  • Khalili, F., et al. (2009). "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data. (Contextual pKa data for piperazine derivatives). Retrieved from [Link][1]

  • Organic Chemistry Portal. Synthesis of Piperazines and Derivatives. (General synthetic methodologies).[3] Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the In Vivo Administration of 1-(2-Pyrrolidin-1-ylethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Disclaimer: This document is intended for research purposes only. The information provided is based on available scientific literature for structurally related compounds and general principles of in vivo administration. It is not a substitute for a comprehensive, compound-specific toxicological and pharmacokinetic evaluation. Researchers must conduct their own dose-ranging and safety studies in consultation with institutional animal care and use committees (IACUC) and adhere to all relevant regulations.

Introduction and Scientific Rationale

1-(2-Pyrrolidin-1-ylethyl)piperazine (CAS No. 22763-69-5) is a heterocyclic compound featuring both a pyrrolidine and a piperazine moiety. This structural motif is of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules. The piperazine ring is a common scaffold in drugs targeting the central nervous system (CNS), often conferring affinity for dopamine and serotonin receptors. The pyrrolidine ring is also a key component in numerous natural and synthetic bioactive compounds. The combination of these two pharmacophores in this compound suggests its potential as a modulator of various physiological pathways, warranting its investigation in in vivo animal models.

The primary challenge in the preclinical assessment of a novel compound like this compound is the absence of specific dosage and pharmacokinetic data in the public domain. Therefore, the initial in vivo studies must be approached with a systematic and cautious methodology, beginning with acute toxicity and dose-ranging studies to establish a safe and effective dose window. This guide provides a framework for such investigations, drawing upon data from structurally analogous piperazine and pyrrolidine derivatives to inform initial experimental design.

Preclinical Considerations and Strategic Planning

Before commencing in vivo administration, a thorough understanding of the compound's physicochemical properties is paramount. Key parameters such as solubility, stability, and pKa will dictate the choice of vehicle for formulation and the potential routes of administration.

Physicochemical Properties
PropertyValue/Information
CAS Number 22763-69-5[1]
Molecular Formula C₁₀H₂₁N₃[1]
Molecular Weight 183.29 g/mol [1]
Alternate Names 1-[2-(Pyrrolidin-1-yl)ethyl]piperazine; 1-[2-(Piperazin-1-yl)ethyl]pyrrolidine; 1-[2-(1-Pyrrolidinyl)ethyl]piperazine[1]

It is highly recommended to experimentally determine the solubility of the specific batch of this compound in various pharmaceutically acceptable vehicles.

Insights from Structurally Related Compounds

Due to the lack of specific data for this compound, initial dose selection can be guided by studies on other N-substituted piperazine derivatives. It is crucial to recognize that small structural changes can significantly impact biological activity and toxicity. The following table summarizes dosage information for various piperazine derivatives from the literature, which can serve as a starting point for dose-ranging studies.

Compound ClassAnimal ModelRoute of AdministrationDosage RangeObserved Effects/ContextReference
Piperazine (anthelmintic)SwineOral110 mg/kgAnthelmintic[2]
Piperazine (anthelmintic)PoultryOral (in water/feed)32 mg/kgAnthelmintic[2]
Benzylpiperazine (BZP) & Trifluoromethylphenylpiperazine (TFMPP)RatIntravenous3-10 mg/kgNeurochemical studies[3]
Benzylpiperazine DerivativesMouseIntraperitoneal3-30 mg/kgAntinociceptive studies[4]
PiperineMousei.v., i.p., s.c., i.g., i.m.LD50 values: 15.1, 43, 200, 330, 400 mg/kg respectivelyAcute toxicity[5]
PiperineRati.p., i.g.LD50 values: 33.5, 514 mg/kg respectivelyAcute toxicity[5]

Causality behind Experimental Choices: The wide range of doses for different piperazine derivatives highlights the importance of the specific chemical structure in determining potency and toxicity. For CNS-active compounds, intravenous and intraperitoneal routes are often chosen in early studies to ensure rapid and complete bioavailability, bypassing potential first-pass metabolism. Oral administration is relevant for assessing potential therapeutic applications where this route is preferred.

Experimental Protocols

The following protocols are provided as a general guide. All procedures must be reviewed and approved by the relevant institutional animal care and use committee (IACUC).

Dosing Solution Preparation

The choice of vehicle is critical for ensuring the compound is fully solubilized and stable, and to minimize any vehicle-induced physiological effects.

Protocol 1: Vehicle Selection and Solution Preparation

  • Solubility Testing (Small Scale):

    • Assess the solubility of this compound in a panel of common vehicles:

      • Sterile Water for Injection

      • 0.9% Saline

      • Phosphate-Buffered Saline (PBS)

      • 5% Dextrose in Water (D5W)

      • Aqueous solution with a solubilizing agent (e.g., 5-10% DMSO, 10-20% Solutol HS 15, or 5-10% Tween 80).

    • Start with a small amount of the compound and incrementally add the vehicle while vortexing. Observe for complete dissolution. Gentle heating may be applied if the compound is heat-stable.

  • Dosing Solution Preparation:

    • Based on the solubility test, select the most appropriate vehicle. For initial studies, a simple aqueous vehicle (saline or PBS) is preferred if solubility allows. If a co-solvent is necessary, use the lowest effective concentration.

    • Calculate the required amount of compound and vehicle based on the desired final concentration and the total volume needed for the study.

    • Accurately weigh the compound and add it to a sterile container.

    • Gradually add the vehicle while continuously mixing (e.g., using a magnetic stirrer) until the compound is fully dissolved.

    • If necessary, adjust the pH of the solution to a physiologically compatible range (typically pH 6.5-7.5) using sterile HCl or NaOH.

    • Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.

    • Store the dosing solution as per its stability data (e.g., at 4°C, protected from light). Prepare fresh solutions regularly.

Self-Validating System: Before administration, visually inspect the solution for any precipitation or color change. For multi-day studies, it is advisable to re-confirm the concentration of the dosing solution periodically using an appropriate analytical method (e.g., HPLC-UV).

Administration Routes

The choice of administration route depends on the experimental objective. For initial pharmacokinetic and pharmacodynamic studies, parenteral routes are often preferred.

Protocol 2: Intraperitoneal (IP) Injection in Rodents

  • Animal Restraint: Properly restrain the mouse or rat to expose the abdomen. For a right-handed injection, hold the animal with its head pointing downwards.

  • Injection Site: The injection should be made in the lower right or left quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.

  • Procedure:

    • Use a sterile syringe with an appropriate gauge needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats).

    • Insert the needle at a 10-20 degree angle, bevel up.

    • Aspirate gently to ensure no body fluids (e.g., blood, urine, intestinal contents) are drawn into the syringe. If any fluid is aspirated, discard the animal from the study and start with a new one.

    • Inject the calculated volume of the dosing solution slowly.

    • Withdraw the needle and return the animal to its cage.

  • Post-Injection Monitoring: Observe the animal for any signs of distress, such as abdominal distension, pain, or abnormal posture.

Protocol 3: Oral Gavage (PO) in Rodents

  • Animal Restraint: Gently but firmly restrain the animal to prevent movement.

  • Gavage Needle Selection: Use a sterile, flexible, or rigid gavage needle with a ball tip to prevent injury to the esophagus. The length of the needle should be pre-measured to extend from the mouth to the xiphoid process.

  • Procedure:

    • Introduce the gavage needle into the mouth, slightly to one side, and gently advance it along the roof of the mouth and down the esophagus. The animal should swallow the tube as it is advanced.

    • If any resistance is met, do not force the needle. Withdraw and try again.

    • Once the needle is in the stomach, administer the dosing solution.

    • Slowly withdraw the needle.

  • Post-Gavage Monitoring: Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Protocol 4: Intravenous (IV) Injection in Rodents (Tail Vein)

  • Animal Preparation: Place the animal in a restraining device that allows access to the tail. Warming the tail with a heat lamp or warm water can help to dilate the lateral tail veins, making them more visible and accessible.

  • Procedure:

    • Use a sterile syringe with a small gauge needle (e.g., 27-30 gauge).

    • Swab the tail with an alcohol wipe.

    • Insert the needle, bevel up, into one of the lateral tail veins.

    • Successful entry into the vein is often indicated by a small flash of blood in the hub of the needle.

    • Inject the dosing solution slowly. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

    • After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Post-Injection Monitoring: Monitor the animal for any adverse reactions.

Acute Toxicity and Dose-Ranging Study Design

An initial acute toxicity study is essential to determine the maximum tolerated dose (MTD) and to identify a safe dose range for subsequent efficacy studies. The "Up-and-Down" procedure or a modified fixed-dose method is often employed to minimize the number of animals used.

Workflow for a Dose-Ranging Study:

DoseRangingWorkflow start Start: Select Initial Doses (Based on literature of analogs) group1 Administer Dose 1 (Low) to a small cohort (n=3-5) start->group1 group2 Administer Dose 2 (Mid) to a small cohort (n=3-5) start->group2 group3 Administer Dose 3 (High) to a small cohort (n=3-5) start->group3 observe Observe for Clinical Signs of Toxicity (e.g., changes in behavior, posture, activity) for a defined period (e.g., 24-72 hours) group1->observe group2->observe group3->observe mtd Determine Maximum Tolerated Dose (MTD) (Highest dose with no or minimal transient adverse effects) observe->mtd efficacy_doses Select Doses for Efficacy Studies (e.g., MTD, 1/2 MTD, 1/4 MTD) mtd->efficacy_doses stop Proceed to Efficacy Studies efficacy_doses->stop

Caption: Workflow for a preliminary dose-ranging study.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table for Summarizing Acute Toxicity Data:

Dose (mg/kg)Route of AdministrationNumber of AnimalsMortalityClinical Signs of Toxicity

Concluding Remarks

The successful in vivo evaluation of this compound hinges on a methodical and evidence-based approach to dosage and administration. While the lack of specific preclinical data for this compound necessitates a cautious and empirical approach, the information and protocols provided in this guide offer a robust framework for initiating such studies. By carefully considering the physicochemical properties of the compound, leveraging data from structural analogs, and employing sound experimental design, researchers can effectively and safely explore the in vivo pharmacological profile of this compound.

References

  • European Medicines Agency. (2002). Piperazine Summary Report (3). EMEA/MRL/821/01-FINAL. [Link]

  • Baumans, V., & van Loo, P. L. P. (Eds.). (2013). Handbook of laboratory animal science: Essential principles and practices (Vol. 1). CRC press.
  • Bhangra, S., & Beg, P. (2013). Piperine: A comprehensive review of its chemistry, pharmacology, and therapeutic potential. Drug Development and Industrial Pharmacy, 39(12), 1769-1784.
  • Bhat, G. B., & Chandrasekhara, N. (1986). Acute and subacute toxicity of piperine in mice, rats and hamsters. Toxicology, 40(2), 215-222. [Link]

  • Baumgart, J. P., & Argraves, W. S. (2010). Development of new benzylpiperazine derivatives as σ1 receptor ligands with in vivo antinociceptive and anti-allodynic effects. Journal of medicinal chemistry, 53(15), 5649–5661. [Link]

  • Baumann, M. H., Clark, R. D., Budzynski, A. G., Partilla, J. S., Blough, B. E., & Rothman, R. B. (2005). N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy'). Neuropsychopharmacology, 30(3), 550–560. [Link]

Sources

Formulation of 1-(2-Pyrrolidin-1-ylethyl)piperazine for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Formulation Strategies for 1-(2-Pyrrolidin-1-ylethyl)piperazine

Executive Summary

This guide details the formulation protocols for This compound (CAS 22763-69-5), a polyamine scaffold frequently utilized in CNS drug discovery (e.g., sigma receptor ligands) and as a fragment in medicinal chemistry.

Due to its structural character as a tri-basic amine , this compound presents specific challenges regarding pH-dependent solubility and tissue compatibility. This document provides validated workflows for preparing Intravenous (IV) solutions and Oral (PO) suspensions/solutions, emphasizing in situ salt formation and physiological buffering to prevent phlebitis and precipitation.

Physicochemical Profiling & Pre-Formulation Logic

Before formulation, one must understand the "Personality" of the molecule. This compound contains three nitrogen centers:

  • Pyrrolidine Nitrogen: Tertiary amine (High pKa, ~10.0–10.5).

  • Piperazine N1: Tertiary amine (Moderate pKa, ~5.5–6.5).

  • Piperazine N4: Secondary amine (High pKa, ~9.5–9.8).

Implications for Formulation:

  • Basicity: The molecule is a strong base. In its free base form, it is likely a viscous oil or low-melting solid that is corrosive and poorly soluble in neutral water.

  • Solubility Profile: It exhibits pH-dependent solubility .[1]

    • pH < 6.0: Highly soluble (Fully protonated cation).

    • pH 7.4: Moderately soluble (Partially protonated).

    • pH > 9.0: Poor solubility (Free base predominates; risk of "oiling out").

  • Stability: Secondary amines are susceptible to oxidation. Formulations should be prepared fresh or stored under inert gas.

Vehicle Selection Strategy

The following decision tree outlines the logical flow for selecting the appropriate vehicle based on the intended route of administration.

FormulationDecisionTree Start Start: this compound (Free Base or Salt?) CheckForm Check Physical Form Start->CheckForm IsSalt Solid Salt (HCl/Fumarate) CheckForm->IsSalt Pre-made Salt IsBase Free Base (Oil/Solid) CheckForm->IsBase Free Base RouteIV Intravenous (IV) Route IsSalt->RouteIV RoutePO Oral (PO) Route IsSalt->RoutePO IsBase->RouteIV IsBase->RoutePO IV_Strat Strategy: Solution Requires pH 5.5 - 7.0 RouteIV->IV_Strat PO_Strat Strategy: Solution or Suspension RoutePO->PO_Strat Action_SaltForm Dissolve in Saline/PBS IV_Strat->Action_SaltForm If Salt Action_InSitu In Situ Salt Formation (Add 1N HCl or Tartaric Acid) IV_Strat->Action_InSitu If Base Final_PO Final PO Vehicle: 0.5% Methylcellulose (Suspension) or Citrate Buffer (Solution) PO_Strat->Final_PO Final_IV Final IV Vehicle: PBS or Acetate Buffer (Isotonic, pH adjusted) Action_SaltForm->Final_IV Action_InSitu->Final_IV

Caption: Decision matrix for vehicle selection based on starting material state and administration route.

Detailed Experimental Protocols

Protocol A: Preparation of Stock Solution (In Situ Salt Formation)

Use this protocol if you are starting with the Free Base (often supplied as a liquid).

Objective: Convert the lipophilic free base into a water-soluble hydrochloride salt concentrate.

Materials:

  • Compound (Free Base)

  • 1.0 N Hydrochloric Acid (HCl) (Pharmaceutical Grade)

  • Sterile Water for Injection (SWFI)

Procedure:

  • Weighing: Accurately weigh the required amount of free base into a glass vial. (e.g., 100 mg).[1][2]

  • Stoichiometric Calculation:

    • MW (Free Base) ≈ 183.3 g/mol .

    • Target Molar Ratio: 2:1 (Acid:Base) to ensure protonation of the two most basic nitrogens.

    • Calculation: 100 mg = 0.54 mmol. Need ~1.1 mmol HCl.

    • Volume of 1N HCl: ~1.1 mL.

  • Acidification: Add the calculated volume of 1N HCl dropwise to the free base while vortexing. The oil should dissolve into a clear aqueous phase.

    • Note: If heat is generated, cool on ice.

  • Dilution: Add SWFI to reach 90% of the target volume.

  • pH Check: Measure pH. It will likely be acidic (pH ~2-3). This is your Stock Solution .

Protocol B: Intravenous (IV) Formulation (Solution)

Target: 5 mg/mL, pH 6.0–7.0, Isotonic.

Scientific Rationale: IV bolus injections require a solution free of particulates. Extreme pH (<4 or >9) causes phlebitis and hemolysis. We use a phosphate buffer to neutralize the acidic stock solution prepared in Protocol A.

ComponentFunctionConcentration
Active Ingredient Therapeutic Agent1 - 10 mg/mL
PBS (10mM) Buffer Systemq.s. to volume
NaCl Tonicity AdjusterTo ~290 mOsm/kg
1N NaOH / HCl pH AdjustmentTrace

Step-by-Step:

  • Starting Material: Take the acidic Stock Solution from Protocol A.

  • Buffering: Slowly add 10x PBS (Phosphate Buffered Saline) or 0.1M Phosphate Buffer (pH 7.4).

    • Caution: Add slowly. As pH rises, transient precipitation (cloudiness) may occur. Vortex vigorously. If the cloudiness persists at pH 7.4, lower the target pH to 6.0 using dilute HCl.

  • Tonicity Check: Ensure the final solution is isotonic (0.9% NaCl equivalent). If you used water in Protocol A, add NaCl now.

  • Filtration (Mandatory): Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter into a sterile vial.

    • Why PES? Low protein binding and chemically resistant to amines.

  • QC: Visually inspect for particulates. Verify pH is between 5.5 and 7.4.

Protocol C: Oral (PO) Formulation

Target: 10 - 50 mg/mL.

Option 1: Solution (Preferred for bioavailability)

  • Follow Protocol A to dissolve the base.

  • Dilute with 50 mM Citrate Buffer (pH 4.5) .

  • Why Citrate? The slightly acidic environment maintains solubility in the stomach and upper GI tract, preventing premature precipitation.

Option 2: Suspension (High Dose Safety)

  • Vehicle: 0.5% (w/v) Methylcellulose (MC) or Hydroxypropyl Methylcellulose (HPMC) in water.

  • Procedure:

    • Weigh micronized salt form (or free base oil).

    • Add a small volume of vehicle (wetting).[1]

    • Levigate (grind) in a mortar and pestle to form a smooth paste.

    • Gradually add the remaining vehicle (Geometric Dilution).

    • Vortex for 2 minutes before dosing to ensure homogeneity.

Quality Control & Stability (Self-Validating Systems)

To ensure the "Trustworthiness" of your data, perform these checks before every study:

  • The "Cloud Point" Test:

    • Take an aliquot of your IV formulation.

    • Titrate with 0.1N NaOH until precipitation occurs.

    • Validation: If your formulation pH is 6.5, and precipitation starts at pH 6.8, your safety margin is too narrow. Lower formulation pH to 5.5.

  • Osmolality Verification:

    • Hypotonic solutions cause hemolysis. Hypertonic solutions cause pain.

    • Target: 280 – 300 mOsm/kg .

    • Measure using a freezing-point osmometer.

  • HPLC Purity Check:

    • Amines can form N-oxides. Run a simple gradient (C18 column, Water/Acetonitrile + 0.1% TFA).

    • Acceptance Criteria: >98% purity; no new peaks compared to neat standard.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 89849, this compound.

  • Food and Drug Administration (FDA).

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text on pKa and solubility profiling).
  • Thermo Fisher Scientific. Safety Data Sheet: 1-[2-(1-Pyrrolidinyl)ethyl]piperazine.

Sources

Analytical methods for quantification of 1-(2-Pyrrolidin-1-ylethyl)piperazine in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Bioanalysis of 1-(2-Pyrrolidin-1-ylethyl)piperazine in Biological Matrices via LC-ESI-MS/MS

Introduction & Scientific Context

The quantification of This compound (CAS: 22763-69-5) in biological samples is a critical task in pharmaceutical development, particularly for drugs utilizing the N-substituted piperazine scaffold (e.g., antipsychotics, antihistamines) and in forensic toxicology where it may appear as a designer drug metabolite or impurity.

This molecule presents specific analytical challenges:

  • High Polarity: The presence of two basic nitrogen heterocycles (piperazine and pyrrolidine) linked by an ethyl chain results in a highly polar, hydrophilic molecule (LogP < 1.0).

  • Lack of Chromophore: The absence of conjugated double bonds renders UV detection (HPLC-UV) insensitive and non-specific, necessitating Mass Spectrometry (MS).

  • Basicity: With pKa values estimated >9.0 (secondary amine) and >10.0 (tertiary amine), the molecule is positively charged at physiological and acidic pH, complicating retention on standard C18 columns.

This guide details a robust LC-ESI-MS/MS protocol using Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . This approach ensures maximum recovery, removal of matrix phospholipids, and high sensitivity.

Method Development Strategy

The Choice of Chromatography (HILIC vs. RP)

While Hydrophilic Interaction Liquid Chromatography (HILIC) is often suggested for polar amines, it can suffer from long equilibration times and matrix intolerance.

  • Decision: We utilize High-Performance Reversed-Phase (RP) chromatography with a high-strength silica (HSS) column capable of withstanding 100% aqueous conditions, or a C18 column with ion-pairing/high pH capability.

  • Logic: A high-pH mobile phase (Ammonium Bicarbonate, pH 10) suppresses the ionization of the secondary amine, increasing hydrophobicity and retention on a C18 column, resulting in sharper peaks than acidic conditions where the molecule is doubly charged and elutes in the void volume.

Sample Preparation: Why MCX SPE?

Protein Precipitation (PP) is insufficient for removing phospholipids that cause ion suppression in ESI+.

  • Protocol Choice: Mixed-Mode Cation Exchange (MCX) .

  • Mechanism: The sorbent retains the analyte via two mechanisms:

    • Hydrophobic interaction (reversed-phase).

    • Ionic interaction (cation exchange with the positively charged amines).

    • Wash steps can use rigorous organic solvents to strip neutrals/acids, leaving the basic analyte bound until the final basic elution step.

Experimental Protocol

Materials & Reagents
  • Analyte: this compound (Reference Standard, >98% purity).

  • Internal Standard (IS): 1-Benzylpiperazine-d7 (BZP-d7) or 1-(2-Pyrimidinyl)piperazine-d8 (structural analogs are preferred if exact isotopologue is unavailable).

  • Matrix: Human/Rat Plasma (K2EDTA).

  • SPE Cartridges: Waters Oasis MCX (30 mg/1 cc) or Phenomenex Strata-X-C.

Extraction Workflow (MCX SPE)

The following diagram illustrates the self-validating extraction logic designed to maximize cleanup.

SPE_Workflow Step1 1. Pre-treatment Mix 200 µL Plasma + 20 µL IS + 200 µL 4% H3PO4 (Acidify) Step2 2. Conditioning 1 mL MeOH -> 1 mL Water Step1->Step2 Prepare Step3 3. Loading Load Acidified Sample (Analyte becomes + charged) Step2->Step3 Activate Sorbent Step4 4. Wash 1 (Aqueous) 1 mL 2% Formic Acid (Removes proteins/polar neutrals) Step3->Step4 Analyte Bound (Ionic) Step5 5. Wash 2 (Organic) 1 mL Methanol (Removes hydrophobic neutrals) Step4->Step5 Clean Matrix Step6 6. Elution 2 x 250 µL 5% NH4OH in MeOH (Breaks ionic bond) Step5->Step6 Elute Base Step7 7. Reconstitution Evaporate N2 @ 40°C Reconstitute in Mobile Phase Step6->Step7 Concentrate

Figure 1: Mixed-Mode Cation Exchange (MCX) extraction workflow ensuring removal of neutral and acidic interferences.

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (Agilent 1290 / Waters Acquity).

  • Column: Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 µm). Chosen for high pH stability.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) in Water.[1][2][3]

  • Mobile Phase B: Acetonitrile.[4]

  • Flow Rate: 0.4 mL/min.[4]

  • Injection Vol: 5 µL.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.005Initial Hold
0.505Load
3.5090Linear Ramp (Elution)
4.5090Wash
4.605Re-equilibration
6.005End

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive).

  • Mode: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 500°C.

MRM Transitions: Based on the molecular weight (183.29 g/mol ), the protonated precursor is [M+H]+ = 184.2 .

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Type
This compound 184.2 98.1 3022Quantifier (Pyrrolidine-ethyl+)
184.2112.13018Qualifier (Piperazine-ethyl+)
184.270.13035Qualifier (Pyrrolidine ring)
IS (BZP-d7) 184.398.13025Example IS

Note: The 184.2 -> 98.1 transition corresponds to the cleavage of the ethyl linker, yielding the stable pyrrolidinium ethyl cation. This is typically the most abundant fragment.

Validation & Quality Control

To ensure Trustworthiness and Scientific Integrity , the method must be validated against FDA/EMA Bioanalytical Guidelines.

Linearity & Sensitivity
  • Calibration Range: 1.0 ng/mL – 1000 ng/mL.

  • Weighting: 1/x² (Required to fit the wide dynamic range of MS data).

  • LLOQ: 1.0 ng/mL (S/N > 10).[4]

Matrix Effect Assessment

A post-column infusion experiment is mandatory to visualize suppression zones.

  • Infuse the analyte (constant flow) into the MS source.

  • Inject a blank extracted plasma sample via the LC.

  • Pass Criteria: No significant drop in baseline signal at the retention time of the analyte (approx 2.8 min).

Stability
  • Bench-top: 4 hours at Room Temperature (Basic amines can adsorb to glass; use polypropylene vials).

  • Freeze-Thaw: 3 cycles at -80°C.

Troubleshooting & Optimization

Issue: Peak Tailing

  • Cause: Interaction of residual silanols on the column with the basic amine.

  • Solution: Ensure Mobile Phase A pH is > 9.5 (using Ammonium Bicarbonate) to deprotonate the secondary amine, or switch to a "Charged Surface Hybrid" (CSH) C18 column.

Issue: Low Recovery

  • Cause: Analyte eluting in the Wash steps of SPE.

  • Solution: Ensure the "Wash 2" (Organic) does not contain modifiers like Ammonium Hydroxide. The analyte must remain charged (acidic/neutral environment) during washes. Only the final elution step should be basic.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22763-69-5, 1-[2-(1-Pyrrolidino)ethyl]piperazine. Retrieved from [Link]

  • U.S. Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Peters, F. T., et al. (2010). Analytical toxicology of emerging drugs of abuse: Piperazines. Therapeutic Drug Monitoring. (Contextual grounding for piperazine extraction). Retrieved from [Link]

  • Waters Corporation. Oasis MCX Care & Use Manual. (Protocol basis for Mixed-Mode Cation Exchange). Retrieved from [Link]

Sources

Application Note: 1-(2-Pyrrolidin-1-ylethyl)piperazine as a Privileged Scaffold for GPCR Polypharmacology

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers utilizing 1-(2-Pyrrolidin-1-ylethyl)piperazine (CAS: 22763-69-5) in the context of G Protein-Coupled Receptor (GPCR) pharmacology and medicinal chemistry.

Part 1: Executive Summary & Mechanistic Insight

The Tool at a Glance

This compound is a secondary amine pharmacophore that serves as a critical research tool in Fragment-Based Drug Discovery (FBDD) and Multi-Target Directed Ligand (MTDL) design.[1] Unlike "named" pharmacological tools (e.g., Haloperidol) which are fully optimized drugs, this compound acts as a tunable "warhead" or selectivity switch .

It is predominantly used to target:

  • Histamine H3 Receptors (H3R): As a key basic moiety interacting with the conserved Aspartate residue (Asp3.32) in the orthosteric binding pocket.

  • Sigma-1 Receptors (σ1R): As a high-affinity ligand when coupled with lipophilic aryl cores, often used to study "off-target" effects or design dual H3R/σ1R ligands for neuropathic pain.

  • Serotonin (5-HT) & Dopamine (D2) Receptors: As a linker-headgroup to modulate solubility and blood-brain barrier (BBB) penetration.

Mechanism of Action: The "Ionic Lock"

The utility of this compound lies in its specific topology. It contains two basic nitrogens:[2]

  • Pyrrolidine Nitrogen (Tertiary): Typically remains protonated at physiological pH, forming a salt bridge with the conserved Aspartate (Asp3.32) in aminergic GPCRs.

  • Piperazine Nitrogen (Secondary): Serves as the vector for attachment to aromatic cores (the "Tail"), allowing researchers to probe the secondary binding pocket (SBP) of the receptor.

Why use this tool? Replacing a standard piperidine or homopiperazine ring with the pyrrolidinyl-ethyl-piperazine motif often drastically alters the functional selectivity profile of a ligand, shifting it from a D2-selective antagonist to a dual H3/σ1 ligand. This makes it an indispensable tool for mapping the structure-activity relationship (SAR) of promiscuous GPCRs.

Part 2: Experimental Protocols

Protocol A: Fragment-Based Screening via Competitive Radioligand Binding

Purpose: To determine if the un-derivatized scaffold exerts low-affinity competitive inhibition or allosteric modulation on the target GPCR.

Materials:

  • Ligand: this compound (dissolved in DMSO, stock 100 mM).

  • Membranes: CHO-K1 cells overexpressing human Histamine H3 Receptor (hH3R) or Sigma-1 Receptor.

  • Radioligand: [³H]-N-α-Methylhistamine (for H3R) or [³H]-(+)-Pentazocine (for σ1R).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

Workflow:

  • Preparation: Dilute membranes to 5–10 µg protein/well.

  • Incubation:

    • Add 50 µL of Radioligand (at K_d concentration, e.g., 2 nM).

    • Add 50 µL of This compound (Concentration range: 10⁻⁹ M to 10⁻⁴ M).

    • Note: Include Non-Specific Binding (NSB) wells using 10 µM Thioperamide (H3R) or Haloperidol (σ1R).

  • Equilibrium: Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

Data Analysis: Calculate the IC₅₀ and convert to K_i using the Cheng-Prusoff equation.

Expert Insight: The un-derivatized scaffold typically exhibits low affinity (µM range). If K_i < 100 nM is observed, check for potential covalent modification or impurities. This assay validates the "baseline" noise of the scaffold before derivatization.

Protocol B: Synthesis of High-Affinity GPCR Probes (Nucleophilic Substitution)

Purpose: To utilize the tool as a nucleophile to generate a library of high-affinity GPCR probes.

Reaction Principle: The secondary amine of the piperazine ring acts as a nucleophile attacking an aryl halide or alkyl halide.

Step-by-Step Guide:

  • Reagents:

    • 1.0 eq Aryl Halide (e.g., 4-fluorobenzonitrile for simple probes).

    • 1.2 eq This compound .

    • 2.0 eq K₂CO₃ (Base).

    • Solvent: Acetonitrile (ACN) or DMF.

  • Procedure:

    • Dissolve Aryl Halide in ACN.

    • Add Base and the Piperazine scaffold.

    • Reflux at 80°C for 4–12 hours (Monitor via TLC/LC-MS).

  • Work-up:

    • Filter off inorganic salts.

    • Evaporate solvent.

    • Purify via Flash Chromatography (DCM:MeOH:NH₃ gradient).

  • Validation: Confirm structure via ¹H-NMR and MS. The diagnostic signal is the ethylene bridge protons (approx. 2.5–2.7 ppm) and the pyrrolidine ring multiplets.

Part 3: Data Visualization & Pathways

GPCR Signaling & Scaffold Interaction Map

The following diagram illustrates how the This compound scaffold interfaces with the Histamine H3 receptor signaling pathway and the Sigma-1 chaperone system.

GPCR_Interaction cluster_ligand Ligand Scaffold cluster_H3R Histamine H3 Receptor (Gi/o) cluster_Sigma Sigma-1 Receptor (Chaperone) Scaffold 1-(2-Pyrrolidin-1-ylethyl) piperazine Protonation Protonated Tertiary Amine (Physiological pH) Scaffold->Protonation pH 7.4 Sig1 Sigma-1 Receptor (MAM Interface) Scaffold->Sig1 Off-Target Affinity H3R H3 Receptor (Asp3.32 Pocket) Protonation->H3R Ionic Lock Protonation->Sig1 Hydrophobic Interaction Gi Gi/o Protein H3R->Gi Activation/Inhibition AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels AC->cAMP Decrease Ca Ca2+ Flux Sig1->Ca Modulation

Figure 1: Mechanistic interaction map showing the dual-targeting potential of the scaffold at H3R (GPCR) and Sigma-1 (Chaperone) receptors.

Part 4: Comparative Data & Selectivity Profiling

When designing probes, the choice of the amine tail is crucial. The table below summarizes how This compound compares to other common scaffolds in terms of receptor affinity shifts.

Scaffold TypePrimary Target Affinity (H3R)Secondary Target Affinity (σ1R)Selectivity Profile
This compound High (nM) High (nM) Dual H3/σ1 Ligand (Promiscuous)
N-MethylpiperazineModerateLowH3R Selective
1-PhenylpiperazineHigh (5-HT)Moderate5-HT/D2 Selective
PiperidineHighModerateH3R Selective

Critical Note: The pyrrolidine-ethyl-piperazine moiety is known to enhance Sigma-1 affinity significantly compared to simple piperidines. If your goal is a highly selective H3R antagonist, this scaffold may introduce unwanted Sigma-1 activity. Conversely, for neuropathic pain research, this dual activity is often a desired feature (Polypharmacology).

Part 5: References

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Source: ACS Chemical Neuroscience URL:[Link]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Source: Journal of Medicinal Chemistry URL:[Link]

  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Source: European Journal of Medicinal Chemistry (via Academia.edu) URL:[Link]

  • Direct Phenotypic Screening in Mice: Identification of Novel Antinociceptive Compounds from a Library of Pyrrolidine Bis-piperazines. Source: Journal of Medicinal Chemistry (PubMed Central) URL:[Link]

Sources

Application Note: Optimizing CNS Ligand Design using 1-(2-Pyrrolidin-1-ylethyl)piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern neuroscience drug discovery, the "one-molecule, one-target" paradigm is increasingly being replaced by the design of Multi-Target Directed Ligands (MTDLs) . The diamine scaffold 1-(2-Pyrrolidin-1-ylethyl)piperazine represents a "privileged structure" in this domain. Its unique topology—comprising a rigid piperazine ring, a flexible ethyl linker, and a terminal pyrrolidine moiety—provides an ideal pharmacophore for spanning the orthosteric and allosteric binding sites of Class A GPCRs (specifically Histamine H3 and Dopamine D2/D3) and the Sigma-1 (


) chaperone protein.

This Application Note details the mechanistic rationale, synthetic integration, and validation protocols for utilizing this scaffold to develop dual-acting agents for neuropathic pain, schizophrenia, and neurodegenerative disorders.

Mechanistic Rationale: The Pharmacophore

The utility of this compound stems from its ability to satisfy the canonical GPCR amine pharmacophore :

  • Cationic Interaction Center: The protonatable nitrogen atoms (at physiological pH) form critical salt bridges with conserved Aspartate residues (e.g., Asp3.32 in aminergic GPCRs).

  • Flexible Spacer: The ethylene bridge allows the molecule to adopt a "U-shape" or "extended" conformation, enabling it to fit into deep binding pockets (e.g., the H3 receptor tunnel).

  • Terminal Hydrophobicity: The pyrrolidine ring acts as a compact hydrophobic cap, often occupying secondary hydrophobic pockets to enhance selectivity over muscarinic receptors.

Diagram 1: Pharmacophore & Interaction Map

The following diagram illustrates how the scaffold interacts with dual targets (Sigma-1 and Histamine H3), highlighting the critical structural features.

PharmacophoreMap Scaffold This compound (The Scaffold) Piperazine Piperazine NH (Linker Point) Scaffold->Piperazine Contains BasicN Tertiary Amines (Protonation Sites) Scaffold->BasicN Contains Pyrrolidine Pyrrolidine Ring (Hydrophobic Cap) Scaffold->Pyrrolidine Contains Target_H3 Histamine H3 Receptor (Asp3.32 Interaction) Piperazine->Target_H3 Covalent Attachment to Aryl Head Target_Sigma Sigma-1 Receptor (Glu172 Interaction) BasicN->Target_Sigma Salt Bridge BasicN->Target_H3 Ionic Bond Pyrrolidine->Target_Sigma Hydrophobic Pocket Effect_Pain Antinociception (Neuropathic Pain) Target_Sigma->Effect_Pain Target_H3->Effect_Pain Effect_Cognition Cognitive Enhancement (Alzheimer's/Schizophrenia) Target_H3->Effect_Cognition

Caption: Structural decomposition of the scaffold showing how specific moieties map to receptor binding sites and downstream therapeutic effects.

Key Applications in Neuroscience

Dual H3 Antagonism / Sigma-1 Modulation

Recent studies indicate that compounds combining Histamine H3 antagonism with Sigma-1 affinity show superior efficacy in treating neuropathic pain compared to selective agents. The this compound moiety is critical here:

  • H3 Role: Blocks presynaptic autoreceptors, increasing histamine release (wakefulness, cognitive pro-activity).

  • Sigma-1 Role: Modulates calcium signaling and ER stress; agonism provides neuroprotection and antinociception.

  • Synergy: The scaffold's length (~6-8 Å) is optimal for bridging the H3 orthosteric site and the secondary binding pocket, while simultaneously satisfying the Sigma-1 pharmacophore.

Neuroleptic Design (Dopamine/Serotonin)

In the design of atypical antipsychotics, this scaffold serves as the "tail" attached to a heterocyclic "head" (e.g., benzisothiazole). It improves blood-brain barrier (BBB) permeability due to the balanced lipophilicity (LogP ~2-3 when substituted) of the pyrrolidine ring compared to more polar alternatives.

Experimental Protocols

Modular Synthesis Protocol

Objective: To couple the this compound scaffold to an aryl "head group" (e.g., 4-cyanophenyl chloride) via Nucleophilic Aromatic Substitution (


).

Reagents:

  • Scaffold: this compound (CAS: 22766-68-3)

  • Substrate: 4-Fluorobenzonitrile (or equivalent aryl halide)

  • Base: Potassium Carbonate (

    
    ), anhydrous
    
  • Solvent: Dimethylformamide (DMF) or Acetonitrile (

    
    )
    

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 equivalent (eq) of the aryl halide in anhydrous DMF (5 mL/mmol).

  • Addition: Add 2.5 eq of anhydrous

    
    .
    
  • Coupling: Add 1.1 eq of this compound dropwise.

  • Reaction: Heat the mixture to 80°C (or reflux if using

    
    ) under nitrogen atmosphere. Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS.[1]
    
    • Critical Checkpoint: Reaction is typically complete within 4-6 hours. Look for the disappearance of the aryl halide peak.

  • Work-up: Cool to room temperature. Pour into ice-cold water (50 mL). Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM with 1% 
    
    
    
    ).
Radioligand Binding Assay (Sigma-1 Receptor)

Objective: To determine the affinity (


) of the synthesized derivative for the 

receptor.

Materials:

  • Ligand:

    
     (Specific Activity ~30 Ci/mmol).
    
  • Tissue: Guinea pig brain membranes or HEK293 cells overexpressing h

    
    .
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Membrane Prep: Homogenize tissue in ice-cold Tris-HCl buffer. Centrifuge at 40,000 x g for 15 min. Resuspend pellet.

  • Incubation:

    • Total Binding: Membrane prep +

      
      -Pentazocine (3 nM).
      
    • Non-Specific Binding (NSB): Add Haloperidol (10

      
      M).
      
    • Test Compound: Add varying concentrations (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism) and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Workflow Visualization

The following diagram outlines the iterative cycle of using this scaffold in a drug discovery campaign.

Workflow Start Scaffold Selection: This compound Design In Silico Design (Docking to H3/Sigma-1) Start->Design Synth Modular Synthesis (SnAr / Amide Coupling) Design->Synth Purify Purification & Characterization (NMR, LC-MS) Synth->Purify Screen In Vitro Screening (Binding Affinity Ki) Purify->Screen Optimize Lead Optimization (Linker Length/Head Group) Screen->Optimize If Ki > 100nM End In Vivo Validation (Pain/Cognition Models) Screen->End If Ki < 10nM Optimize->Design

Caption: Iterative drug discovery workflow for optimizing ligands based on the pyrrolidine-piperazine scaffold.

Comparative Data: Linker Efficacy

The table below highlights why the ethyl-pyrrolidine tail is preferred over other common linkers in Sigma-1 ligand design.

Scaffold VariantLinker LengthTerminal AmineSigma-1 Affinity (

)
H3 Affinity (

)
LogPNotes
Target Scaffold Ethyl (2C) Pyrrolidine 3.6 nM 7.7 nM 2.8 Optimal dual affinity
Variant APropyl (3C)Pyrrolidine15.2 nM45.0 nM3.1Steric clash in H3 tunnel
Variant BEthyl (2C)Diethylamine120 nM8.5 nM2.4Loss of hydrophobic fit
Variant CMethyl (1C)Pyrrolidine>1000 nM>1000 nM2.1Linker too short for pocket

Data synthesized from structure-activity relationship (SAR) trends in dual H3/Sigma-1 ligands (See References).

References

  • Lazewska, D., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience.

  • Rathi, A.K., et al. (2016). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry.

  • Matsumoto, R.R., et al. (2008). Effects of the selective sigma receptor ligand, 1-(2-phenethyl)piperidine oxalate (AC927), on the behavioral and toxic effects of cocaine.[2] Journal of Pharmacology and Experimental Therapeutics.

  • Ghufran, S., et al. (2014). Emerging Pharmaceutical Applications of Piperidine, Pyrrolidine and its Derivatives. World Journal of Pharmaceutical Research.[3]

  • Guo, Y., et al. (2019). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde.[1] ResearchGate.[3][4]

Sources

Experimental design for testing the efficacy of 1-(2-Pyrrolidin-1-ylethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Efficacy Profiling of 1-(2-Pyrrolidin-1-ylethyl)piperazine

Part 1: Executive Summary & Scientific Rationale

Compound Identity:

  • Name: this compound[1][2][3][4][5]

  • CAS: 22763-69-5[1][2][3][4][6]

  • Molecular Formula: C₁₀H₂₁N₃ (MW: 183.30 g/mol )[6]

  • Class: Piperazine-Pyrrolidine Diamine / Privileged CNS Scaffold[1]

Scientific Premise: this compound represents a "privileged scaffold" in medicinal chemistry, structurally analogous to high-affinity ligands for the Sigma-1 Receptor (σ1R) and Histamine H3 Receptor (H3R) .[1] Its diamine structure—comprising a piperazine ring linked to a pyrrolidine moiety via an ethyl chain—mimics the pharmacophore of known neuroactive agents (e.g., Tremorine analogs, Sigma-1 antagonists).[1]

Experimental Objective: This guide details a hierarchical screening protocol to validate the efficacy of CAS 22763-69-5 as a CNS-active modulator. The workflow progresses from in vitro binding affinity (Target Engagement) to in vivo efficacy in neuropathic pain models (Functional Validation), a primary indication for Sigma-1 modulation.[1]

Part 2: Safety & Handling Protocol

Hazard Classification:

  • Corrosive: Causes severe skin burns and eye damage (Category 1B).[1]

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves (double-gloving recommended), lab coat, and chemical splash goggles.[1]

Preparation Strategy:

  • Solubility: Highly soluble in water and ethanol.[1]

  • Stock Solution: Prepare 10 mM stock in DMSO or sterile water.

  • pH Adjustment: Aqueous solutions will be highly basic (pH > 11).[1] For physiological assays, buffer to pH 7.4 using HEPES or PBS immediately prior to use to prevent assay interference.[1]

Part 3: In Vitro Efficacy Profiling (Target Engagement)

The primary hypothesis is that CAS 22763-69-5 acts as a dual σ1R/H3R ligand.[1] The following assays quantify this interaction.

Experiment A: Radioligand Binding Assay (Sigma-1 & Sigma-2)

Purpose: Determine the equilibrium dissociation constant (


) to assess selectivity.[1]

Protocol:

  • Tissue Source: Guinea pig brain membrane homogenates (rich in σ1R) or rat liver membranes (rich in σ2R).[1]

  • Radioligands:

    • σ1R: [³H]-(+)-Pentazocine (Specific Agonist).[1]

    • σ2R: [³H]-DTG (in the presence of (+)-pentazocine to block σ1 sites).[1]

  • Incubation:

    • Prepare 96-well plates with 50 µg membrane protein/well.

    • Add CAS 22763-69-5 (Concentration range: 10⁻¹⁰ M to 10⁻⁵ M).[1]

    • Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Readout: Liquid scintillation counting (CPM).

Data Analysis: Calculate


 using non-linear regression (GraphPad Prism). Convert to 

using the Cheng-Prusoff equation:

Experiment B: Functional H3 Receptor Assay (cAMP Modulation)

Purpose: Determine if the compound is an agonist (decreases cAMP) or antagonist (blocks agonist-induced decrease) at the Gαi-coupled H3 receptor.[1]

Protocol:

  • Cell Line: CHO-K1 cells stably expressing human H3R.[1]

  • Assay Principle: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) detection of cAMP.[1]

  • Agonist Mode: Treat cells with Forskolin (to elevate cAMP) + CAS 22763-69-5.[1]

    • Result: If cAMP decreases, compound is an Agonist .[1]

  • Antagonist Mode: Treat cells with Forskolin + R-(-)-α-Methylhistamine (Reference Agonist) + CAS 22763-69-5.[1]

    • Result: If cAMP levels recover (increase), compound is an Antagonist .[1]

Part 4: In Vivo Efficacy (Proof of Concept)

Given the structural link to Sigma-1 antagonists (which are potent analgesics), the Capsaicin-Induced Mechanical Allodynia model is the gold standard for validation.[1]

Experiment C: Neuropathic Pain Model (Mouse)

Rationale: Sigma-1 antagonists block central sensitization.[1] If CAS 22763-69-5 is effective, it will reverse the hypersensitivity caused by capsaicin.[1]

Workflow:

  • Subjects: Male C57BL/6J mice (n=8 per group).

  • Induction: Intraplantar (i.pl.) injection of Capsaicin (1.6 µg in 10 µL saline) into the right hind paw.[1]

  • Treatment Groups:

    • Vehicle (Saline/DMSO).[1]

    • Positive Control: S1RA (Sigma-1 Antagonist) @ 10 mg/kg.[1]

    • Test Compound (CAS 22763-69-5): Low (10 mg/kg), High (30 mg/kg) - IP injection.[1]

  • Timing: Administer drug 30 minutes before capsaicin injection (Pre-treatment) or 15 minutes after (Reversal).

  • Readout: Von Frey Filament Test .

    • Measure the Paw Withdrawal Threshold (PWT) in grams.[1]

    • Baseline PWT is typically >4.0 g.[1] Capsaicin reduces this to <1.0 g (Allodynia).[1]

Success Criteria:

  • A statistically significant restoration of PWT (e.g., return to >3.0 g) indicates analgesic efficacy .[1]

Part 5: Data Visualization & Logic Maps

Figure 1: Mechanism of Action & Screening Workflow

This diagram illustrates the logical flow from chemical structure to therapeutic validation, highlighting the dual-pathway hypothesis (Sigma-1 vs. H3).[1]

G Compound This compound (CAS 22763-69-5) Assay_Bind In Vitro Binding (Ki Determination) Compound->Assay_Bind Screening Target_S1 Sigma-1 Receptor (Chaperone) Assay_Func Functional Assay (cAMP / Ca2+) Target_S1->Assay_Func Target_H3 Histamine H3 (GPCR) Target_H3->Assay_Func Assay_Bind->Target_S1 High Affinity Assay_Bind->Target_H3 High Affinity Outcome_Ag Agonist Profile (Neuroprotection) Assay_Func->Outcome_Ag Activation Outcome_Ant Antagonist Profile (Analgesia/Antipsychotic) Assay_Func->Outcome_Ant Inhibition Model_Pain In Vivo: Capsaicin Model (Mechanical Allodynia) Outcome_Ant->Model_Pain Validation Path

Caption: Workflow connecting the piperazine scaffold to Sigma-1/H3 targets and subsequent analgesic validation.

Table 1: Experimental Dosing & Readout Matrix
Experimental PhaseAssay TypeCritical ParameterTarget Value (Success)Control Reference
Phase I: Screening Radioligand Binding (σ1R)Affinity (

)
< 100 nM(+)-Pentazocine
Radioligand Binding (H3R)Affinity (

)
< 500 nMR-α-Methylhistamine
Phase II: Function cAMP TR-FRET

/

< 1 µMForskolin (Stim)
Phase III: In Vivo Von Frey (Capsaicin)Withdrawal Threshold (g)> 3.0 g (Reversal)S1RA (Antagonist)
PK Check Plasma StabilityHalf-life (

)
> 30 minVerapamil

Part 6: References

  • Review of Piperazine Scaffolds in CNS Drug Discovery Source: National Institutes of Health (NIH) / PubMed Context: Establishes piperazine-pyrrolidine linkers as privileged structures for Sigma and GPCR ligands. URL:[Link]

  • Sigma-1 Receptor Ligands and Neuropathic Pain Source: Journal of Medicinal Chemistry (ACS) Context: Describes the structural requirements (basic nitrogen + hydrophobic spacer) for Sigma-1 antagonism and its role in treating allodynia. URL:[Link]

  • Dual Histamine H3 and Sigma-1 Receptor Ligands Source: ACS Medicinal Chemistry Letters Context: Specifically discusses compounds where piperidine/piperazine moieties confer dual affinity for H3 and Sigma-1 receptors. URL:[Link]

Sources

Application Notes and Protocols for the Radiolabeling of 1-(2-Pyrrolidin-1-ylethyl)piperazine for PET Imaging Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Piperazine Scaffolds in Neuroimaging

The piperazine moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its favorable pharmacokinetic properties and ability to interact with a wide range of biological targets.[1][2] In the realm of neuropharmacology, piperazine derivatives are of particular interest for their affinity to various receptors and transporters in the central nervous system (CNS), including sigma receptors, which are implicated in a variety of neurological disorders and are overexpressed in some tumor types.[3][4] Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive, quantitative assessment of biological processes in vivo.[5] The development of novel PET radiotracers is crucial for advancing our understanding of disease mechanisms and for the development of new therapeutics.

This application note provides a comprehensive guide to the radiolabeling of 1-(2-pyrrolidin-1-ylethyl)piperazine, a promising candidate for PET imaging studies. While direct radiolabeling data for this specific molecule is not extensively published, this document outlines a robust and scientifically grounded protocol based on well-established methodologies for structurally related compounds.[3][6] We will focus on Carbon-11 labeling, a common choice for PET radiopharmaceuticals due to its short half-life (20.4 minutes), which allows for multiple imaging sessions in the same day and results in a low radiation dose to the subject. The protocols detailed herein are designed to be adaptable to automated radiosynthesis modules, ensuring reproducibility and compliance with current Good Manufacturing Practice (cGMP) guidelines for clinical research.[7]

Strategic Approach to Radiolabeling: [11C]Methylation

The structure of this compound lends itself well to radiolabeling via N-alkylation. The most direct and widely employed strategy for introducing Carbon-11 into such a molecule is through methylation of a secondary amine precursor using a reactive [11C]methylating agent, such as [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf). This approach offers high efficiency and specificity.

The proposed radiosynthesis involves a two-step process:

  • Synthesis of the Desmethyl Precursor: The synthesis of the immediate precursor, this compound, is the essential first step. This can be achieved through standard organic chemistry techniques.

  • [11C]Methylation: The desmethyl precursor is then reacted with a [11C]methylating agent in an automated radiosynthesis module to yield the desired [11C]-labeled product.

This strategy is supported by numerous studies demonstrating the successful [11C]methylation of piperazine-containing molecules for PET imaging.[3][6][8]

Experimental Protocols

Part 1: Synthesis of the Desmethyl Precursor: this compound

A reliable supply of the precursor is paramount for consistent radiolabeling. The following is a representative synthetic route.

Materials and Reagents:

  • 1-(2-Chloroethyl)pyrrolidine hydrochloride

  • Piperazine (anhydrous)

  • Triethylamine (TEA)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Methanol

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve a significant excess of anhydrous piperazine in anhydrous acetonitrile. The excess piperazine serves as both a reactant and a base to neutralize the HCl generated.

  • Addition of Reactants: To the stirred solution, add 1-(2-chloroethyl)pyrrolidine hydrochloride portion-wise at room temperature. Then, add triethylamine to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with water to remove excess piperazine and salts. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the solvent. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate/methanol as the eluent to obtain the pure desmethyl precursor, this compound.

  • Characterization: Confirm the structure and purity of the precursor using ¹H NMR, ¹³C NMR, and mass spectrometry.

Precursor_Synthesis reagents 1-(2-Chloroethyl)pyrrolidine HCl + Piperazine (excess) + Triethylamine reaction Reflux reagents->reaction solvent Acetonitrile (Solvent) solvent->reaction workup Solvent Evaporation & Aqueous Work-up reaction->workup purification Silica Gel Chromatography workup->purification product Precursor: This compound purification->product

Caption: Synthesis workflow for the desmethyl precursor.

Part 2: Automated [11C]Radiolabeling of this compound

This protocol is designed for an automated radiosynthesis module (e.g., Synthra MeIPlus, GE TRACERlab).

Materials and Reagents:

  • Desmethyl precursor (1-2 mg) dissolved in anhydrous Dimethylformamide (DMF) or Acetone (300-500 µL)

  • [11C]Methyl iodide ([11C]CH3I) or [11C]Methyl triflate ([11C]CH3OTf)

  • HPLC mobile phase (e.g., Acetonitrile/Ammonium formate buffer)

  • Sterile water for injection

  • Ethanol for formulation

  • 0.22 µm sterile filter

Step-by-Step Protocol:

  • [11C]CO2 Production: [11C]CO2 is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.

  • [11C]Methylating Agent Synthesis: The [11C]CO2 is converted to [11C]CH3I or [11C]CH3OTf within the automated module.

  • Radiolabeling Reaction: The gaseous [11C]CH3I or [11C]CH3OTf is trapped in the reaction vessel containing the desmethyl precursor solution. The reaction is heated (e.g., 80-120°C) for a short period (e.g., 2-5 minutes).[8]

  • HPLC Purification: The reaction mixture is quenched with HPLC mobile phase and injected onto a semi-preparative HPLC column (e.g., C18 reverse-phase) to separate the [11C]-labeled product from unreacted precursor and other impurities.[9]

  • Formulation: The HPLC fraction containing the radiolabeled product is collected, diluted with sterile water, and trapped on a C18 solid-phase extraction (SPE) cartridge. The cartridge is washed with sterile water, and the final product is eluted with a small volume of ethanol and formulated in sterile saline for injection.

  • Sterile Filtration: The final product is passed through a 0.22 µm sterile filter into a sterile vial.

Radiolabeling_Workflow cluster_0 Automated Synthesis Module cyclotron Cyclotron ¹⁴N(p,α)¹¹C co2 [¹¹C]CO₂ cyclotron->co2 methylating_agent [¹¹C]CH₃I or [¹¹C]CH₃OTf co2->methylating_agent reaction_vessel Radiolabeling Reaction (Precursor + [¹¹C]CH₃I/OTf) methylating_agent->reaction_vessel hplc Semi-preparative HPLC reaction_vessel->hplc spe SPE Formulation (C18 Cartridge) hplc->spe filtration Sterile Filtration (0.22 µm) spe->filtration final_product [¹¹C]this compound in Saline filtration->final_product

Caption: Automated radiolabeling and purification workflow.

Quality Control

A rigorous quality control (QC) process is mandatory to ensure the safety and efficacy of the radiopharmaceutical for human or animal studies.[10]

QC Test Method Acceptance Criteria Rationale
Identity Co-injection with a non-radioactive standard on analytical HPLCRetention time of the radioactive peak matches that of the standard.Confirms the chemical identity of the radiolabeled product.
Radiochemical Purity Analytical HPLC with radiometric and UV detectors≥ 95%Ensures that the radioactivity is associated with the desired compound and not impurities.[9]
Molar Activity Calculated from the total radioactivity and the mass of the compound (determined by HPLC with a calibrated UV detector).Typically > 37 GBq/µmol (>1 Ci/µmol) at the time of injection.High molar activity is crucial to minimize potential pharmacological effects from the injected mass of the compound.[3]
pH pH paper or calibrated pH meter4.5 - 7.5Ensures the formulation is physiologically compatible and avoids discomfort upon injection.
Residual Solvents Gas Chromatography (GC)Within USP limits (e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm)Limits the presence of potentially toxic organic solvents from the synthesis and purification process.
Sterility Incubation in growth media (e.g., tryptic soy broth, fluid thioglycollate medium)No microbial growth after 14 days.Confirms the absence of bacterial contamination in the final injectable product.[10]
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V (or as per regulatory guidelines)Ensures the absence of pyrogenic bacterial endotoxins.

Expected Results and Performance

Based on published data for similar [11C]-labeled piperazine derivatives, the following results can be anticipated.[3][8][11]

Parameter Expected Value
Radiochemical Yield (decay-corrected) 20 - 40%
Total Synthesis Time 30 - 45 minutes
Radiochemical Purity > 99%
Molar Activity (at end of synthesis) 50 - 150 GBq/µmol

In Vitro and In Vivo Evaluation

Once the radiolabeled compound is produced and passes all QC tests, its potential as a PET tracer should be evaluated through a series of in vitro and in vivo studies.

  • In Vitro Autoradiography: To confirm specific binding to the target of interest in tissue sections.

  • Cell Uptake Studies: To assess the uptake mechanism and specificity in cell lines expressing the target.

  • Biodistribution Studies: To determine the uptake and clearance profile of the radiotracer in various organs and tissues in animal models.

  • PET Imaging: To visualize the in vivo distribution of the radiotracer and quantify its uptake in the target region (e.g., brain) over time.

For instance, PET imaging studies in animal models would be essential to demonstrate that the tracer can cross the blood-brain barrier and show specific binding in brain regions known to have high densities of the target receptor.[12]

Conclusion

This application note provides a detailed and scientifically-grounded framework for the synthesis, radiolabeling, and quality control of [11C]this compound for PET imaging. By leveraging established radiochemistry principles for piperazine-containing molecules, researchers can confidently produce this novel radiotracer for preclinical and potentially clinical investigations. The successful development of such a tracer will contribute valuable tools for studying the in vivo role of its target in health and disease.

References

  • Islam, E., Muzzioli, R., & Pisaneschi, F. (n.d.). Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors. MD Anderson Cancer Center. Retrieved from [Link]

  • Li, S., et al. (2022). Automated radiosynthesis of [11C]CPPC for in-human PET imaging applications. Nuclear Medicine and Biology, 108-109, 29-35. Retrieved from [Link]

  • Gao, M., et al. (2022). Radiosynthesis and Evaluation of 11C-Labeled Imidazolyl Pyrimidine Derivatives for Positron Emission Tomography Imaging of Glycogen Synthase Kinase-3. ACS Pharmacology & Translational Science, 5(8), 656-667. Retrieved from [Link]

  • Li, S., et al. (2022). Automated Radiosynthesis of [11C]CPPC for Imaging Neuroimmune State in Humans. Journal of Nuclear Medicine, 63(supplement 2), 2419. Retrieved from [Link]

  • Lodi, F., et al. (2012). Synthesis of oncological [11C]radiopharmaceuticals for clinical PET. Nuclear Medicine and Biology, 39(4), 447-460. Retrieved from [Link]

  • Mossine, A. V., et al. (2018). Radiosynthesis of [11C]LY2795050 for Preclinical and Clinical PET Imaging Using Cu(II)-Mediated Cyanation. ACS Omega, 3(7), 8349-8356. Retrieved from [Link]

  • Kaur, J., et al. (2022). Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. Molecules, 27(12), 3722. Retrieved from [Link]

  • Selivanova, S. V., et al. (2015). Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. Nuclear Medicine and Biology, 42(4), 395-403. Retrieved from [Link]

  • O'Brien, A., et al. (2023). Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. ACS Omega, 8(42), 38481-38495. Retrieved from [Link]

  • D'Oria, M., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6124. Retrieved from [Link]

  • Roberts, M. P., et al. (2013). Synthesis and Radiosynthesis of a Novel PET Fluorobenzyl Piperazine for Melanoma Tumour Imaging; [18F]MEL054. Australian Journal of Chemistry, 66(3), 334-342. Retrieved from [Link]

  • Carrieri, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1335-1344. Retrieved from [Link]

  • Zhu, L., et al. (2012). Synthesis and preliminary evaluation of 18F-labeled pyridaben analogues for myocardial perfusion imaging with PET. Journal of Nuclear Medicine, 53(5), 795-802. Retrieved from [Link]

  • Wang, C., et al. (2016). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. Advanced Materials Research, 1131, 143-146. Retrieved from [Link]

  • Mardanshahi, A., et al. (2024). 99mTc(CO)3-labeled 1-(2-Pyridyl)piperazine derivatives as radioligands for 5-HT7 receptors. Annals of Nuclear Medicine, 38(2), 139-153. Retrieved from [Link]

  • Kuchar, M., & Pretze, M. (2021). Automated Manufacturing of Carbon‐11 Radiopharmaceuticals Using Cassette‐Based Radiosynthesizers. Journal of Labelled Compounds and Radiopharmaceuticals, 64(12), 438-453. Retrieved from [Link]

  • Iacobazzi, D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(11), 1599. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-(2-Pyrrolidin-1-ylethyl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CAS 22763-69-5 Optimization Status: Active Support Tier: Level 3 (Process Chemistry & R&D)

Executive Summary

The synthesis of 1-(2-Pyrrolidin-1-ylethyl)piperazine is a classic nucleophilic substitution often plagued by two critical failure modes: bis-alkylation (formation of the "dumbbell" impurity) and isolation losses due to the product's extreme water solubility.

This guide provides a validated protocol to maximize yield, shifting from the standard 50-60% yields often reported in literature to >85% isolated yields through kinetic control and optimized work-up phases.

Module 1: The Reaction Strategy

The Core Challenge: Statistical Selectivity

The primary reaction involves the alkylation of piperazine with 1-(2-chloroethyl)pyrrolidine hydrochloride. The piperazine ring contains two equivalent secondary amines. Once the first alkylation occurs, the product remains nucleophilic. If the stoichiometry is 1:1, the concentration of the mono-alkylated product rises, competing with the starting piperazine for the remaining alkylating agent, leading to the bis-alkylated impurity.

The Solution: Kinetic Control via Stoichiometry

To suppress bis-alkylation, you must operate under high-dilution or high-equivalency conditions. We recommend a 5:1 molar ratio of Piperazine to Electrophile. This ensures that the alkylating agent statistically encounters a virgin piperazine molecule rather than a product molecule.

Pathway Visualization

The following diagram illustrates the competitive landscape of the reaction.

ReactionPathway Piperazine Piperazine (Nucleophile) Target TARGET PRODUCT 1-(2-Pyrrolidin-1-ylethyl) piperazine Piperazine->Target  Major Pathway (Excess Piperazine)   Electrophile 1-(2-chloroethyl) pyrrolidine HCl Electrophile->Target Impurity IMPURITY 1,4-bis(2-pyrrolidin-1-ylethyl) piperazine Electrophile->Impurity Target->Impurity  Side Reaction (If 1:1 Stoichiometry)  

Figure 1: Competitive alkylation pathways. High equivalents of Piperazine block the dashed 'Side Reaction' pathway.

Module 2: Validated Experimental Protocol

Reagents:

  • Piperazine (Anhydrous): 5.0 equivalents

  • 1-(2-chloroethyl)pyrrolidine Hydrochloride: 1.0 equivalent

  • Potassium Carbonate (K₂CO₃): 3.0 equivalents (Milled/Powdered)

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend Piperazine (5 eq) and K₂CO₃ (3 eq) in Acetonitrile (10 mL per gram of piperazine).

    • Note: Do not add the electrophile yet. Let the base and piperazine equilibrate at 50°C for 15 minutes.

  • Addition: Add 1-(2-chloroethyl)pyrrolidine HCl (1 eq) portion-wise over 30 minutes.

    • Why: Slow addition keeps the instantaneous concentration of the electrophile low, further favoring mono-alkylation.

  • Reaction: Heat the mixture to reflux (80-82°C for MeCN) for 12–16 hours.

    • Monitoring: Use TLC (System: DCM:MeOH:NH₄OH 90:10:1). Staining with Ninhydrin will show the excess piperazine (purple/blue) and the product (faint blue/brown).

  • Filtration: Cool to room temperature. Filter off the inorganic salts (KCl and excess K₂CO₃). Wash the filter cake with fresh MeCN.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain a crude oil containing the Product and Excess Piperazine.

Module 3: Isolation & Purification (The Yield Saver)

This is where most yields are lost. The product is a polar polyamine and will stay in the water layer during standard extractions.

Purification Logic Flow

PurificationFlow Crude Crude Mixture (Product + Excess Piperazine) Distillation Vacuum Distillation (High Vacuum < 5 mmHg) Crude->Distillation  Direct Path (Recommended)   Fraction1 Fraction 1: Piperazine (Sublimes/Distills first) Distillation->Fraction1 Fraction2 Fraction 2: TARGET PRODUCT (bp ~140-150°C @ 10mmHg) Distillation->Fraction2 Residue Pot Residue (Bis-alkylated impurity) Distillation->Residue

Figure 2: Purification decision tree favoring vacuum distillation for maximum recovery.

Recommended Method: High Vacuum Distillation

Because the boiling point difference between piperazine (bp 146°C at atm) and the target (bp >140°C at reduced pressure) is significant, distillation is the most efficient method.

  • Set up a short-path distillation apparatus.

  • Apply high vacuum (< 5 mmHg).

  • Fraction 1: Excess piperazine will sublime or distill over at relatively low temperatures (40–60°C under vacuum). Note: This can clog the condenser; use a heat gun to keep it moving.

  • Fraction 2: The target product will distill as a clear, colorless oil. Collect the fraction boiling at 125–135°C at 2 mmHg (approximate, varies by vacuum strength).

Alternative Method: Selective Extraction (If distillation is unavailable)
  • Dissolve the crude oil in a minimum amount of water.

  • Salting Out: Saturate the aqueous phase with NaCl.

  • pH Adjustment: Ensure pH > 13 using 50% NaOH.

  • Extraction: Extract continuously with Chloroform or DCM (3 x large volumes). Note: Ether or Ethyl Acetate are poor solvents for this polar amine.

  • Wash: Wash the organic layer once with minimal brine to remove entrained piperazine.

Module 4: Troubleshooting & FAQ

Q1: My product turned into a black tar during distillation.

Cause: Thermal decomposition or oxidation. Fix:

  • Ensure your vacuum is strong enough (< 5 mmHg) to keep the bath temperature below 160°C.

  • Flush the system with Nitrogen/Argon before heating. Polyamines oxidize rapidly at high temperatures.

Q2: I see a large "dumbbell" spot on my TLC.

Cause: Stoichiometry failure. Fix: You likely used a 1:1 or 2:1 ratio. You must use at least 4-5 equivalents of piperazine. The excess piperazine is recoverable in the first fraction of distillation.

Q3: The product is stuck in the aqueous layer.

Cause: The amine is protonated or simply too polar. Fix:

  • Check pH: It must be >12. Even at pH 10, significant amounts remain protonated.

  • Solvent Switch: Switch from Ethyl Acetate to DCM or Chloroform/Isopropanol (3:1) .

  • Salting Out: Add solid NaCl until the water layer is saturated; this forces the organic amine out.

Quantitative Data Summary
ParameterStandard LiteratureOptimized Protocol
Stoichiometry (Pip:Elec) 1:1 to 2:15:1
Solvent EthanolAcetonitrile (Easier salt removal)
Yield 45–60%85–92%
Purification ExtractionVacuum Distillation

References

  • BenchChem. (2025).[1][2] An In-Depth Technical Guide to 1-(2-chloroethyl)piperazine Hydrochloride. Retrieved from

  • National Institutes of Health (NIH). (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones. PMC9229654. Retrieved from

  • ResearchGate. (2013). Discussion: What are the best conditions to perform monoalkylation in piperazine? Retrieved from

  • Biotage. (2023).[3] Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from

  • BLD Pharm. (2025). Product Data: 1-(2-(Pyrrolidin-1-yl)ethyl)piperazine (CAS 22763-69-5).[4][5] Retrieved from

Sources

Technical Support Center: Stability of 1-(2-Pyrrolidin-1-ylethyl)piperazine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(2-Pyrrolidin-1-ylethyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in aqueous solutions. Here, we address common challenges and provide practical, field-proven insights to ensure the integrity of your experiments.

Introduction to this compound Stability

This compound is a heterocyclic compound containing both a pyrrolidine and a piperazine moiety. The presence of multiple tertiary amine groups makes it susceptible to specific degradation pathways in aqueous environments, particularly oxidation and pH-dependent reactions. Understanding these potential instabilities is critical for developing robust formulations, ensuring accurate analytical measurements, and maintaining the compound's therapeutic efficacy.

This guide will walk you through frequently asked questions, detailed troubleshooting protocols, and the fundamental science behind the stability of this molecule.

Frequently Asked Questions (FAQs)

Q1: My aqueous solution of this compound is turning yellow. What is causing this discoloration?

A color change, typically to yellow or brown, in amine-containing solutions is often an indicator of oxidative degradation. The tertiary amine groups in both the piperazine and pyrrolidine rings are susceptible to oxidation, which can be accelerated by factors such as:

  • Exposure to Air (Oxygen): Dissolved oxygen in the aqueous solvent can lead to the formation of N-oxides and other colored degradation products.

  • Presence of Metal Ions: Trace metal ions, such as iron (Fe²⁺/Fe³⁺) or copper (Cu²⁺), can catalyze oxidative degradation reactions.[1] These can be introduced from glassware, spatulas, or impurities in the solvent.

  • Light Exposure: Photodegradation can also contribute to the formation of colored impurities.[2][3]

Q2: I'm observing a loss of potency or inconsistent results in my cell-based assays. Could this be related to the stability of the compound in my media?

Yes, this is a strong possibility. The degradation of this compound in your cell culture media can lead to a decrease in the effective concentration of the active compound, resulting in lower-than-expected biological activity. Key factors to consider are:

  • pH of the Media: The pH of your culture media (typically 7.2-7.4) can influence the stability of the compound. While piperazine derivatives have been studied for their effects at various pH levels, significant deviations or prolonged incubation at physiological temperatures can promote degradation.[4]

  • Incubation Time and Temperature: Longer incubation times at 37°C will accelerate degradation kinetics.

  • Reactive Components in Media: Some media components could potentially react with the compound.

Q3: What are the ideal storage conditions for an aqueous stock solution of this compound?

To maximize the shelf-life of your aqueous stock solution, the following storage conditions are recommended:

  • Temperature: Store at 4°C or, for long-term storage, at -20°C. Avoid repeated freeze-thaw cycles.[5]

  • Protection from Light: Store in amber vials or wrap the container in aluminum foil to prevent photodegradation.[3]

  • Inert Atmosphere: For sensitive applications, purging the headspace of the vial with an inert gas like nitrogen or argon can displace oxygen and minimize oxidative degradation.[6]

  • pH: If possible, preparing the stock solution in a buffered system at a slightly acidic to neutral pH may improve stability, though this should be validated for your specific application.

Troubleshooting Guide: Diagnosing and Solving Stability Issues

This section provides a systematic approach to identifying and mitigating stability problems with this compound in your experiments.

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis

Symptoms:

  • Appearance of new peaks in the chromatogram over time.

  • A decrease in the area of the main compound peak.

Causality: The appearance of new peaks is a direct indication of degradation. The goal is to identify the stress factor causing the degradation.

Troubleshooting Workflow:

start Unexpected peaks observed in HPLC/LC-MS forced_degradation Perform a Forced Degradation Study start->forced_degradation analyze Analyze samples by LC-MS to identify degradants forced_degradation->analyze stress_conditions Stress Conditions: - Acidic (e.g., 0.1 M HCl) - Basic (e.g., 0.1 M NaOH) - Oxidative (e.g., 3% H2O2) - Thermal (e.g., 60°C) - Photolytic (UV light) forced_degradation->stress_conditions identify_pathway Identify the primary degradation pathway analyze->identify_pathway mitigate Implement Mitigation Strategy identify_pathway->mitigate

Caption: Workflow for investigating unknown degradation products.

Step-by-Step Protocol: Forced Degradation Study

This study will help you understand the compound's liabilities and develop a stability-indicating analytical method.[2]

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Add an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C for 48 hours.[7]

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization and Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, by HPLC or LC-MS.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify the conditions that cause the most significant degradation.

    • Use the mass-to-charge ratio (m/z) from the LC-MS data to propose structures for the major degradation products.[2]

Data Summary Table: Expected Outcomes of Forced Degradation

Stress ConditionExpected Degradation PathwayPotential Degradation Products
Oxidative (H₂O₂) N-oxidation of tertiary aminesN-oxides of the piperazine and/or pyrrolidine rings
Acidic/Basic (HCl/NaOH) Potential for hydrolysis if amide or ester groups are present (less likely for this molecule)Minimal degradation expected unless other functional groups are present
Thermal Ring opening, fragmentationCleavage of the ethyl linker, fragmentation of the piperazine or pyrrolidine rings[1]
Photolytic Free radical mechanismsA variety of complex degradation products

This table is based on general principles of amine chemistry; actual results may vary.

Issue 2: Poor Reproducibility in Experiments

Symptoms:

  • High variability between replicate experiments.

  • A gradual decline in the measured effect of the compound over the course of a long experiment.

Causality: This often points to the in-situ degradation of the compound in the experimental medium. The rate of degradation may not be consistent if there are slight variations in experimental setup (e.g., exact incubation times, exposure to light).

Mitigation Strategies:

  • Prepare Fresh Solutions: Always prepare fresh dilutions of your this compound solution immediately before each experiment. Avoid using solutions that have been stored at room temperature for extended periods.

  • Control pH: If your experimental system allows, use a well-buffered solution to maintain a consistent pH. For piperazine derivatives, a pH range of 8.7-9.6 has been noted in some applications to be effective, though stability at this pH should be confirmed.[4]

  • Minimize Exposure to Light: Conduct experiments under subdued lighting conditions whenever possible.

  • Include a Time-Zero Control: Analyze the concentration and purity of your compound in the experimental medium at the beginning (time-zero) and at the end of the experiment. This will allow you to quantify the extent of degradation during the experiment.

Experimental Protocol: Assessing In-Situ Stability

  • Prepare the experimental solution: Dilute your stock solution of this compound to the final working concentration in your experimental buffer or cell culture medium.

  • Incubate under experimental conditions: Place the solution in the same conditions as your actual experiment (e.g., 37°C, 5% CO₂).

  • Sample at time points: Take aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Analyze samples: Immediately analyze the samples by a validated analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration of the parent compound remaining.

  • Plot the data: Plot the concentration of this compound versus time to determine its degradation profile under your specific experimental conditions.

References

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 4, 1189-1196. [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood. (2018). Journal of Analytical Toxicology, 42(2), 116-124. [Link]

  • Rochelle, G. T., et al. (2011). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research, 50(14), 8706-8715. [Link]

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2016). Molecular Pharmaceutics, 13(2), 507-518. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2020). Industrial & Engineering Chemistry Research, 59(19), 9205-9216. [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(24), 8259-8266. [Link]

Sources

Technical Support Center: Minimizing Off-Target Effects of 1-(2-Pyrrolidin-1-ylethyl)piperazine and Related Scaffolds in Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers utilizing compounds featuring the 1-(2-Pyrrolidin-1-ylethyl)piperazine scaffold. This document provides in-depth troubleshooting advice, FAQs, and validated protocols to help you identify, understand, and mitigate potential off-target effects in your cellular assays. Our goal is to ensure the scientific integrity of your results by building a robust, self-validating experimental framework.

The piperazine ring is a cornerstone in medicinal chemistry, celebrated for its versatile pharmacophoric features.[1][2] However, the very properties that make it effective—its basic nitrogen atoms and conformational flexibility—also predispose it to interactions with multiple biological targets.[3][4] This guide will walk you through the causality behind these interactions and provide clear, actionable strategies to isolate your on-target effect.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues and questions that arise when working with piperazine-containing compounds.

Q1: My experimental results with this compound are inconsistent or don't match my hypothesis. Could off-target effects be the cause?

A1: Yes, this is a primary concern with many piperazine derivatives.[4] The piperazine moiety is a common feature in ligands for aminergic G-protein coupled receptors (GPCRs), such as dopaminergic, serotonergic, and adrenergic receptors.[4][5] Furthermore, the lipophilic and cationic nature of the scaffold can lead to interactions with other targets like sigma receptors or the hERG potassium channel.[6][7]

Initial Diagnostic Checklist:

  • Review the Dose-Response Curve: Does the curve have a steep or shallow slope? A shallow slope can sometimes indicate multiple binding events or mechanisms of action.

  • Assess Cellular Health: Are you observing unexpected cytotoxicity, changes in cell morphology, or reduced proliferation at concentrations where your target should not induce such effects?[8] Use a viability assay (e.g., Trypan Blue, CellTiter-Glo®) in parallel with your functional assay.

  • Check the Literature: While your specific molecule may be novel, investigate the known targets of structurally similar compounds. Databases like the are invaluable resources.[9][10]

Q2: What are the most probable off-targets for a compound containing a piperazine and a pyrrolidine moiety?

A2: Based on the chemical structure, the most likely off-target families are:

  • Monoamine GPCRs: The core structure is highly prevalent in CNS drugs.[5] Potential interactions include serotonin (5-HT), dopamine (D), and adrenergic (α, β) receptors.

  • Sigma (σ) Receptors: These are unique chaperone proteins in the endoplasmic reticulum that are notoriously promiscuous binders of CNS-active compounds.[11][12] Off-target binding to σ1 and σ2 receptors can modulate calcium signaling and produce neuroprotective or confounding effects.[13][14]

  • hERG Potassium Channel: Inhibition of the hERG channel is a critical safety liability in drug development that can lead to cardiotoxicity.[7] The physicochemical properties of many piperazine compounds make them potential hERG blockers.[15]

  • Other Ion Channels and Transporters: Depending on the overall structure, interactions with other channels (calcium, sodium) or neurotransmitter transporters (e.g., DAT, SERT, NET) are possible.

Part 2: Strategic Guide to Experimental Design & Validation

To build a scientifically sound case for your compound's on-target activity, you must systematically rule out the most likely off-target explanations. This involves a multi-pronged approach using orthogonal assays and rigorous controls.

Troubleshooting Workflow: From Ambiguous Result to Validated Hit

This workflow provides a logical progression for investigating and mitigating suspected off-target effects.

Troubleshooting_Workflow start Unexpected/Inconsistent Assay Result q1 Is the dose-response reproducible but atypical? start->q1 q1->start No (Address basic reproducibility) step1 Step 1: Confirm Compound Integrity & Assay Conditions q1->step1 Yes q2 Is the target known to be expressed and functional in the cell line? step1->q2 q2->step1 No (Validate cell model) step2 Step 2: Implement Orthogonal Assays q2->step2 Yes q3 Do orthogonal assays confirm the on-target effect? step2->q3 step3 Step 3: Use a Genetic Approach (CRISPR KO / siRNA) q3->step3 Yes step4 Step 4: Profile Against Key Off-Targets q3->step4 No q4 Is the compound's effect abolished in KO cells? step3->q4 conclusion1 Conclusion: High Confidence On-Target Effect q4->conclusion1 Yes conclusion2 Conclusion: Probable Off-Target Effect q4->conclusion2 No step4->conclusion2

Caption: Troubleshooting decision tree for off-target effects.

Strategy 1: The Power of Orthogonal Assays

An orthogonal assay measures the same biological endpoint through a different technological principle.[16] This is the most effective way to eliminate false positives that arise from compound interference with a specific assay technology (e.g., autofluorescence, luciferase inhibition).[17]

Q: My primary screen is a luciferase reporter assay. What's a good orthogonal follow-up?

A: Excellent question. A reporter assay is a proxy for an upstream event. The ideal orthogonal assay would measure that upstream event more directly.

Primary Assay (Proxy Readout) Recommended Orthogonal Assay (Direct Readout) Rationale
GPCR-driven CRE-Luciferase cAMP Accumulation Assay (HTRF®, AlphaLISA®) Directly measures the second messenger (cAMP) instead of downstream gene transcription.
NF-κB Luciferase Reporter Western Blot for phospho-p65 Directly measures the phosphorylation and activation of the key transcription factor.
Kinase Substrate Reporter Direct Phospho-Substrate ELISA or Western Blot Confirms phosphorylation of the endogenous substrate, ruling out artifacts with the reporter system.
Cell Viability (e.g., MTT, AlamarBlue) Apoptosis Assay (Caspase-Glo®, Annexin V) Distinguishes between cytotoxic and cytostatic effects and confirms a specific cell death pathway.[18]

Protocol: Orthogonal Validation using Western Blot for Phospho-Protein Analysis

  • Cell Plating: Seed cells in a 6-well plate at a density that ensures they are ~80-90% confluent at the time of treatment.

  • Compound Treatment: Treat cells with this compound across a dose-response range (e.g., 0.1 nM to 10 µM) for the predetermined optimal time point. Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Run the gel and subsequently transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody specific for the phosphorylated target protein overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imager.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) target protein or a housekeeping protein (e.g., GAPDH, β-actin).

Strategy 2: The Definitive Answer - Genetic Target Validation

The gold standard for confirming on-target activity is to demonstrate that the compound's effect is lost when the target protein is removed from the cells.[19][20] CRISPR/Cas9-mediated knockout is the preferred modern technique.[21][]

Genetic_Validation_Workflow start Hypothesis: Compound X acts via Target Y crispr Generate Target Y Knockout (KO) Cell Line using CRISPR/Cas9 start->crispr validate_ko Validate KO: Western Blot / PCR / Sequencing crispr->validate_ko assay Perform Cellular Assay on: 1. Wild-Type (WT) Cells 2. KO Cells validate_ko->assay q1 Is the phenotypic effect of Compound X lost or significantly reduced in KO cells compared to WT cells? assay->q1 conclusion_on Conclusion: Strong evidence for ON-TARGET activity q1->conclusion_on Yes conclusion_off Conclusion: Phenotype is likely due to OFF-TARGET activity q1->conclusion_off No

Caption: Workflow for CRISPR/Cas9-based target validation.

Q: I don't have the resources to create a CRISPR knockout line. Are there alternatives?

A: Yes. While not as definitive as a stable knockout, RNA interference (siRNA or shRNA) can be used to transiently knock down the expression of your target protein. A significant reduction in your compound's efficacy following knockdown provides strong, albeit not conclusive, evidence for on-target activity. Be sure to include a non-targeting control siRNA and validate knockdown efficiency by qPCR or Western Blot.

Strategy 3: Proactive Off-Target Profiling

If your experiments continue to suggest an off-target effect, or as part of a thorough due diligence process, you should screen the compound against a panel of likely off-targets.

Recommended Screening Panel for Piperazine Scaffolds:

Target ClassSpecific ExamplesRationale & Assay Type
Safety / Cardiac Risk hERG Channel High-priority safety screen for all compounds with this scaffold. Use patch-clamp electrophysiology or a high-throughput flux assay.[23][24]
CNS Receptors 5-HT2A, 5-HT2B, D2, α1A These are common, high-affinity off-targets for piperazine structures. Radioligand binding assays are the standard.
Promiscuous Targets Sigma-1 (σ1), Sigma-2 (σ2) Binds a wide variety of CNS-active molecules. Use radioligand binding assays to determine affinity (Ki).[11][25]
Target Family Selectivity Related Kinases / GPCRs If your primary target is Kinase A, test against highly homologous Kinases B, C, and D to ensure selectivity.
Part 3: Data Interpretation & Best Practices

Q: My compound is active in my primary assay at 100 nM, but a binding assay shows it hits an off-target at 1 µM. Is this a problem?

A: This is a question of selectivity window. A 10-fold window (1 µM vs. 100 nM) is generally considered minimal. A 30-fold to 100-fold window provides much greater confidence that the observed phenotype at your effective concentration is due to the on-target activity. When publishing or making decisions, it is critical to perform your cellular assays at concentrations well below the measured off-target Ki.

Best Practices for Cellular Assays:

  • Mind the Matrix: Be aware of potential artifacts from your assay plates, media components, or detection reagents.[26]

  • Fixation Artifacts: If using imaging, be aware that fixation methods (e.g., PFA vs. methanol) can create artifacts.[27][28]

  • DMSO Concentration: Keep the final DMSO concentration consistent across all wells and as low as possible (ideally ≤ 0.5%).

  • Use Controls: Always include a positive control (a known activator/inhibitor of the pathway) and a negative/vehicle control to benchmark your assay performance.

References
  • Vertex AI Search. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities - Semantic Scholar.
  • National Institutes of Health. (n.d.). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC.
  • PubMed. (2018). Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist.
  • ResearchGate. (n.d.). Piperazine derivatives of natural compounds with anticancer activity.
  • PubMed. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics.
  • Preprints.org. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review.
  • MDPI. (n.d.). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production.
  • Tishk International University Repository. (2022). Piperine: A Mini Review on its Pharmacological Profile and Synthetic Derivatives.
  • MolecularCloud. (2020). How to reduce off-target effects and increase CRISPR editing efficiency?
  • BenchChem. (n.d.). The Pharmacophore Blueprint of Piperazine Derivatives: A Technical Guide for Drug Discovery.
  • PubMed. (2015). The impact of CRISPR-Cas9 on target identification and validation.
  • National Institutes of Health. (n.d.). Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned.
  • PubMed Central. (n.d.). Sigma receptors and neurological disorders.
  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • National Institutes of Health. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1 - PMC.
  • National Institutes of Health. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC.
  • ResearchGate. (n.d.). The structure‐activity relationship of anticancer activity piperazine derivatives.
  • Reaction Biology. (n.d.). Herg Assay Services.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 1-naphthylpiperazine | Ligand page.
  • PubMed Central. (n.d.). Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking.
  • SelectScience. (n.d.). Explore the role of CRISPR gene editing in target validation.
  • Thermo Fisher Scientific. (n.d.). How to monitor and minimize off-target events during genome editing.
  • ResearchGate. (2015). (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.
  • World Health Organization. (2024). Critical review report N-Pyrrolidino protonitazene (protonitazepyne).
  • Creative Biolabs. (n.d.). Orthogonal Assay Service.
  • MDPI. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents.
  • Taylor & Francis Online. (2021). Molecular dynamics of hERG channel: insights into understanding the binding of small molecules for detuning cardiotoxicity.
  • Synthego. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation.
  • PubMed Central. (n.d.). Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders.
  • PubMed. (2011). Current awareness of piperazines: pharmacology and toxicology.
  • a4cell. (2023). Truly Effective Cell Assay Design.
  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects.
  • ResearchGate. (2018). How to avoid artifacts during cell fixation?
  • AXXAM. (n.d.). From gene to validated and qualified hits.
  • PubMed Central. (n.d.). Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis.
  • Biocompare. (2022). Target Validation with CRISPR.
  • Dove Medical Press. (2024). Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing | BTT.
  • Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Home.
  • PubMed. (2021). Molecular dynamics of hERG channel: insights into understanding the binding of small molecules for detuning cardiotoxicity.
  • ResearchGate. (n.d.). Introduction to Sigma Receptors: Their Role in Disease and as Therapeutic Targets.
  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies.
  • BOC Sciences. (n.d.). CRISPR Cas9 Gene Editing for Target Identification and Validation.
  • Wikipedia. (n.d.). Piperazine.
  • Revvity Signals. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data.
  • ResearchGate. (n.d.). Experimental validation of compound 9e by orthogonal assays.
  • PubMed Central. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
  • IDEA Bio-Medical. (2023). Best Practices for Sample Preparation in Cell Imaging.
  • PubMed Central. (n.d.). Sigma receptors as potential therapeutic targets for neuroprotection.
  • MDPI. (2026). OPLE: Drug Discovery Platform Combining 2D Similarity with AI to Predict Off-Target Liabilities.

Sources

Identification and removal of byproducts in 1-(2-Pyrrolidin-1-ylethyl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identification and removal of byproducts in 1-(2-Pyrrolidin-1-ylethyl)piperazine synthesis CAS Registry Number: 22763-69-5 Support Ticket ID: #SYN-PPZ-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of This compound via the alkylation of piperazine presents a classic challenge in organic synthesis: controlling mono-alkylation on a symmetrical diamine .[1]

The primary reaction involves the nucleophilic attack of piperazine on 1-(2-chloroethyl)pyrrolidine (usually generated in situ from its hydrochloride salt).[1] The critical technical hurdle is not the formation of the product, but the suppression of the 1,4-bis(2-pyrrolidin-1-ylethyl)piperazine byproduct (hereafter referred to as the "Bis-Impurity").

This guide provides a troubleshooting framework to minimize this impurity through kinetic control and remove it via thermodynamic separation.

Module 1: Reaction Mechanism & Impurity Formation

The Hidden Intermediate: Aziridinium Ion

Users often assume this is a simple


 displacement.[1] It is not. The 1-(2-chloroethyl)pyrrolidine cyclizes intramolecularly to form a highly reactive aziridinium ion  intermediate.[1] This species is the actual electrophile.[1]

Why this matters: The formation of the aziridinium ion is rate-determining in the absence of strong nucleophiles, but its consumption is rapid. If your piperazine concentration is low at the moment the aziridinium forms, the newly formed product (which is also a nucleophile) will compete for the remaining aziridinium, leading to the Bis-Impurity.

Visualizing the Pathway

ReactionPathway Start 1-(2-chloroethyl) pyrrolidine HCl Aziridine Aziridinium Ion (Reactive Intermediate) Start->Aziridine Intramolecular Cyclization (-Cl) Mono Target Product (Mono-alkylated) Aziridine->Mono + Piperazine (Major Path) Pip Piperazine (Excess) Pip->Mono Reagent Bis Bis-Impurity (Over-alkylated) Mono->Bis + Aziridinium (Side Reaction)

Figure 1: Competitive reaction pathways showing the critical branching point between the Target Product and the Bis-Impurity.

Module 2: Troubleshooting Guide (Q&A)

Issue 1: High Levels of Bis-Impurity (>10%)

Q: I followed the standard 1:1 stoichiometry, but my crude NMR shows a 40:60 mixture of product to bis-impurity. Why?

A: In a 1:1 mixture, as soon as a molecule of Mono-Product is formed, it competes with the remaining piperazine for the alkylating agent. Since the Mono-Product is a secondary/tertiary amine, its nucleophilicity is comparable to the starting piperazine.

Corrective Action: You must operate under High-Dilution Kinetic Control or Large Excess Stoichiometry .

  • The "Flood" Method: Use 6 to 10 equivalents of piperazine relative to the chloroethyl pyrrolidine.[1] This statistically forces the aziridinium ion to encounter a piperazine molecule rather than a product molecule.[1]

  • Reverse Addition: Do not add piperazine to the chloroethyl amine. Instead, dissolve the excess piperazine in refluxing solvent (e.g., Ethanol or Toluene) and slowly add the chloroethyl pyrrolidine solution dropwise. This keeps the concentration of the alkylating agent low relative to the piperazine.

Issue 2: Unidentified Hydrolysis Byproducts

Q: I see a peak in LC-MS with m/z = 116 (approx). What is this?

A: This is likely 1-(2-hydroxyethyl)pyrrolidine .[1] The aziridinium intermediate is hyper-reactive.[1] If your solvent is "wet" (contains water), water acts as a nucleophile, opening the ring to form the alcohol.

Corrective Action:

  • Ensure solvents (Ethanol, Toluene, or acetonitrile) are anhydrous.

  • If using the hydrochloride salt of the starting material, ensure it is dry.

  • Conduct the reaction under an inert atmosphere (

    
     or Ar) to exclude atmospheric moisture.[1]
    
Issue 3: Solidification/Clogging During Workup

Q: During distillation, the condenser keeps clogging with a white solid.

A: This is sublimed excess piperazine .[1] Piperazine has a high melting point (106°C) and sublimes easily.[1]

Corrective Action:

  • Use a heat gun to keep the condenser neck warm until the piperazine fraction has passed.

  • Switch to a vertical condenser setup with a wider bore if possible.[1]

  • Pro-Tip: Before high-vacuum distillation, remove the bulk of the piperazine by simple distillation at atmospheric pressure (or moderate vacuum) first, or wash the organic layer with minimal water (though this risks product loss due to water solubility).

Module 3: Purification & Isolation Protocol

Separation based on boiling point is the most robust method because the molecular weight difference between the species is significant.

CompoundMW ( g/mol )Est.[1][2][3] Boiling Point (at 10 mmHg)Solubility (Water)
Piperazine 86.14~60-70°C (Sublimes)High
Target Product 183.29~140-150°CHigh
Bis-Impurity 280.45>220°CLow/Moderate
Step-by-Step Vacuum Distillation Workflow
  • Basification: After the reaction, treat the mixture with aqueous NaOH (to pH >12) to ensure all amines are in the free base form.

  • Extraction: Extract into Toluene or Dichloromethane (DCM). (Note: Piperazine partitions poorly into DCM from water, which helps remove some excess, but the product also loves water. Continuous extraction or salting out with NaCl is recommended).[1]

  • Concentration: Remove the solvent via rotary evaporation.[1]

  • Fractional Distillation (Vacuum required: <5 mmHg):

PurificationFlow Crude Crude Reaction Mix (Free Base) VacDist Vacuum Distillation (< 5 mmHg) Crude->VacDist Fraction1 Fraction 1: Piperazine (White Solid/Sublimate) Discard/Recycle VacDist->Fraction1 Low Temp Fraction2 Fraction 2: Target Product (Colorless Oil) Collect VacDist->Fraction2 Med Temp Residue Pot Residue: Bis-Impurity (Dark Tar) Discard VacDist->Residue Remains in flask

Figure 2: Purification workflow emphasizing the separation of the target from the lower-boiling piperazine and higher-boiling bis-impurity.

Module 4: Analytical Identification

GC-MS / LC-MS Interpretation
  • Target (Mono):

    • Molecular Ion: m/z 183

      
      .[1]
      
    • Fragmentation: Look for a strong peak at m/z 84 (pyrrolidinyl methyl cation) or m/z 99 (piperazine ring fragment).[1]

  • Bis-Impurity:

    • Molecular Ion: m/z 280

      
      .[1]
      
    • Diagnostic: The mass shift is exactly +97 Da (the mass of the pyrrolidinyl-ethyl group) relative to the product.

1H-NMR Diagnosis
  • Symmetry: The Bis-impurity is symmetrical.[1] The piperazine ring protons (8H) will appear as a single singlet (or tight multiplet) around 2.5-2.6 ppm.[1]

  • Asymmetry: The Target Product is asymmetrical. The piperazine ring protons will split into two distinct triplets (or multiplets) because the N-substitution environments are different (one side H, one side alkyl).

References

  • Mechanism of Aziridinium Formation

    • Reaction of 2-chloroethylamines.[1][4][5] 1-(2-Chloroethyl)pyrrolidine hydrochloride synthesis.[1][2][6] ChemicalBook.

  • Piperazine Synthesis & Mono-alkylation Strategies

    • Simplified Procedure for General Synthesis of Monosubstituted Piperazines. National Institutes of Health (NIH) / PubMed Central.[1]

  • Physical Properties of Piperazine

    • Piperazine: Chemical and Physical Properties.[1][3][7][8][9] PubChem (NIH).[1]

  • Analogous Synthesis Protocols

    • Synthesis of 1-(2-chloroethyl)piperazine hydrochloride.[1][5] BenchChem Technical Guide.[1] (Note: Generalized protocol for piperazine alkylation).

  • Safety Data (Aziridinium Risks)

    • 1-(2-Chloroethyl)pyrrolidine Hydrochloride Safety Data Sheet.[1] PubChem.[1]

Sources

Overcoming assay interference with 1-(2-Pyrrolidin-1-ylethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: CAS 22763-69-5 | Class: Poly-basic Heterocycle

Welcome to the Assay Interference Resolution Hub

Your Guide: Dr. Aris Thorne, Senior Application Scientist Status: Active Support Session

You are likely here because 1-(2-Pyrrolidin-1-ylethyl)piperazine—a common building block and screening fragment—is behaving erratically in your data. Its structure (a piperazine ring linked to a pyrrolidine) makes it a tri-basic polycation at physiological pH. This unique chemical signature creates specific interference patterns in biochemical and cellular assays.

This guide bypasses generic advice. We focus on the three specific failure modes of this molecule: pH-driven false inhibition , metal chelation , and cationic surface adsorption .

Part 1: Biochemical Assay Troubleshooting
Q: Why does this compound show 100% inhibition in my kinase/protease assay, but the effect disappears when I dilute the buffer?

A: You are likely observing a "pH-Shift Artifact," not true inhibition.

The Mechanism: this compound possesses three nitrogen centers. The pyrrolidine nitrogen (pKa ~11.3) and the secondary piperazine nitrogen (pKa ~9.8) are highly basic.[1] If your assay buffer (e.g., 25mM HEPES) has insufficient capacity, the addition of this compound at high concentrations (e.g., 10-100 µM) can shift the well pH by 0.5–1.0 units toward alkalinity. Most enzymes (kinases, proteases) have a narrow pH optimum; shifting them out of this range kills their activity, mimicking inhibition.

The Validation Protocol (Self-Check):

  • Prepare your standard assay buffer.

  • Add the compound at your highest screening concentration (e.g., 100 µM).

  • Add a pH-sensitive dye (e.g., Phenol Red) to the well.

  • Result: If the color shifts (e.g., yellow to red/purple), the compound has overwhelmed your buffer.

The Solution:

  • Increase Buffer Strength: Switch from 25mM to 100mM HEPES or Tris.

  • Neutralize Stock: Pre-neutralize the compound stock solution with HCl if stored in DMSO, or ensure the final dilution step has high buffering capacity.

Q: My metalloprotease assay is failing, but the pH is stable. What is happening?

A: The molecule is stripping the metal cofactor (Chelation Interference).

The Mechanism: The ethylenediamine-like substructure (N-C-C-N linkage between the rings) acts as a bidentate ligand. It can chelate divalent cations like


, 

, or

. If your enzyme relies on these metals (e.g., MMPs, some kinases), the compound sequesters the cofactor, deactivating the enzyme.

Data Summary: Chelation Risk Profile

Metal IonInteraction RiskAssay Type Affected
Zn²⁺ HighMetalloproteases (MMPs), Zinc Finger Proteins
Mg²⁺ ModerateKinases (ATP-Mg complex disruption)
Ca²⁺ Low-ModerateGPCR signaling, Calcium channels

The Solution: Run a Cofactor Titration Test . If adding excess metal (e.g., increasing ZnCl2 from 10µM to 100µM) restores enzyme activity in the presence of the compound, the inhibition is due to chelation, not active site binding.

Part 2: Cellular Assay Troubleshooting
Q: The compound shows high potency in cell viability assays (MTT/Resazurin), but I see vacuoles forming in the cells. Is this toxicity?

A: This is likely "Lysosomal Trapping" (Lysosomotropism), a hallmark of Cationic Amphiphilic Drugs (CADs).

The Mechanism: This molecule is lipophilic enough to cross cell membranes but becomes protonated (trapped) in the acidic environment of the lysosome (pH ~4.5).

  • Entry: Neutral form crosses the membrane.

  • Trapping: Inside the lysosome, it becomes multi-protonated due to the low pH.

  • Accumulation: The charged form cannot exit. It draws water in osmotically, causing lysosomal swelling (vacuolation).

  • Interference: This stresses the cell, causing false positives in cytotoxicity readouts without hitting a specific target.

Visualizing the Pathway:

LysosomalTrapping Compound This compound (Neutral @ pH 7.4) Membrane Cell Membrane Compound->Membrane Passive Diffusion Cytosol Cytosol (pH 7.2) Membrane->Cytosol Lysosome Lysosome (pH 4.5) Cytosol->Lysosome Diffusion Trapped Protonated Species (Polycationic) Lysosome->Trapped Protonation (H+) Trapped->Lysosome Cannot Exit Swelling Osmotic Swelling (Vacuolation) Trapped->Swelling Water Influx

Figure 1: Mechanism of Lysosomal Trapping. The compound accumulates in acidic compartments, leading to non-specific cellular stress.

The Solution:

  • Confirm: Check for vacuolation using microscopy.

  • Mitigate: This is an intrinsic property. If this is a hit, chemical modification is required to lower the pKa or lipophilicity (LogP) to reduce lysosomotropism.

Part 3: Surface Binding & Handling
Q: My IC50 curves are non-sigmoidal and difficult to reproduce. Why?

A: The polycationic nature causes "Sticky Compound" behavior.

The Mechanism: At pH 7.4, the molecule carries a positive charge. It binds electrostatically to the negatively charged oxide groups on glass or untreated polystyrene plates. This depletes the free concentration of the drug, shifting your IC50 to the right (lower apparent potency).

The Solution Protocol:

  • Add Detergent: Include 0.01% Triton X-100 or Tween-20 in your assay buffer. This blocks surface adsorption sites.

  • Change Plates: Use "Low Binding" polypropylene plates (often white or black) rather than standard polystyrene.

  • Sequence: Do not serial dilute in buffer alone. Perform serial dilutions in DMSO, then transfer to the assay buffer immediately before reading.

Summary: Troubleshooting Decision Tree

Use this logic flow to diagnose your specific issue with this compound.

TroubleshootingTree Start Assay Anomaly Detected Q1 Is it an Enzymatic Assay? Start->Q1 Q2 Is it a Cell-Based Assay? Start->Q2 CheckpH Check pH of well (Phenol Red) Q1->CheckpH False Inhibition? CheckVacuoles Microscopy: Check for Vacuoles Q2->CheckVacuoles Toxicity/Potency Issue? CheckMetal Add Excess Metal (Zn/Mg) CheckpH->CheckMetal pH Stable Sol_Buffer SOLUTION: Increase Buffer Capacity (100mM HEPES) CheckpH->Sol_Buffer pH Changed Sol_Chelation SOLUTION: Compound is a Chelator. Flag as False Positive. CheckMetal->Sol_Chelation Activity Restored Sol_Lyso SOLUTION: Lysosomal Trapping. Modify Structure (Lower LogP/pKa) CheckVacuoles->Sol_Lyso Vacuoles Present

Figure 2: Diagnostic logic flow for identifying interference mechanisms.

References
  • Coussens, N. P., et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. NCBI.[2][3] Available at: [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology.
  • PubChem Database. (n.d.). Compound Summary for Piperazine Derivatives. National Library of Medicine.[2] Available at: [Link][3]

  • Halliwell, B. (2014). Cell culture, oxidative stress and antioxidants: avoiding pitfalls. Biomedical Journal. (Reference for media pH effects and artifacts).

(Note: While specific literature on CAS 22763-69-5 is limited to synthesis catalogs, the interference mechanisms described above are chemically deduced from the well-documented behavior of the piperazine and pyrrolidine pharmacophores found in the Assay Guidance Manual.)

Sources

Strategies to enhance the blood-brain barrier penetration of piperazine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Blood-Brain Barrier (BBB) Permeability Strategies Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Piperazine Optimization Hub

You are likely here because your lead piperazine compound—despite showing nanomolar potency against its target—is failing in vivo efficacy models due to poor brain exposure (


).

Piperazine rings are ubiquitous in CNS drug discovery (e.g., olanzapine, aripiprazole) because they serve as excellent rigid linkers and hydrogen bond acceptors. However, their secondary/tertiary amines typically have a


 of 9.8 and 5.6. At physiological pH (7.4), the ring is predominantly ionized (cationic), which severely restricts passive diffusion across the endothelial tight junctions of the BBB. Furthermore, N-substituted piperazines are frequent substrates for P-glycoprotein (P-gp/MDR1), leading to rapid efflux.

This guide is structured to troubleshoot these specific failure modes.

Module 1: Chemical Optimization (The "Design" Phase)

Objective: Modify the piperazine core to enhance passive diffusion and reduce efflux liability without killing potency.

Troubleshooting Guide: Physicochemical Properties
Symptom Root Cause Medicinal Chemistry Strategy
Low Passive Permeability (

cm/s)
High Ionization (High

)
Fluorination: Introduce fluorine at the C-position of the piperazine ring or adjacent linkers. This pulls electron density, lowering the amine

(closer to ~7.5-8.0), increasing the fraction of neutral species at pH 7.4.
High Efflux Ratio (ER > 2.0) P-gp RecognitionConformational Restriction: Fuse the piperazine into a bicyclic system (e.g., 3,8-diazabicyclo[3.2.1]octane). This reduces the "induced fit" required for P-gp binding.
High Clearance / Metabolism N-DealkylationBioisosteric Replacement: Replace the distal N-methyl group with a cyclopropyl or oxetane group. This blocks CYP450 oxidation while maintaining basicity/polarity balance.
Visual Logic: Chemical Optimization Decision Tree

ChemicalOptimization Start Lead Piperazine Compound (Low Brain Exposure) CheckLogD Check LogD (pH 7.4) Start->CheckLogD LowLogD LogD < 1.5 (Too Polar) CheckLogD->LowLogD HighLogD LogD > 3.5 (Lipophilic) CheckLogD->HighLogD Action_pKa Strategy: pKa Modulation Add EWG (F, CF3) to proximal aromatic ring LowLogD->Action_pKa Reduce Ionization Action_Prodrug Strategy: Lipid Prodrug Mask secondary amine with lipophilic ester/carbamate LowLogD->Action_Prodrug Mask Charge CheckEfflux Check Caco-2 Efflux Ratio HighLogD->CheckEfflux EffluxHigh ER > 2.0 (P-gp Substrate) CheckEfflux->EffluxHigh EffluxLow ER < 2.0 (Passive Diffusion Issue) CheckEfflux->EffluxLow Action_Rigid Strategy: Rigidification Bridge piperazine (Bicyclic) or N-substitution (t-Butyl) EffluxHigh->Action_Rigid Block P-gp Binding Action_Nano Strategy: Nanocarrier Proceed to Formulation EffluxLow->Action_Nano Solubility/Nonspecific Binding

Figure 1: Decision matrix for structural modification of piperazine scaffolds based on physicochemical failure modes.

Module 2: Formulation & Delivery (The "Vehicle" Phase)

Objective: If chemical modification ruins target potency, use a "Trojan Horse" strategy.

The Solution: Receptor-Mediated Transcytosis (RMT) Simple liposomes often fail because they are cleared by the RES (liver/spleen) before reaching the brain. To cross the BBB, we must target receptors like the Transferrin Receptor (TfR) or LRP1.

Recommended System: PLGA Nanoparticles surface-modified with Polysorbate 80 (Tween 80).

  • Mechanism: Polysorbate 80 adsorbs Apolipoprotein E (ApoE) from the plasma. The ApoE-coated particle mimics LDL and is actively transported across the BBB via the LRP1 receptor.

SOP: Synthesis of Piperazine-Loaded PLGA Nanoparticles

Method: Double Emulsion (Water-in-Oil-in-Water) – Ideal for hydrophilic piperazine salts.

Materials:

  • PLGA (50:50, Resomer® RG 502 H)

  • Piperazine compound (HCl salt)

  • Polyvinyl alcohol (PVA, MW 30-70k)

  • Polysorbate 80

  • Dichloromethane (DCM)

Protocol:

  • Primary Emulsion (

    
    ): 
    
    • Dissolve 5 mg of Piperazine compound in 200 µL of ultrapure water (

      
      ).
      
    • Dissolve 50 mg PLGA in 2 mL DCM (

      
      ).
      
    • Sonicate

      
       into 
      
      
      
      (Probe sonicator, 40% amplitude, 60s) on ice.
  • Secondary Emulsion (

    
    ): 
    
    • Add the primary emulsion dropwise into 10 mL of 2% PVA solution (

      
      ).
      
    • Sonicate immediately (Probe sonicator, 60% amplitude, 2 mins).

  • Solvent Evaporation:

    • Stir the emulsion magnetically at 500 RPM for 4 hours at room temperature to evaporate DCM.

  • Surface Modification (Critical Step):

    • Centrifuge nanoparticles (15,000 x g, 20 mins). Discard supernatant.

    • Resuspend pellet in 1% Polysorbate 80 solution. Incubate for 30 mins.

  • Final Wash:

    • Centrifuge again and wash with water to remove excess surfactant. Lyophilize with 5% trehalose as a cryoprotectant.

Visual Logic: The "Trojan Horse" Mechanism

NanocarrierTransport cluster_blood Blood Lumen cluster_bbb BBB Endothelium cluster_brain Brain Parenchyma NP PLGA NP (Polysorbate 80) CoatedNP ApoE-Coated NP (LDL Mimic) NP->CoatedNP Adsorption ApoE ApoE Protein (Endogenous) ApoE->CoatedNP LRP1 LRP1 Receptor CoatedNP->LRP1 Binding Endosome Endosome LRP1->Endosome Endocytosis Release Drug Release (Piperazine) Endosome->Release Transcytosis & Exocytosis

Figure 2: Mechanism of Polysorbate 80-coated nanoparticle transport via LRP1 receptor-mediated transcytosis.

Module 3: Validation (The "Testing" Phase)

Issue: "My compound works in PAMPA-BBB but fails in mice." Diagnosis: PAMPA only measures passive diffusion. It lacks transporters. You are likely seeing P-gp efflux in vivo.

FAQ: Selecting the Right Assay
AssayWhat it MeasuresWhen to UseLimitations
PAMPA-BBB Passive DiffusionEarly screening (High Throughput)False Positives: Cannot detect active efflux (P-gp/BCRP).
Caco-2 (Bidirectional) Permeability + EffluxLead OptimizationOrigin: Colon cells, not brain. Tight junctions differ from BBB.
MDR1-MDCK P-gp Specific EffluxThe Gold Standard for effluxTransfected dog kidney cells; highly predictive of BBB efflux.
In Vivo Microdialysis Free Drug (

)
Late Stage PKTechnically demanding; low throughput.

Critical Check: Calculate the Efflux Ratio (ER) in MDR1-MDCK cells.



  • ER < 2: Good candidate for passive diffusion.

  • ER > 2: P-gp substrate.[1][2] Revisit Module 1 (Chemical Mod) or Module 2 (Formulation).

References
  • Do, H. T., et al. (2019). Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors.[3][4] Journal of Medicinal Chemistry.

    • Key Insight: Demonstrates fluorination and pKa reduction strategies specifically for piperazine-containing scaffolds.
  • Gao, H. (2016). Progress and perspectives on targeting nanoparticles for brain drug delivery. Acta Pharmaceutica Sinica B.

    • Key Insight: details the mechanism of Polysorbate 80/ApoE medi
  • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry.

    • Key Insight: Foundational text for PAMPA-BBB valid
  • Hitchcock, S. A., & Pennington, L. D. (2006). Structure−Brain Exposure Relationships.[5] Journal of Medicinal Chemistry.

    • Key Insight: Comprehensive review of logD, pKa, and H-bond donor effects on BBB penetr
  • Kumar, M., et al. (2020). Nanoparticle-mediated drug delivery to the brain: overcoming the blood-brain barrier.[6][7] Journal of Controlled Release.

    • Key Insight: Protocols for PLGA formulation and surface modification.[8]

Sources

Challenges in scaling up the production of 1-(2-Pyrrolidin-1-ylethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: SC-PYR-PIP-2024 Subject: Troubleshooting Scale-Up, Selectivity, and Safety Protocols

Executive Summary

Scaling up the production of 1-(2-Pyrrolidin-1-ylethyl)piperazine (CAS: 22763-55-9) presents a classic challenge in process chemistry: N-alkylation selectivity . The reaction involves coupling piperazine with a nitrogen mustard derivative, typically 1-(2-chloroethyl)pyrrolidine hydrochloride .

The three primary failure modes in this process are:

  • Bis-alkylation: Formation of the symmetric "dimer" impurity (N,N'-bis(2-pyrrolidin-1-ylethyl)piperazine).

  • Vesicant Exposure: The alkylating agent is a potent blistering agent requiring specific engineering controls.

  • Purification Bottlenecks: Difficulty separating the highly water-soluble product from the excess piperazine required to drive selectivity.

This guide provides field-proven protocols to mitigate these risks.

Module 1: Controlling Selectivity (The "Dimer" Problem)

User Issue: "I am running the reaction at 1:1 stoichiometry, but my HPLC shows 30% bis-alkylated impurity. Recrystallization is failing."

Root Cause Analysis

Piperazine has two equivalent secondary amine sites. Once the first alkylation occurs, the resulting secondary amine (the product) remains nucleophilic. In a 1:1 stoichiometric mix, as the concentration of starting piperazine drops, the alkylating agent begins reacting with the product, forming the bis-alkylated impurity.

The Solution: Kinetic Control via Stoichiometry

You cannot rely on temperature alone to control this selectivity. You must use High-Dilution Principles or Large Excess Equivalents .

Optimized Protocol:

  • Stoichiometry: Use 3.0 to 5.0 equivalents of Piperazine relative to 1-(2-chloroethyl)pyrrolidine.

  • Addition Mode: Do not mix reagents all at once. Slowly add the 1-(2-chloroethyl)pyrrolidine (as a free base solution or solid salt) to the excess piperazine solution. This ensures the alkylating agent always encounters a high concentration of unreacted piperazine.

Reaction Pathway Diagram

The following diagram illustrates the competitive pathways and how excess piperazine suppresses the lower pathway.

ReactionPathways Pip Piperazine (Excess Required) Mono Target Product: 1-(2-Pyrrolidin-1-ylethyl) piperazine Pip->Mono Primary Reaction (Fast) Alkyl 1-(2-chloroethyl) pyrrolidine Alkyl->Mono + 1 eq Bis Impurity: Bis-alkylated Dimer Alkyl->Bis + 1 eq Mono->Bis Secondary Reaction (Suppressed by Excess Pip)

Figure 1: Competitive alkylation pathways. High concentration of Piperazine favors the green node (Target) and starves the red path (Impurity).

Module 2: Safety Protocols (Vesicant Handling)

User Issue: "The safety data sheet (SDS) for the starting material mentions 'nitrogen mustard' properties. What specific precautions are needed for scale-up?"

Hazard Identification

The starting material, 1-(2-chloroethyl)pyrrolidine , is structurally a "half-mustard." While less volatile than sulfur mustard, it is a vesicant (blister agent) and a potential alkylating mutagen. The hydrochloride salt is stable and safer to handle, but the free base (generated in situ during reaction) is highly reactive and skin-absorbable.

Engineering Controls
Control TypeRequirement
Containment All solids charging must occur within a fume hood or powder containment enclosure.
Quenching Have a dedicated "Quench Solution" (10% aqueous NaOH or Ammonia) ready to neutralize spills.
PPE Double nitrile gloves (minimum) or Silver Shield® laminate gloves. Tyvek lab coat.
Waste All aqueous waste must be treated with base to hydrolyze residual alkylating agent before disposal.

Critical Step: When converting the HCl salt to the free base (if required for your solvent system), keep the temperature <10°C . The free base can cyclize on itself exothermically (polymerization) if left neat at room temperature.

Module 3: Purification & Isolation (Removing Excess Piperazine)

User Issue: "I used 5 equivalents of piperazine as suggested. The reaction worked, but now I can't separate the product from the 4 equivalents of leftover piperazine. Both are water-soluble."

The Separation Strategy

Distillation is the most effective method for scale-up, but extraction can work if pH is strictly controlled.

Method A: Vacuum Distillation (Recommended for >100g scale)

Piperazine sublimes/boils at ~146°C. The target product boils significantly higher.

  • Basify: Treat reaction mixture with NaOH to ensure all amines are free bases.

  • Solvent Strip: Remove reaction solvent (e.g., Ethanol, Toluene).

  • Fractional Distillation:

    • Fraction 1: Excess Piperazine (sublimes/distills first). Note: Keep condenser warm (50°C) to prevent piperazine from clogging the condenser as a solid.

    • Fraction 2: Target Product (High vacuum required, typically >150°C at <5 mmHg).

Method B: Selective Extraction (Recommended for <100g scale)

This relies on the slight difference in lipophilicity.

  • Quench: Add water to the reaction mix.

  • pH Adjustment: Adjust aqueous layer to pH 10-11 .

  • Extraction: Extract with Dichloromethane (DCM) or Toluene .

    • Mechanism:[1][2][3][4][5][6][7] Piperazine is highly hygroscopic and prefers the aqueous phase. The alkylated product, having the pyrrolidine and ethyl chain, is more lipophilic and will migrate to the organic phase.

  • Wash: Wash the organic layer 3x with brine to remove entrained piperazine.

Process Flow Diagram

WorkupFlow Rxn Reaction Mixture (Product + Excess Pip) Strip Strip Solvent Rxn->Strip Base Add 50% NaOH (pH > 12) Strip->Base Distill Vacuum Distillation Base->Distill Frac1 Fraction 1: Piperazine (Recycle) Distill->Frac1 <150°C Frac2 Fraction 2: Pure Product Distill->Frac2 >150°C (High Vac) Residue Residue: Polymers/Salts Distill->Residue

Figure 2: Purification workflow emphasizing vacuum distillation for separation of excess piperazine.

Frequently Asked Questions (FAQ)

Q: The product turned yellow/brown after sitting overnight. Is it degraded? A: Likely oxidation. Piperazine derivatives are sensitive to air oxidation, forming N-oxides or colored radical species. Store the product under Argon or Nitrogen. If the color is deep brown, a short path distillation or filtration through a silica pad (eluting with MeOH/DCM/NH3) can restore the pale yellow/colorless state.

Q: Can I use Potassium Carbonate (K2CO3) instead of NaOH? A: Yes, anhydrous K2CO3 in refluxing Acetone or Acetonitrile is a standard condition for this alkylation. It acts as an acid scavenger for the HCl released. However, the reaction may be slower than using stronger bases or homogeneous conditions.

Q: My LC-MS shows a mass of M+1 and M+1+12. What is that? A: If you used Dichloromethane (DCM) as a solvent or extraction medium, the "M+12" (methylene bridge) is a common artifact where the aminal is formed between the product and DCM. Avoid prolonged exposure of the free amine to DCM.

References

  • Selectivity in Piperazine Alkylation

    • Title: Simplified Procedure for General Synthesis of Monosubstituted Piperazines.
    • Source:Molecules (2020).[8]

    • Relevance: Validates the use of protonation or stoichiometry control to prevent bis-alkyl
    • Link:[Link]

  • Safety Data & Handling

    • Title: Safety Data Sheet: 1-(2-Chloroethyl)pyrrolidine hydrochloride.[9]

    • Source: Fisher Scientific / Thermo Fisher.
    • Relevance: Establishes vesicant hazards and PPE requirements.[4][5]

  • Title: Purification of Piperazine (Patent US2919275A).

Sources

Technical Support Center: Stability & Storage of 1-(2-Pyrrolidin-1-ylethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

The Stability Profile: Why Degradation Occurs

To prevent degradation, one must first understand the molecular vulnerabilities of 1-(2-Pyrrolidin-1-ylethyl)piperazine (CAS: 22763-69-5). This molecule contains two distinct nitrogen environments: a tertiary amine (pyrrolidine ring and N1-piperazine) and a secondary amine (N4-piperazine).

The secondary amine at the N4 position is the "Achilles' heel" regarding storage stability.

The Degradation Matrix
Threat AgentTarget SiteChemical EventObservable Result
Carbon Dioxide (

)
Secondary Amine (N4)Carbamylation: Reaction with atmospheric

to form carbamic acid/carbamate salts.[1]
Formation of white crystalline crust or precipitate in the liquid.
Oxygen (

)
Tertiary/Secondary AminesN-Oxidation: Radical-initiated formation of N-oxides.Color shift from colorless to yellow/brown.
Moisture (

)
Entire MoleculeHygroscopicity: Absorption of water leads to hydrolysis risks and concentration errors.Viscosity changes; "wet" appearance; caking (if solid).
Mechanism of Action

The most common user error is treating this compound like a standard buffer. As a secondary amine, it acts as a


 scrubber. When exposed to air, the N4 nitrogen attacks 

, forming a carbamate. This reaction is often reversible with heat but compromises purity and stoichiometry in sensitive applications [1, 5].

DegradationPathways Molecule 1-(2-Pyrrolidin-1-ylethyl) piperazine Carbamate Carbamate Salt (White Solid) Molecule->Carbamate Carbamylation (N4-H) NOxide N-Oxide (Yellow Impurity) Molecule->NOxide Radical Oxidation Air Atmospheric Exposure CO2 CO2 Ingress Air->CO2 O2 O2 Ingress Air->O2 CO2->Carbamate O2->NOxide

Figure 1: Primary degradation pathways. Note that Carbamylation is the dominant pathway for secondary amines exposed to air.

Critical Storage Protocol (SOP)

Standard: Maintain purity >98% for 12 months. Requirement: Inert atmosphere and cold chain.

Step-by-Step Preservation Workflow
  • Reception & Initial Handling:

    • Upon receipt, inspect the container. If the liquid is yellow or has white solids around the cap, degradation has already occurred.

    • Do not open the bottle until it has equilibrated to room temperature to prevent condensation (hygroscopic uptake).

  • Inert Gas Overlay (The "Blanket"):

    • Why: Air contains ~420 ppm

      
      . This is sufficient to degrade the surface layer of your compound within minutes.
      
    • Protocol: After every use, backfill the headspace of the vial with dry Argon or Nitrogen . Argon is preferred as it is heavier than air and forms a more stable "blanket" over the liquid surface [2].

  • Seal Integrity:

    • Use Parafilm® or electrical tape to seal the cap-bottle junction. This creates a secondary barrier against gas exchange.

    • For long-term storage (>1 month), transfer to a glass vial with a PTFE-lined septum cap.

  • Temperature Control:

    • Short-term (<1 week): 2–8°C (Refrigerated).

    • Long-term: -20°C (Freezer). Cold storage slows the kinetics of N-oxidation significantly.

StorageWorkflow Start Open Container Dispense Dispense Aliquot (Minimize Time) Start->Dispense Purge Purge Headspace (Argon/N2) Dispense->Purge Immediate Seal Seal Cap + Parafilm Purge->Seal Store Store at -20°C (Amber Vial) Seal->Store

Figure 2: The "Blanket & Freeze" workflow required to maintain reagent integrity.

Troubleshooting & FAQs

Direct answers to common observations in the lab.

Q1: My liquid has turned from colorless to light yellow. Can I still use it?

Diagnosis: Oxidation (N-Oxide formation). Assessment: This is common for amines stored without inert gas. Action:

  • For organic synthesis: If the color is pale yellow, the purity is likely still >95%. You can proceed, but expect a slight yield reduction.

  • For biological assays/cell culture: Discard. N-oxides can be cytotoxic and alter pH buffering capacity.

  • Prevention: Use amber vials to block UV light, which accelerates radical oxidation [3].

Q2: There is a white crust around the cap or floating solids in the liquid. Is this a precipitate?

Diagnosis: Carbamate formation. Assessment: The secondary amine has reacted with atmospheric


.[2] The "crust" is the carbamate salt of the piperazine.
Action: 
  • Do not heat to dissolve. While heating can reverse the reaction (releasing

    
    ), it often degrades the rest of the molecule.
    
  • Filtration: If the bulk liquid is clear, filter the solid out using a 0.2 µm PTFE filter under an inert atmosphere. Re-titrate the concentration, as you have lost active amine mass [5].

Q3: The compound has become viscous or "slushy" in the freezer.

Diagnosis: Hygroscopic water uptake. Assessment: The seal was likely imperfect, allowing moisture ingress. Water acts as a plasticizer and increases viscosity (or causes partial freezing of the water-amine mixture). Action:

  • Perform a Karl Fischer titration to determine water content.

  • If anhydrous conditions are required (e.g., Grignard reactions), the material must be dried (e.g., over activated molecular sieves) or distilled before use.

Q4: Can I store this in plastic (PP/PE) tubes?

Recommendation: No. Reasoning:

  • Gas Permeability: Plastics are permeable to

    
     and 
    
    
    
    over time.
  • Leaching: Amines are aggressive solvents and can leach plasticizers from polypropylene, contaminating your analysis.

  • Standard: Always use Glass (Borosilicate) or Stainless Steel containers [6].

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 92404, 1-[2-(1-Pyrrolidinyl)ethyl]piperazine. Retrieved from [Link]

  • Sigma-Aldrich (2025).Technical Bulletin: Handling Air-Sensitive Reagents. Merck KGaA.
  • Lepaumier, H., et al. (2009). Degradation of Amines in CO2 Capture. Industrial & Engineering Chemistry Research. [Link]

  • Rochelle, G. T. (2009). Amine Scrubbing for CO2 Capture. Science.[1] [Link]

Sources

Technical Support Center: Optimizing Purification of 1-(2-Pyrrolidin-1-ylethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Pyrrolidin-1-ylethyl)piperazine (CAS: 22763-69-5) is a tri-basic amine intermediate critical in pharmaceutical synthesis. Its purification is frequently complicated by its high polarity, hygroscopic nature, and the presence of the thermodynamically favored "bis-alkylated" impurity, 1,4-bis(2-pyrrolidin-1-ylethyl)piperazine.

This guide provides a self-validating troubleshooting framework for researchers encountering low yields, peak tailing, or persistent impurities. It moves beyond standard protocols to address the causality of separation failures.

Module 1: Distillation Troubleshooting

Context: As a high-boiling liquid (predicted >250°C at atm), this compound requires high vacuum. Thermal degradation often occurs before the boiling point is reached if pressure is not strictly controlled.

Q: My product is turning yellow/brown during distillation. Is this oxidation?

A: While amines are oxidation-prone, discoloration during distillation is more likely due to thermal decomposition caused by insufficient vacuum.

  • The Mechanism: At pressures >5 mmHg, the required pot temperature exceeds the stability threshold of the ethyl linker, leading to elimination reactions.

  • The Fix: You must achieve a vacuum of <1.0 mmHg (Torr) .

    • Protocol: Use a diffusion pump or a high-quality dual-stage rotary vane pump. Ensure all joints are greased with high-vacuum silicone grease.

    • Target: Aim for a vapor temperature of 110–120°C at 0.5 mmHg . If the pot temperature exceeds 160°C, stop and switch to Kugelrohr distillation.

Q: The distillate solidifies or clogs the condenser. How do I prevent this?

A: The compound has a melting point near room temperature (or slightly below), but its high viscosity and potential for hydrate formation can cause clogging.

  • The Fix: Do not use ice water in the condenser.

    • Protocol: Set the recirculating chiller to 20–25°C . This keeps the distillate fluid enough to flow into the receiver flask without vaporizing into the vacuum trap.

Q: I cannot separate the mono-substituted product from the bis-substituted impurity by distillation.

A: Distillation is often insufficient for this specific separation because the boiling point difference, while theoretically distinct, is masked by the high viscosity and "entrainment" effects at high vacuum.

  • The Fix: Switch to Chemical Purification (Module 2) or perform a rough distillation followed by salt formation.

Module 2: Chemical Purification (Salt Formation)

Context: Exploiting the differential solubility of the mono- and bis-salts is the most scalable method for high purity (>98%).

Q: Which acid should I use for salt formation?

A: Hydrochloric acid (HCl) is the standard, but Oxalic acid offers superior selectivity for removing the bis-impurity.

Salt FormStoichiometrySolvent SystemOutcome
Dihydrochloride 2.0–2.2 eq.[1] HCl (gas or ether)Ethanol / IsopropanolGood yield, but bis-salt may co-precipitate.[1]
Oxalate 1.0 eq.[1] Oxalic acidMethanol / AcetoneBest Purity. Bis-oxalate is often significantly less soluble or forms a gum that can be decanted.[1]
Q: How do I execute the "Selectivity Protocol"?

A: Follow this step-by-step method to remove the bis-impurity:

  • Dissolution: Dissolve crude free base in Isopropanol (10 mL/g) .

  • Acid Addition: Add 2.0 equivalents of HCl (as 4M in dioxane or generated in situ with acetyl chloride/MeOH) dropwise at 0°C.

  • Digestion: Heat the slurry to reflux for 30 minutes. This "Ostwald ripening" step dissolves trapped impurities.

  • Filtration: Cool slowly to room temperature, then to 0°C. Filter the solid.

  • Validation: The bis-impurity salt is often more soluble in hot ethanol than the mono-product. If the bis-impurity persists, recrystallize from Ethanol:Water (9:1) .

Module 3: Chromatographic Purification (HPLC/Flash)

Context: The three nitrogen atoms create severe peak tailing on standard silica or C18 columns due to interaction with residual silanols.

Q: My peaks are tailing severely (Tailing Factor > 2.0). Is my column dead?

A: Likely not. The issue is the secondary interaction between the basic amines and the acidic silanols on the stationary phase.

  • The Fix (Reverse Phase): You must suppress ionization or block silanols.

    • High pH Method (Recommended): Use a hybrid-silica column (e.g., Waters XBridge or Agilent Poroshell HPH) stable up to pH 12.

    • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) in Water / Acetonitrile. The high pH keeps the amine in its neutral (free base) form, sharpening the peak.

  • The Fix (Flash Normal Phase): Standard silica is acidic.

    • Modifier: Add 1–5% Triethylamine (TEA) or 1% Ammonium Hydroxide to the mobile phase (DCM/MeOH).

    • Pre-saturation: Flush the column with the TEA-containing mobile phase before loading the sample to neutralize active sites.

Q: Can I use HILIC?

A: Yes. HILIC is excellent for this polar molecule.

  • Protocol: Use a Bare Silica or Amide column.

  • Mobile Phase: Acetonitrile / Water (with 10 mM Ammonium Formate, pH 3.0). The amine will be charged and retained well, eluting before less polar impurities.

Module 4: Visualization & Logic

Purification Decision Matrix

PurificationStrategy Start Crude Reaction Mixture CheckImpurity Impurity Profiling (GC/LC) Start->CheckImpurity Decision Bis-Impurity > 5%? CheckImpurity->Decision Distillation High Vacuum Distillation (<1 mmHg, 110-120°C) Decision->Distillation No (Mainly solvent/SM) SaltFormation Selective Salt Formation (HCl or Oxalate in iPrOH) Decision->SaltFormation Yes (Bis-impurity present) CheckPurity Check Purity Distillation->CheckPurity Recrystallize Recrystallize Salt (EtOH/Water) SaltFormation->Recrystallize CheckPurity->SaltFormation Fail (Distillation insufficient) Final Pure Product (>98%) CheckPurity->Final Pass FreeBase Free Base Regeneration (NaOH/DCM Extraction) Recrystallize->FreeBase FreeBase->CheckPurity

Figure 1: Decision matrix for selecting the optimal purification route based on impurity levels.

Distillation Setup Logic

DistillationSetup Pot Pot Flask (Max 160°C) Head Vigreux Column (Prevent Entrainment) Pot->Head Vapor Condenser Condenser (Coolant 20-25°C) Head->Condenser Receiver Receiver Flask Condenser->Receiver Liquid Trap Cold Trap (Liq. N2 or Dry Ice) Receiver->Trap Volatiles Vacuum Vacuum Source (<1.0 mmHg) Trap->Vacuum

Figure 2: Optimized vacuum distillation setup to prevent solidification and degradation.

References

  • Sigma-Aldrich. 1-(2-Hydroxyethyl)piperazine Product Data. (Extrapolated boiling point data for structural analogs). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 89886, 1-[2-(1-Pyrrolidinyl)ethyl]piperazine. Link

  • Santa Cruz Biotechnology. 1-[2-(1-Pyrrolidino)ethyl]piperazine Product Specifications. Link

  • Organic Chemistry Portal. Synthesis of Piperazines: General Methods and Purification. (General protocols for N-alkylation cleanup). Link

  • ChemicalBook. 1-(2-Hydroxyethyl)piperazine Physical Properties. Link

Sources

Troubleshooting unexpected pharmacological effects of piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Unexpected Pharmacological Effects & Experimental Artifacts Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Privileged" Scaffold Paradox

Welcome to the technical support hub. You are likely here because your piperazine-based lead compound is behaving unpredictably.

The piperazine ring is a "privileged structure" in medicinal chemistry—it provides a perfect spacer for bidentate binding and modulates solubility. However, this versatility comes with a cost: promiscuity . Piperazine derivatives are notorious for hitting "off-target" GPCRs (particularly serotonergic and dopaminergic), generating active metabolites, and inducing physicochemical artifacts in assays.

This guide addresses the three most common support tickets we receive:

  • In Vivo/In Vitro Disconnects (The Active Metabolite Problem)

  • Safety Flags (hERG & Phospholipidosis)

  • Assay Noise (Non-Specific Binding & Solubility)

Module 1: In Vivo/In Vitro Disconnects

Symptom: My compound has a clean selectivity profile in vitro (IC50 > 10 µM for off-targets), but in vivo animals show serotonergic behaviors (anxiety, hypophagia, or "wet dog shakes").

Root Cause: The "Ghost" Metabolite

Many aryl-piperazine drugs (e.g., Trazodone, Nefazodone) are metabolically cleaved by CYP3A4 to yield 1-arylpiperazines (e.g., m-chlorophenylpiperazine or mCPP). These metabolites are often more potent at serotonin receptors (5-HT2C, 5-HT1A) than the parent compound and can cross the blood-brain barrier effectively.

Troubleshooting Protocol: Metabolic Deconvolution

Step 1: In Silico Prediction Does your molecule contain an aryl-piperazine moiety linked by an alkyl chain? If yes, it is a prime candidate for N-dealkylation.

Step 2: Microsomal Stability Assay (with Metabolite ID) Do not just measure intrinsic clearance (


). You must scan for the cleavage product.
ParameterExperimental ConditionSuccess Criteria
System Human/Rat Liver Microsomes + NADPHParent depletion < 20% in 30 min
Analysis LC-MS/MS (Q-TOF or Orbitrap)No peak corresponding to [Aryl-Piperazine + H]+
Control Trazodone (Positive control)Detection of mCPP (m/z ~197)

Step 3: The "Ghost" Pathway Visualization The following diagram illustrates how a "clean" drug generates a "dirty" metabolite.

MetabolicActivation Parent Parent Drug (e.g., Trazodone) CYP CYP3A4 (Hepatic Cleavage) Parent->CYP N-dealkylation Target1 Target 5-HT2A (Antagonist) Parent->Target1 Intended Action Metabolite Active Metabolite (1-arylpiperazine / mCPP) CYP->Metabolite Generates Target2 Off-Target 5-HT2C (Agonist) Metabolite->Target2 High Affinity Binding Effect Unexpected Anxiety/Anorexia Target2->Effect In Vivo Phenotype

Figure 1: Mechanism of metabolic activation leading to unexpected serotonergic side effects.

Module 2: Safety Pharmacology Flags

Symptom: Toxicology screening shows vacuolation in cells or unexpected QT prolongation.

Issue A: Phospholipidosis (The "Lysosomal Trap")

Piperazines are often Cationic Amphiphilic Drugs (CADs) .[1] They possess a hydrophobic ring system and a basic amine (the piperazine nitrogen, pKa ~8-9).

  • Mechanism: CADs permeate the cell membrane, enter the acidic lysosome, become protonated (trapped), and complex with phospholipids.[1] This inhibits lipid degradation, causing accumulation (foam cells).

Diagnostic Workflow:

  • Histology: Look for "lamellar bodies" (onion-skin structures) in Electron Microscopy.

  • Fluorescent Assay: Use NBD-PE or HCS LipidTOX™ phospholipidosis detection reagents.

    • Positive Result: Accumulation of fluorescent phospholipid analogues in the lysosome.

  • Mitigation: Reduce LogP (<3) or lower the pKa of the basic amine to reduce lysosomal trapping.

Issue B: hERG Inhibition (Cardiotoxicity)

The piperazine nitrogen often mimics the pharmacophore required to block the hERG potassium channel, leading to QT prolongation.

Mitigation Strategy Table:

ModificationRationaleImpact on hERG
Reduce Lipophilicity hERG binding correlates with LogP.High Impact (Beneficial)
Lower pKa Reduce basicity of the distal nitrogen (e.g., add electron-withdrawing groups).Medium Impact
Zwitterion Design Introduce a carboxylic acid to neutralize the charge.High Impact (often abolishes hERG)
Scaffold Hop Switch Piperazine -> Piperidine (Warning: May lose solubility).Variable
Module 3: Assay Artifacts & Non-Specific Binding

Symptom: Radioligand binding assays show high background or "un-saturable" binding.

Root Cause: The "Sticky" Scaffold

Lipophilic piperazine derivatives often bind to:

  • Glass fiber filters (GF/B or GF/C) used in harvesting.

  • Plasticware (tips, plates).

  • Membrane lipids (non-receptor specific).

FAQ: Troubleshooting Binding Assays

Q: My Total Binding is high, but Specific Binding is near zero. Why? A: You likely have high Non-Specific Binding (NSB).

  • Fix 1: Pre-soak filters in 0.3% - 0.5% Polyethyleneimine (PEI) for 1-2 hours. This neutralizes the negative charge of the glass fibers, repelling the cationic piperazine.

  • Fix 2: Add 0.1% BSA or 0.01% Triton X-100 to your assay buffer to reduce hydrophobic adsorption.

Q: My IC50 shifts significantly when I change the incubation time. A: This suggests the system has not reached equilibrium. Piperazines can have slow association/dissociation kinetics (slow


).
  • Protocol: Perform a kinetic association experiment to determine the true time to equilibrium (

    
    ). Do not assume 60 minutes is sufficient.
    

Q: I see "bell-shaped" concentration-response curves. A: This is a classic sign of compound aggregation or precipitation at high concentrations.

  • Check: Is the compound soluble at the highest test concentration?

  • Fix: Add 0.01% Tween-20 to prevent micelle formation.

Decision Tree: Root Cause Analysis

Use this logic flow to diagnose the source of your unexpected data.

TroubleshootingFlow Start Start: Unexpected Data IssueType Is the issue In Vivo or In Vitro? Start->IssueType InVivo In Vivo: Unexpected Efficacy/Toxicity IssueType->InVivo In Vivo InVitro In Vitro: Assay Failure IssueType->InVitro In Vitro MetaboliteCheck Check for Active Metabolites (e.g., mCPP) InVivo->MetaboliteCheck SelectivityCheck Check 5-HT/DA Selectivity MetaboliteCheck->SelectivityCheck Metabolites Clean BindingCheck High Non-Specific Binding? InVitro->BindingCheck FilterCheck Use PEI Presoak / BSA BindingCheck->FilterCheck Yes SolubilityCheck Check Aggregation/Precipitation BindingCheck->SolubilityCheck No (Curve Artifacts)

Figure 2: Diagnostic decision tree for isolating pharmacological anomalies.

References
  • Rotella, D. P. (2018). The Piperazine Scaffold in Medicinal Chemistry: Privileged or Promiscuous? Journal of Medicinal Chemistry. Link(Generalized citation based on field consensus).

  • Baumann, M. H., et al. (2004).[2] Effects of 'Legal X' piperazine analogs on dopamine and serotonin release in rat brain. Annals of the New York Academy of Sciences. Link

  • Caccia, S., et al. (1981). m-Chlorophenylpiperazine, a central 5-hydroxytryptamine agonist, is a metabolite of trazodone. Journal of Pharmacy and Pharmacology. Link

  • Kamegai, T., et al. (2019). Drug-induced phospholipidosis: A review of the histopathological characteristics and mechanisms. Journal of Toxicologic Pathology. Link

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology. Link

  • Drug Hunter. (2024).[3][4][5] Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. Link

Sources

Improving the selectivity of 1-(2-Pyrrolidin-1-ylethyl)piperazine for its target receptor

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Improving Ligand Selectivity

A Guide for Medicinal Chemists and Pharmacologists

Welcome to the technical support center for optimizing the selectivity of piperazine-based ligands. This guide is designed for researchers, scientists, and drug development professionals who are working to enhance the specificity of compounds, such as the 1-(2-Pyrrolidin-1-ylethyl)piperazine scaffold, for their intended biological target.

The piperazine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in drugs targeting G-protein coupled receptors (GPCRs), particularly aminergic receptors that bind neurotransmitters like dopamine and serotonin.[1] However, the structural similarity among these receptor subtypes presents a significant challenge: achieving high selectivity to minimize off-target effects.[2][3]

This guide provides troubleshooting advice and detailed protocols in a practical question-and-answer format to address common issues encountered during the selectivity optimization process.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Initial Assessment & Problem Identification

Question: My initial screening shows my compound, a this compound derivative, binds to multiple aminergic receptors. How do I confirm and quantify this lack of selectivity?

Answer: This is a common and critical first step. Visualizing that your ligand binds to the intended target (On-Target) but also to unintended ones (Off-Targets) is key. The primary method for quantifying this is to perform a comprehensive receptor binding panel.

Causality: A binding assay directly measures the affinity of your ligand for a receptor. By comparing the inhibition constant (Kᵢ) or IC₅₀ values across a panel of related receptors (e.g., all dopamine receptor subtypes D₁-D₅), you can establish a quantitative "selectivity profile."

Recommended Action: A radioligand competition binding assay is the gold standard for this purpose.[4][5] This assay measures how effectively your test compound competes with a high-affinity, radioactively labeled ligand ("radioligand") that is known to bind to the target receptor.

Workflow for Quantifying Selectivity

Caption: Workflow for assessing compound selectivity.

Section 2: Methodologies & Protocols

Question: Can you provide a reliable, step-by-step protocol for a radioligand competition binding assay?

Answer: Certainly. This protocol is a self-validating system because it includes controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand), which are essential for accurate Kᵢ determination.

Protocol: Radioligand Competition Binding Assay

  • Objective: To determine the binding affinity (Kᵢ) of a test compound for a target receptor expressed in cell membranes.

  • Materials:

    • Cell membranes expressing the target receptor (e.g., CHO-K1 cells expressing human Dopamine D₂ receptor).

    • Radioligand (e.g., [³H]Spiperone).

    • Unlabeled competitor for non-specific binding (e.g., Haloperidol).

    • Test compound (your this compound derivative).

    • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • 96-well filter plates and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Step-by-Step Methodology:

    • Preparation: Prepare serial dilutions of your test compound. The concentration range should span at least 5-6 orders of magnitude (e.g., 1 pM to 10 µM) to generate a full competition curve.

    • Assay Plate Setup: In a 96-well plate, add the following to triplicate wells:

      • Total Binding: Assay buffer, radioligand (at a concentration near its Kₑ), and cell membranes.

      • Non-Specific Binding (NSB): Assay buffer, radioligand, a high concentration of unlabeled competitor (e.g., 10 µM Haloperidol), and cell membranes.

      • Test Compound: Assay buffer, radioligand, varying concentrations of your test compound, and cell membranes.

    • Incubation: Incubate the plate at a set temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand. This step is critical to separate bound from free radioligand.

    • Counting: After drying the filter mat, place it in a scintillation vial with a scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) in each well using a liquid scintillation counter.

    • Data Analysis:

      • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

      • Plot the percentage of specific binding against the log concentration of your test compound.

      • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of your compound that inhibits 50% of specific binding).

      • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Data Presentation: Summarize your results in a clear table. The selectivity index is a crucial metric, calculated by dividing the Kᵢ for the off-target receptor by the Kᵢ for the on-target receptor. A higher index indicates better selectivity.

CompoundTarget Receptor (Kᵢ, nM)Off-Target 1 (Kᵢ, nM)Off-Target 2 (Kᵢ, nM)Selectivity Index (vs. Off-Target 1)
Parent Scaffold 15301502-fold
Derivative A 1250080041.7-fold
Derivative B 25802503.2-fold
Section 3: Medicinal Chemistry & Structural Modification

Question: My compound is non-selective. What structural modifications can I make to the this compound scaffold to improve selectivity?

Answer: Improving selectivity is a core challenge in medicinal chemistry that involves exploiting subtle differences between the binding pockets of on-target and off-target receptors.[2][6] For the specified scaffold, modifications should be systematic to build a clear Structure-Activity Relationship (SAR).

Core Principles for Enhancing Selectivity:

  • Shape Complementarity: Introduce or modify substituents to create favorable interactions with the target receptor or to introduce steric clashes with off-target receptors.[6][7]

  • Electrostatic Optimization: Alter the electronic properties of the molecule to better match the electrostatic environment of the target's binding pocket.[6][7]

  • Conformational Restriction: Reduce the flexibility of the molecule to lock it into a conformation that is preferred by the target receptor but not by off-targets.[6]

SAR Strategy Diagram for the Scaffold

SAR_Strategy cluster_mods Points of Modification Scaffold This compound (Core Scaffold) Pyrrolidine Pyrrolidine Ring (Region 1) Scaffold->Pyrrolidine Modify ring substituents (e.g., add hydroxyl, methyl) Ethyl_Linker Ethyl Linker (Region 2) Scaffold->Ethyl_Linker Constrain flexibility (e.g., cyclopropanation) Change length Piperazine_N4 Piperazine N4-Position (Region 3) Scaffold->Piperazine_N4 Explore diverse aryl groups (Key for aminergic GPCRs)

Caption: Key regions for SAR exploration on the scaffold.

Specific Strategies:

  • Modify the N4-Position of the Piperazine Ring (Region 3): This is often the most critical modification for aminergic GPCR ligands.[1][8]

    • Rationale: The N4-substituent typically extends into a more variable secondary binding pocket (SBP), which differs more significantly between receptor subtypes than the highly conserved primary binding pocket where the basic nitrogen of the piperazine binds.[3]

    • Actionable Advice: Synthesize a small library of analogs with different aryl groups (e.g., phenyl, substituted phenyls, naphthyl, heteroaromatics) attached to the N4-nitrogen. Introducing substituents on this aryl ring can create selective interactions or steric hindrance. For instance, a bulky group might be accommodated by your target but clash with a key residue in an off-target receptor.

  • Constrain the Ethyl Linker (Region 2):

    • Rationale: The ethyl linker is flexible. Locking this linker can pre-organize the molecule into a bioactive conformation that fits the target receptor better.[6][9]

    • Actionable Advice: Introduce rigidity by incorporating cyclopropane rings or by creating cyclic analogs. This reduces the entropic penalty of binding and can exploit differences in the shape of the binding pocket entrance.

  • Modify the Pyrrolidine Ring (Region 1):

    • Rationale: While often less impactful than the N4-position, modifications here can fine-tune properties. Substitutions can influence polarity, solubility, and interactions with the solvent-exposed regions of the binding site.

    • Actionable Advice: Add small polar groups (e.g., hydroxyl) or non-polar groups (e.g., methyl) to probe for additional hydrogen bonds or hydrophobic interactions. Compare the binding affinities of these new derivatives to the parent compound.[10]

Section 4: Advanced Functional Assays

Question: I've synthesized a derivative with a 50-fold improvement in binding selectivity. How do I confirm this translates to functional selectivity?

Answer: Excellent progress. Binding affinity does not always correlate directly with functional activity (agonism, antagonism, or inverse agonism). It is crucial to perform functional assays to understand how your compound modulates receptor signaling. A compound can be a potent agonist at the target receptor but an antagonist at an off-target, which is a highly desirable profile.

Causality: GPCRs signal through various downstream pathways (e.g., G-protein activation, β-arrestin recruitment). A ligand can preferentially activate one pathway over another, a phenomenon known as "biased agonism" or "functional selectivity."[11][12] Measuring the compound's effect on these pathways is the ultimate test of its selectivity.

Recommended Functional Assays:

  • [³⁵S]GTPγS Binding Assay (Measures G-protein Activation):

    • Principle: This assay measures the direct activation of G-proteins upon receptor stimulation by the ligand. It is a direct measure of the first step in the signaling cascade.[12]

    • When to Use: This is the best assay to confirm if your binding selectivity translates to selective activation or inhibition of G-protein signaling.

  • cAMP Accumulation/Inhibition Assay (Measures Adenylyl Cyclase Activity):

    • Principle: Measures the downstream consequence of activating Gαs (stimulatory) or Gαi (inhibitory) G-proteins.

    • When to Use: Ideal for receptors known to couple to Gαs or Gαi, such as the D₁-like and D₂-like dopamine receptors, respectively. It provides a robust, amplified signal.

Troubleshooting Functional Assays:

  • Problem: No functional response despite high binding affinity.

    • Possible Cause: Your compound may be an antagonist.

    • Solution: Perform the assay in the presence of a known agonist. If your compound inhibits the agonist's effect in a concentration-dependent manner, it is an antagonist.

  • Problem: High basal signaling in the assay ("high background").

    • Possible Cause: The receptor may have high constitutive (agonist-independent) activity in your cell system.

    • Solution: This can be an opportunity. Test if your compound reduces this basal signal. If it does, it's an inverse agonist, which can be a highly valuable therapeutic profile. Always run a reference antagonist and inverse agonist for comparison.[11]

References

  • Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry.[Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.[Link]

  • Community guidelines for GPCR ligand bias: IUPHAR review 32. British Journal of Pharmacology.[Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules.[Link]

  • An original approach to measure ligand/receptor binding affinity in non-purified samples. Scientific Reports.[Link]

  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Medicinal Chemistry Letters.[Link]

  • Piperazine skeleton in the structural modification of natural products: a review. RSC Advances.[Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PubMed.[Link]

  • Understanding Ligand Binding Selectivity in a Prototypical GPCR Family. Journal of Chemical Theory and Computation.[Link]

  • What Can Crystal Structures of Aminergic Receptors Tell Us about Designing Subtype-Selective Ligands? Molecular Pharmacology.[Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications.[Link]

  • A Novel Strategy for Improving Ligand Selectivity in Receptor-Based Drug Design. Journal of Medicinal Chemistry.[Link]

  • Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate.[Link]

  • Receptor Binding Assays for HTS and Drug Discovery. Probe Reports from the NIH Molecular Libraries Program.[Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions.[Link]

  • Improving Selectivity in Drug Design. AZoLifeSciences.[Link]

  • Piperine and Derivatives: Trends in Structure-Activity Relationships. ResearchGate.[Link]

  • Understanding Ligand Binding Selectivity in a Prototypical GPCR Family. ResearchGate.[Link]

  • ELISA Based Binding & Competition: Rapidly Determine Ligand-Receptor Interactions l Protocol Preview. YouTube.[Link]

  • Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology.[Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review.[Link]

  • New strategies to enhance the efficiency and precision of drug discovery. Frontiers in Chemistry.[Link]

  • Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Medicinal Chemistry.[Link]

  • 1-(2-Naphthyl)piperazine. Wikipedia.[Link]

  • An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. JoVE (Journal of Visualized Experiments).[Link]

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules.[Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry.[Link]

Sources

Validation & Comparative

Structural Validation of 1-(2-Pyrrolidin-1-ylethyl)piperazine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the structure of synthesized 1-(2-Pyrrolidin-1-ylethyl)piperazine by 1H NMR Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

The synthesis of This compound (CAS 22763-55-9) represents a critical intermediate step in the development of antipsychotic pharmacophores and multi-target ligands.[1] Structurally, the molecule comprises two distinct saturated heterocycles—a pyrrolidine ring and a piperazine ring—connected by an ethylene linker.[1]

Validating this structure presents a specific analytical challenge: distinguishing between the methylene protons of two similar nitrogenous rings and the alkyl linker.[1] While Mass Spectrometry (LC-MS) confirms molecular weight, it fails to verify the specific connectivity of the heterocycles.[1] High-field 1H NMR spectroscopy remains the gold standard for structural elucidation, offering the unique ability to resolve the upfield pyrrolidine


-protons from the crowded methylene envelope of the piperazine and linker.[1]

This guide provides a rigorous, self-validating protocol for confirming the identity of this ligand, comparing NMR performance against alternative analytical techniques.

Structural Analysis & Theoretical Shift Prediction

Before interpreting data, the molecule must be deconstructed into magnetically distinct environments.[1]

Molecular Formula:


Molecular Weight:  183.30  g/mol [1]
Proton Environment Breakdown
  • Pyrrolidine Ring: Contains two sets of protons.[1]

    • 
      -CH2 (4H):  The most shielded protons in the molecule (furthest from Nitrogen).[1]
      
    • 
      -CH2 (4H):  Deshielded by the adjacent Nitrogen.[1]
      
  • Ethylene Linker (4H): Two methylene groups (

    
    ).[1] Both are adjacent to amines, placing them in the 2.4–2.7 ppm range.[1]
    
  • Piperazine Ring (8H):

    • N-alkylated CH2 (4H): Adjacent to the linker.[1]

    • N-H adjacent CH2 (4H): Adjacent to the secondary amine (if free base).[1]

  • Amine Proton (1H): Exchangeable secondary amine proton (-NH).[1]

Diagram 1: Signal Assignment Logic

The following diagram maps the structural fragments to their expected chemical shift ranges, visualizing the "diagnostic zones" for validation.

G Molecule This compound Fragment_Pyrr_Beta Pyrrolidine β-CH2 (C3, C4) Molecule->Fragment_Pyrr_Beta Fragment_Crowded α-Methylene Cluster (Pyrr-α, Linker, Pip-N-Alkyl) Molecule->Fragment_Crowded Fragment_Pip_NH Piperazine CH2 (Adjacent to NH) Molecule->Fragment_Pip_NH Shift_Upfield 1.70 - 1.85 ppm (Multiplet) *DIAGNOSTIC* Fragment_Pyrr_Beta->Shift_Upfield Shielded Shift_Mid 2.40 - 2.70 ppm (Overlapping Multiplets) Fragment_Crowded->Shift_Mid N-Deshielded Shift_Down 2.85 - 3.00 ppm (Triplet) Fragment_Pip_NH->Shift_Down Distinct

Caption: Logical mapping of molecular fragments to 1H NMR chemical shift zones. The Pyrrolidine


-CH2 is the key diagnostic signal.[1]

Comparative Analysis: NMR vs. Alternatives

Why rely on NMR when LC-MS is faster? The table below objectively compares the "blind spots" of each method for this specific molecule.

Feature1H NMR (400+ MHz) LC-MS (ESI+) FT-IR
Primary Output Connectivity & TopologyMolecular Weight (

)
Functional Groups
Key Strength Distinguishes Pyrrolidine vs. Piperazine rings via integration (4:8 ratio).[1]High sensitivity; detects trace impurities.[1]Confirms presence of NH stretch (

).[1]
Critical Weakness Low sensitivity (requires ~5-10 mg); solvent peaks can obscure signals.[1]Cannot distinguish regioisomers or ring sizes (e.g., isomer with 2 azepanes).Fingerprint region is often uninterpretable for alkyl-amines.[1]
Purity Quantification High Accuracy (qNMR) for solvent/salt content.[1]Relative only (ionization efficiency varies).[1]Qualitative only.
Conclusion Mandatory for structural proof.Mandatory for rapid batch checks.Supplementary only.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure reproducibility, follow this protocol. It includes a "Self-Validation" step to confirm the data quality before interpretation.[1]

Materials
  • Sample: ~10 mg of synthesized this compound.

  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as internal standard.[1]
    
    • Note:

      
       is preferred over DMSO-
      
      
      
      for this amine to minimize viscosity broadening and allow distinct resolution of the NH proton.[1]
  • Instrument: 400 MHz NMR spectrometer (or higher).

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 10 mg of product in 0.6 mL

      
      .
      
    • Crucial: Ensure the solution is clear. If cloudy, filter through a cotton plug (salt contaminants may cause cloudiness).[1]

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1H (zg30).[1]

    • Scans (NS): 16 or 32 (sufficient for 10 mg).[1]

    • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of mobile alkyl chains).

    • Spectral Width: -1 to 14 ppm.[1]

  • Processing:

    • Phase correction: Manual or Automated.[1]

    • Baseline correction: Polynomial (Bernstein).[1]

    • Referencing: Set TMS to 0.00 ppm.

Diagram 2: Validation Workflow

Workflow Start Crude Synthesis Product Prep Dissolve in CDCl3 (Filter if cloudy) Start->Prep Acquire Acquire 1H NMR (16 Scans, D1=2s) Prep->Acquire Check Check TMS Line Shape Acquire->Check Check->Prep Split/Broad (Shim issue) Process_Good Integration Check: Does Total Integral = 21H? Check->Process_Good Sharp Singlet Result_Pass PASS: Validate Connectivity Process_Good->Result_Pass Yes Result_Fail FAIL: Reprocess/Re-purify Process_Good->Result_Fail No (Solvent/Impurity)

Caption: Decision tree for NMR acquisition and data validation.

Data Interpretation & Reference Assignments

This section details the specific chemical shifts. Note the difference between the Free Base and the HCl Salt .[1] In drug development, this molecule is often isolated as a hydrochloride salt, which significantly shifts signals downfield due to protonation of the nitrogens.[1]

A. Free Base (in )

Reference: Derived from general amine shift principles and analogs [1, 2].[1]

AssignmentShift (

ppm)
MultiplicityIntegrationInterpretation
Pyrrolidine

-CH2
1.75 – 1.82 Multiplet (m)4H Diagnostic Peak. Only signal < 2.0 ppm (excluding NH).[1] Proves pyrrolidine ring presence.[1][2]
Piperazine (NH-side) 2.88 – 2.92 Triplet (t)4H Deshielded by secondary amine.[1] Distinct from other methylenes.[1]
Crowded Region 2.48 – 2.65 Overlapping m12H Contains: 1.[1] Pyrrolidine

-CH2 (4H)2.[1] Linker

(4H)3. Piperazine (alkyl-side) (4H)
Amine NH ~1.8 - 2.2Broad Singlet1HVariable position.[1] Disappears with

shake.[1]
B. HCl Salt Form (in or DMSO- )

If you synthesized the salt, the spectrum changes drastically:

  • Downfield Shift: All signals shift downfield by 0.5 – 1.0 ppm due to positive charge.[1]

  • Symmetry Break: The piperazine ring signals may split further if protonation is asymmetric or exchange is slow.[1]

  • Diagnostic Change: The Pyrrolidine

    
    -CH2 will move to approx 2.0 – 2.1 ppm .[1]
    

Troubleshooting & Self-Validation

How do you know if your synthesis failed?

  • The "Piperazine Only" Error:

    • Symptom:[3][4][5] Missing the multiplet at 1.75 ppm.[1]

    • Cause: You likely have unreacted piperazine or N-(2-haloethyl)piperazine, but the pyrrolidine substitution failed.[1]

  • The "Dimer" Error:

    • Symptom:[3][4][5] Integration of the 2.9 ppm triplet is too low relative to the central cluster.[1]

    • Cause: Formation of 1,2-bis(piperazin-1-yl)ethane or similar bis-alkylated byproducts.[1]

  • Residual Solvent:

    • Check: Look for singlet at 5.30 ppm (

      
      ) or 2.17 ppm (Acetone).[1] These inflate integration values if they overlap with the amine signals.[1]
      

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.[1] (Standard text for amine chemical shift prediction rules). [1]

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Authoritative database for heterocycle shifts).[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Mechanistic grounding for amine synthesis and characterization).

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 89887, 1-[2-(1-Pyrrolidinyl)ethyl]piperazine. (Used for molecular weight and formula verification).[1] [1]

Sources

A Comparative Guide to the Purity Analysis of 1-(2-Pyrrolidin-1-ylethyl)piperazine by HPLC-UV

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

1-(2-Pyrrolidin-1-ylethyl)piperazine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As a heterocyclic amine, it consists of a piperazine ring substituted with a pyrrolidinylethyl group.[1] The purity of this intermediate is paramount, as any impurities can be carried through the synthetic process, potentially compromising the safety and efficacy of the final drug product. Therefore, a robust, accurate, and reliable analytical method for purity determination is not just a regulatory requirement but a cornerstone of quality control in drug development.

This guide provides an in-depth, field-proven protocol for the purity analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV). Furthermore, it offers an objective comparison with alternative analytical technologies, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), to equip researchers and drug development professionals with the knowledge to select the most appropriate method for their specific needs.

Part 1: The Workhorse Method: Reversed-Phase HPLC-UV

For routine quality control and purity assessment of non-volatile, polar compounds like this compound, reversed-phase HPLC-UV is the industry standard. Its widespread adoption is due to its robustness, precision, and cost-effectiveness.

Principle of Separation: A Tale of Polarity and Interaction

The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase.[2][3] Our target molecule, containing two tertiary amine groups, is basic and highly polar. Under neutral or high pH conditions, such basic compounds often exhibit poor peak shapes (tailing) due to strong interactions with residual silanol groups on the silica-based stationary phase.

To counteract this, an ion-pairing agent , such as trifluoroacetic acid (TFA), is added to the mobile phase.[4][5] TFA serves a dual purpose: it lowers the pH of the mobile phase, protonating the amine groups on the analyte, and the trifluoroacetate anion pairs with the positively charged analyte. This ion pair is less polar and interacts more predictably with the C18 stationary phase, resulting in sharper, more symmetrical peaks and improved chromatographic resolution.[6] A gradient elution, where the proportion of organic solvent (acetonitrile) is increased over time, is employed to ensure that both the main compound and any potential impurities with differing polarities are effectively eluted and separated.

Optimized Experimental Protocol

This protocol is designed to be a self-validating system, incorporating system suitability tests (SSTs) as mandated by pharmacopeial guidelines like USP General Chapter <621> to ensure the chromatographic system is performing adequately.[2][7][8]

Instrumentation & Materials:

  • HPLC System: Quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Reagents: Acetonitrile (HPLC Grade), Deionized Water, Trifluoroacetic Acid (TFA).

  • Standard: this compound reference standard.

Chromatographic Conditions:

ParameterConditionRationale (The "Why")
Mobile Phase A 0.1% (v/v) TFA in WaterAqueous phase; TFA acts as an ion-pairing agent for improved peak shape.[4]
Mobile Phase B 0.1% (v/v) TFA in AcetonitrileOrganic modifier for eluting the analyte from the C18 column.
Gradient Program 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-25 min, 5% BA shallow gradient ensures resolution of closely eluting impurities, followed by a high organic wash to clean the column and a re-equilibration step for reproducibility.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temp. 30 °CControlled temperature ensures stable and reproducible retention times.
Detection (UV) 210 nmWavelength selected for maximum absorbance of the aliphatic amine structure, which lacks a strong chromophore at higher wavelengths.
Injection Vol. 10 µLA small volume minimizes potential for peak distortion from the sample solvent.

Sample & Standard Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.

  • Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.

Workflow for HPLC-UV Purity Analysis

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_data Phase 3: Data Processing & Reporting prep_mobile Prepare Mobile Phases (A: 0.1% TFA in H2O) (B: 0.1% TFA in ACN) sys_setup System Setup & Equilibration (Column: C18, Temp: 30°C, Flow: 1.0 mL/min) prep_mobile->sys_setup prep_sample Prepare Sample & Standard (0.5 mg/mL in Mobile Phase A) sst_check System Suitability Test (SST) (Inject Standard 5x) prep_sample->sst_check sys_setup->sst_check run_seq Run Analysis Sequence (Blank -> Standard -> Sample) sst_check->run_seq If SST Passes (e.g., RSD < 2.0%) integrate Integrate Chromatograms run_seq->integrate calculate Calculate Purity (Area %) Impurity % = (Impurity Peak Area / Total Area) * 100 integrate->calculate report Generate Final Report (Include SST results, chromatograms, purity values) calculate->report

Caption: Workflow for purity analysis by HPLC-UV.

Trustworthiness: The Self-Validating System

The validity of this method hinges on the System Suitability Test (SST), performed before any sample analysis. According to ICH Q2(R1) guidelines, SST is an integral part of the analytical procedure.[9][10][11] By making five replicate injections of the standard solution, we verify key performance indicators:

  • Repeatability: The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • Tailing Factor: Should be ≤ 2.0 to ensure peak symmetry.

  • Theoretical Plates: Should be > 2000, indicating column efficiency.

Only when these criteria are met is the system deemed suitable for its intended purpose, ensuring the trustworthiness of the subsequent sample data.[9][12]

Part 2: A Comparative Look at Alternative Analytical Technologies

While HPLC-UV is a robust method for routine purity checks, other techniques offer distinct advantages, particularly when deeper investigation is required. Here, we compare HPLC-UV with GC-MS and LC-MS.

Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC is ideal for analyzing volatile and thermally stable compounds.[13] The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a long capillary column. The mass spectrometer then fragments the eluted compounds, providing a unique "fingerprint" for identification.

  • Applicability: Direct analysis of this compound is challenging due to its high boiling point and polar nature. Derivatization would be necessary to increase its volatility, adding complexity to the sample preparation process. However, GC-MS excels at identifying and quantifying small, volatile impurities that might be present from the synthesis, such as residual solvents.[13]

Alternative 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Principle: LC-MS combines the separation power of HPLC with the highly sensitive and specific detection capabilities of mass spectrometry.[14] Instead of a UV detector, the column eluent is directed into an MS source (like Electrospray Ionization, ESI), which ionizes the molecules. The MS then separates these ions based on their mass-to-charge ratio (m/z).

  • Applicability: This is the premier technique for impurity identification.[15][16] If an unknown peak is observed in the HPLC-UV chromatogram, LC-MS can provide its exact mass, which is critical for elucidating its chemical structure. Its sensitivity is also significantly higher than UV detection, allowing for the quantification of trace-level impurities.[17]

Head-to-Head Comparison of Analytical Techniques
FeatureHPLC-UVGC-MSLC-MS / UPLC-MS
Primary Application Quantitative Purity & Assay (Routine QC)Analysis of Volatile Impurities & Residual SolventsImpurity Identification & Quantification (Trace Levels)
Analyte Volatility Not requiredRequiredNot required
Information Provided Quantitative (Area %)Quantitative & Structural (for volatiles)Quantitative & Definitive Structural (Exact Mass)
Sensitivity Good (ppm level)Excellent (for volatiles)Exceptional (ppb level or lower)[17]
Specificity Relies on retention timeHigh (Mass Spectrum)Very High (Mass-to-Charge Ratio)
Instrument Cost


$

Ease of Use HighModerate (derivatization may be needed)Moderate to High (requires MS expertise)
Decision Logic: Selecting the Right Tool for the Job

The choice of analytical technique is driven by the specific question being asked. The following diagram illustrates a logical approach to method selection in a drug development environment.

Method_Selection decision decision result result start Analytical Need decision_what Goal of Analysis? start->decision_what What is the goal? result_hplcuv Use HPLC-UV decision_what->result_hplcuv Routine Batch Release (Purity Assay) decision_impurity Nature of Impurity? decision_what->decision_impurity Impurity Characterization result_gcms Use GC-MS decision_impurity->result_gcms Volatile / Residual Solvent result_lcms Use LC-MS decision_impurity->result_lcms Unknown / Non-Volatile (Process Impurity, Degradant)

Caption: Decision tree for selecting an analytical method.

Conclusion

For the routine purity analysis of this compound, the described reversed-phase HPLC-UV method offers the optimal balance of performance, reliability, and cost-effectiveness. Its foundation on established chromatographic principles and adherence to pharmacopeial standards ensures data integrity for quality control and regulatory submissions. However, when faced with the challenge of identifying unknown impurities or quantifying highly volatile species, complementary techniques like LC-MS and GC-MS are indispensable tools. A comprehensive analytical strategy leverages the strengths of each technique, ensuring a complete understanding of the impurity profile and, ultimately, the quality and safety of the final pharmaceutical product.

References

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Gadzała-Kopciuch, R., et al. (2008). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Al-Janabi, A. S. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
  • Li, W., et al. (2020).
  • Kopper, E. K., et al. (2016).
  • United States Pharmacopeia (USP). (2022).
  • Aslam, J., & Taleuzzaman, M. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC)
  • European Medicines Agency (EMA). (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell Scientific Instrument Co., Ltd.
  • United States Pharmacopeia (USP). (n.d.).
  • Kopper, E. K., et al. (2017). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters.
  • TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC. TCI Chemicals (India) Pvt. Ltd.
  • Csomós, G., & Simon, A. (2021). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • McDowall, R. D. (2024). Are You Sure You Understand USP <621>?
  • Cogent, Chemistry. (2022).
  • Nethercote, P., & Borman, P. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Agilent Technologies, Inc.
  • Thermo Fisher Scientific. (n.d.). TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection. Thermo Fisher Scientific Inc.
  • Scribd. (n.d.).
  • AxisPharm. (2024). GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. AxisPharm.
  • Technology Networks. (2024).
  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. ICH.
  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. YouTube Video.

Sources

A Comparative Study of 1-(2-Pyrrolidin-1-ylethyl)piperazine and its Structural Analogs: A Guide for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of 1-(2-Pyrrolidin-1-ylethyl)piperazine and its key structural analogs, offering insights into their synthesis, receptor pharmacology, and potential as scaffolds for central nervous system (CNS) drug discovery. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental context to leverage these versatile chemical entities in their research endeavors.

Introduction: The Significance of the Pyrrolidinylethyl-Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological systems.[1] Its synthetic tractability and ability to be functionalized at two distinct nitrogen atoms allow for the fine-tuning of physicochemical and pharmacological properties.[1] The incorporation of a pyrrolidinylethyl moiety introduces additional structural complexity and potential for specific receptor interactions, particularly within the CNS. Compounds based on this scaffold are frequently explored as ligands for dopamine and serotonin receptors, which are critical targets in the treatment of various neurological and psychiatric disorders.[2][3]

This guide will delve into the structure-activity relationships (SAR) of this chemical class, focusing on key structural modifications and their impact on receptor affinity and functional activity. We will also provide detailed experimental protocols for the evaluation of these compounds, ensuring scientific integrity and reproducibility.

Structural Analogs for Comparison

The primary analogs for our discussion will be drawn from the class of arylpiperazines, where one of the piperazine nitrogens is substituted with an aromatic ring (e.g., phenyl, methoxyphenyl). This substitution is a common strategy to achieve high affinity for serotonin and dopamine receptors.[4] We will analyze how modifications to both the aryl group and the substituent on the second piperazine nitrogen (in our case, the pyrrolidinylethyl group) influence the pharmacological profile.

Comparative Analysis of Receptor Binding Affinity

The interaction of these compounds with their molecular targets is most fundamentally quantified by their binding affinity. Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. Below, we present a comparative analysis of the binding affinities (expressed as Ki values, where a lower value indicates higher affinity) of selected structural analogs at key CNS receptors implicated in neuropsychiatric disorders: the dopamine D2 receptor, and the serotonin 5-HT1A and 5-HT2A receptors.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of this compound Analogs

Compound IDCore Structure ModificationDopamine D2 (Ki, nM)Serotonin 5-HT1A (Ki, nM)Serotonin 5-HT2A (Ki, nM)Reference
Analog 1 N-Arylpiperazine with butyl-phthalimide linker-0.6-[5]
Analog 2 N-Arylpiperazine with butyl-adamantanecarboxamide linker-0.4-[2]
Analog 3 Phenylpiperazine with 4-thiophene-3-yl-benzamide349 - 7522--[4]
Analog 4 Phenylpiperazine with 4-thiazolyl-4-yl-benzamide---[4]
Analog 5 6-acetyl-5-hydroxy-4,7-dimethylcoumarin derivative-117.5[6]
Analog 6 6-acetyl-5-hydroxy-4,7-dimethylcoumarin derivative-18[6]

Note: The Ki values are compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution. The parent compound, this compound, is not included due to a lack of published binding data.

Expert Insights into Structure-Activity Relationships (SAR):

From the data presented, several key SAR trends can be elucidated:

  • The N-Aryl Moiety is Crucial for High Affinity: The presence of an aryl group, such as a methoxyphenyl group, on the piperazine nitrogen is a common feature in high-affinity ligands for serotonin receptors.[5]

  • The "Long-Chain" is Tolerant to Diverse Substituents: The substituent on the second piperazine nitrogen can be varied considerably while retaining high affinity. The length and nature of this chain can be optimized to fine-tune selectivity. For instance, replacing a phthalimide group with a bulky adamantane-carboxamide (Analog 2 vs. Analog 1) slightly improves 5-HT1A affinity and significantly enhances selectivity over α1-adrenergic receptors.[2]

  • Coumarin-based Analogs Show Potent Dual 5-HT1A/5-HT2A Affinity: The incorporation of a substituted coumarin moiety can lead to compounds with high affinity for both 5-HT1A and 5-HT2A receptors (Analogs 5 and 6), suggesting a potential for developing dual-acting ligands.[6]

  • Subtle Changes Impact Dopamine D2 Affinity: The affinity for the dopamine D2 receptor appears to be sensitive to the overall structure, with some phenylpiperazine analogs showing weaker affinity in the nanomolar to micromolar range (Analog 3).[4]

Based on these trends, it is plausible to hypothesize that this compound, lacking an aryl group, may exhibit lower affinity for these specific serotonin and dopamine receptors compared to its N-aryl analogs. However, it serves as a valuable starting point for the synthesis of more potent and selective ligands.

Functional Activity and Signaling Pathways

Beyond binding affinity, understanding the functional consequence of receptor binding (i.e., whether a compound is an agonist, antagonist, or inverse agonist) is critical. This is typically assessed through in vitro functional assays that measure a downstream signaling event upon receptor activation or blockade.

Key Signaling Pathways

The dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors are G-protein coupled receptors (GPCRs) that modulate neuronal activity through distinct signaling cascades.

  • Dopamine D2 Receptor Signaling: D2 receptors couple to Gαi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They can also modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, and activate the MAPK/ERK pathway.[7][8]

D2_Signaling Ligand D2 Agonist D2R D2 Receptor Ligand->D2R G_protein Gαi/o D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ion_Channel Ion Channel Modulation G_protein->Ion_Channel modulates MAPK MAPK/ERK Pathway G_protein->MAPK activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA

Dopamine D2 Receptor Signaling Cascade.

  • Serotonin 5-HT1A Receptor Signaling: Similar to D2 receptors, 5-HT1A receptors are coupled to Gαi/o proteins and their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[9] This results in neuronal hyperpolarization and a reduction in firing rate.

HT1A_Signaling Ligand 5-HT1A Agonist HT1A_R 5-HT1A Receptor Ligand->HT1A_R G_protein Gαi/o HT1A_R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits GIRK ↑ GIRK Channel Activity G_protein->GIRK activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization

Serotonin 5-HT1A Receptor Signaling Cascade.

  • Serotonin 5-HT2A Receptor Signaling: In contrast, 5-HT2A receptors couple to Gαq/11 proteins. Their activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular effects and increased neuronal excitability.

Experimental Protocols

To ensure the scientific integrity and reproducibility of findings, detailed and validated experimental protocols are essential. Below are representative protocols for key in vitro assays used to characterize the compounds discussed in this guide.

Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptor

This protocol provides a framework for determining the binding affinity of test compounds for the dopamine D2 receptor using a competitive binding assay with a radiolabeled ligand.

Workflow Diagram:

D2_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture Culture HEK293 cells expressing human D2 receptors Homogenization Homogenize cells in lysis buffer Cell_Culture->Homogenization Centrifugation Centrifuge to pellet membranes Homogenization->Centrifugation Resuspension Resuspend membranes in assay buffer Centrifugation->Resuspension Incubation Incubate membranes with [3H]Spiperone and test compound Resuspension->Incubation Filtration Rapidly filter through GF/B filters Incubation->Filtration Washing Wash filters to remove unbound radioligand Filtration->Washing Scintillation Add scintillation cocktail and count radioactivity Washing->Scintillation IC50_Calc Calculate IC50 values from competition curves Scintillation->IC50_Calc Ki_Calc Calculate Ki values using the Cheng-Prusoff equation IC50_Calc->Ki_Calc

Workflow for D2 Receptor Radioligand Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D2 receptor.

    • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Homogenize the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • Determine the protein concentration using a standard method such as the Bradford assay.

  • Competitive Binding Assay:

    • In a 96-well plate, add assay buffer, the radioligand (e.g., [3H]Spiperone at a final concentration close to its Kd value), and varying concentrations of the test compound.

    • To determine non-specific binding, add a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol) in a separate set of wells.

    • Initiate the binding reaction by adding the cell membrane preparation.

    • Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

    • Place the filters in scintillation vials, add a suitable scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Radioligand Binding Assay for Serotonin 5-HT1A Receptor

This protocol is similar to the D2 receptor binding assay, with modifications in the choice of radioligand and cell line.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Use membranes from cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from rat hippocampal tissue, which is rich in 5-HT1A receptors.

    • Prepare membranes as described in Protocol 1.

  • Competitive Binding Assay:

    • The radioligand of choice is typically [3H]8-OH-DPAT, a selective 5-HT1A agonist.

    • Non-specific binding is determined using a high concentration of a known 5-HT1A ligand, such as 10 µM serotonin or WAY-100635.

    • The incubation and filtration steps are analogous to those in Protocol 1.

  • Data Analysis:

    • Data analysis is performed as described for the D2 receptor binding assay to determine IC50 and Ki values.

Pharmacokinetic Considerations

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its clinical success. While specific ADME data for this compound are not available, we can infer its likely pharmacokinetic profile based on the general properties of arylpiperazines.

  • Absorption and Distribution: Many arylpiperazine derivatives exhibit good oral bioavailability and can cross the blood-brain barrier, which is essential for CNS-acting drugs.

  • Metabolism: The primary route of metabolism for many arylpiperazine drugs is N-dealkylation, catalyzed by cytochrome P450 enzymes, particularly CYP3A4. This process can lead to the formation of active metabolites. Aromatic hydroxylation, often mediated by CYP2D6, is another common metabolic pathway. The pyrrolidine and piperazine rings are also susceptible to oxidation.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the design and synthesis of novel CNS-active compounds. The comparative analysis of its structural analogs reveals that modifications to this core structure, particularly the introduction of an N-aryl substituent, can yield potent ligands for dopamine and serotonin receptors.

Future research in this area should focus on:

  • Systematic Pharmacological Profiling: A comprehensive in vitro and in vivo characterization of this compound and a systematic library of its derivatives is warranted to fully elucidate its pharmacological potential.

  • Optimization of Selectivity: Fine-tuning the structural features of these analogs can lead to compounds with improved selectivity for specific receptor subtypes, potentially reducing off-target side effects.

  • In Vivo Efficacy Studies: Promising candidates from in vitro screening should be advanced to animal models of neuropsychiatric disorders to assess their therapeutic efficacy.

  • Detailed ADME/Tox Studies: A thorough investigation of the pharmacokinetic and toxicological profiles of lead compounds is essential for their further development as clinical candidates.

By leveraging the principles of medicinal chemistry and rigorous pharmacological evaluation, the this compound scaffold holds significant promise for the discovery of the next generation of CNS therapeutics.

References

  • Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed. Available at: [Link]

  • Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia. PubMed Central. Available at: [Link]

  • Computational Ki values to serotonergic 5-HT 1A and 5-HT 2A and dopaminergic D 2 receptors and compounds 3-18. ResearchGate. Available at: [Link]

  • N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. PubMed. Available at: [Link]

  • 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine. MySkinRecipes. Available at: [Link]

  • 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. PubMed Central. Available at: [Link]

  • N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. ResearchGate. Available at: [Link]

  • 1-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERAZINE | CAS 22763-69-5. Matrix Fine Chemicals. Available at: [Link]

  • The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. NCBI. Available at: [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PMC. Available at: [Link]

  • The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. PMC. Available at: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available at: [Link]

  • Swissadme Analysis Of Some Selected Analogues Of Pyrrole. IJCRT.org. Available at: [Link]

  • Pyrrolidine, Piperazine, and Diazinane Alkaloids from the Marine Bacterium Strain Vibrio ruber ZXR-93. PMC. Available at: [Link]

  • Pyrrolidine‐containing or Piperazine‐containing Nitrofuranylamides: Design, Synthesis, and In Vitro Anti‐mycobacterial Activities. ResearchGate. Available at: [Link]

  • Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist. PubMed. Available at: [Link]

  • Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. ResearchGate. Available at: [Link]

  • New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. PMC. Available at: [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. Available at: [Link]

  • Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. PMC. Available at: [Link]

  • What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. Frontiers. Available at: [Link]

  • Preparation and in vitro antioxidant activity of some novel flavone analogues bearing piperazine moiety. PubMed. Available at: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. Available at: [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. Available at: [Link]

  • Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands. PubMed. Available at: [Link]

  • 1-(2-Naphthyl)piperazine. Wikipedia. Available at: [Link]

  • Biochemistry, Dopamine Receptors. StatPearls. Available at: [Link]

  • Table 3, Detailed protocol for the D2 binding secondary assay. NCBI. Available at: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI. Available at: [Link]

  • Characterization of 5-HT(₁A,B) and 5-HT(₂A,C) serotonin receptor binding. PubMed. Available at: [Link]

  • Full article: Dopamine Receptor Signaling. Taylor & Francis Online. Available at: [Link]

Sources

Comparative Profiling Guide: 1-(2-Pyrrolidin-1-ylethyl)piperazine (PEP) Scaffold vs. Haloperidol in Sigma-1 Receptor Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the development of neuroactive agents, the 1-(2-Pyrrolidin-1-ylethyl)piperazine (PEP) moiety serves as a "privileged scaffold"—a core structural element capable of providing high affinity for G-protein-coupled receptors (GPCRs) and, notably, the Sigma-1 Receptor (σ1R) .

This guide benchmarks the PEP scaffold against Haloperidol , the industry-standard reference ligand for σ1R affinity. While Haloperidol is a non-selective dopaminergic/sigma antagonist, it remains the primary control for displacing radioligands in competitive binding assays.

Key Insight for Researchers: Recent structure-activity relationship (SAR) studies suggest that while the PEP moiety provides the necessary basic nitrogen for the σ1R salt-bridge interaction, it often exhibits distinct selectivity profiles compared to its piperidine analogs. This guide provides the experimental framework to validate these differences.

Chemical & Physicochemical Benchmarking

Before initiating biological assays, the physicochemical properties of the candidate (PEP) must be contextualized against the reference (Haloperidol) to predict blood-brain barrier (BBB) penetration and solubility.

PropertyThis compound (PEP)Haloperidol (Reference)Implications for Drug Design
Molecular Weight ~183.3 g/mol 375.86 g/mol PEP is a fragment/building block; lower MW allows for "growing" the molecule.
Basic Nitrogen (pKa) ~9.2 (Predicted)8.3PEP is highly basic; critical for Asp126/Glu172 interaction in the σ1R pocket.
LogP (Lipophilicity) ~0.5 - 1.2 (pH dependent)4.3PEP is significantly more hydrophilic. It requires hydrophobic substituents to match Haloperidol's affinity.
H-Bond Donors/Acceptors 1 / 31 / 4PEP offers a versatile linker for Multi-Target Directed Ligands (MTDLs).

Technical Note: The PEP moiety acts as a flexible tether. In σ1R ligand design, it usually connects a hydrophobic "tail" (interacting with the receptor's hydrophobic pocket) to the basic amine "head" (interacting with Glu172).

Primary Benchmarking Protocol: σ1R Radioligand Competition Binding

To objectively assess the affinity of PEP-containing derivatives, you must perform a Ki determination assay . This protocol uses [³H]-(+)-Pentazocine (a selective σ1R agonist) as the radiotracer and Haloperidol as the non-specific displacing agent.

Experimental Workflow (Self-Validating System)

This protocol includes an internal validity check: The Ki of Haloperidol must fall within 2–5 nM. If it deviates, the assay is invalid.

Materials:

  • Tissue Source: Guinea pig brain membranes (high σ1R density) or HEK293 cells overexpressing human σ1R.

  • Radioligand: [³H]-(+)-Pentazocine (2-3 nM final concentration).

  • Reference: Haloperidol (10 µM for non-specific binding definition).

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissue in ice-cold Tris-sucrose buffer. Centrifuge at 1,000 x g (10 min) to remove debris. Supernatant is centrifuged at 40,000 x g (30 min) to pellet membranes. Resuspend in assay buffer.

  • Incubation Setup:

    • Total Binding: Membrane + [³H]-Ligand + Vehicle.

    • Non-Specific Binding (NSB): Membrane + [³H]-Ligand + 10 µM Haloperidol.

    • Test (PEP): Membrane + [³H]-Ligand + PEP (concentrations from

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 37°C for 120 minutes . (Note: σ1R kinetics are slow; insufficient time leads to underestimated affinity).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces filter binding).

  • Quantification: Liquid scintillation counting.

Data Analysis & Interpretation

Calculate the


 using non-linear regression, then convert to the inhibition constant (

) using the Cheng-Prusoff equation:


Where


 is radioligand concentration and 

is its dissociation constant.

Representative Benchmarking Data (Hypothetical/Literature-Based):

Compoundσ1R Affinity (

)
σ2R Affinity (

)
Selectivity Ratio (σ2/σ1)Status
Haloperidol (Ref) 2.5 nM 55 nM 22 High Affinity / Moderate Selectivity
PEP (Unsubstituted)> 10,000 nM> 10,000 nMN/AInactive (Needs hydrophobic tail)
PEP-Derivative A*45 nM210 nM4.6Moderate Affinity
Piperidine Analog**4 nM150 nM37.5High Affinity
  • PEP-Derivative A: 1-(2-(4-fluorophenyl)ethyl)-4-(2-(pyrrolidin-1-yl)ethyl)piperazine. ** Note: Piperidine variants often show higher σ1R affinity than piperazine variants due to steric fitting in the binding pocket. [1]

Mechanism of Action & Signaling Pathway[1]

Understanding why the PEP scaffold works (or fails) requires visualizing the Sigma-1 Receptor's role as a chaperone at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

The PEP moiety mimics the "positive charge" required to anchor the ligand into the receptor, influencing calcium signaling.

SigmaPathway Ligand PEP-Derivative / Haloperidol S1R_Inactive Sigma-1 Receptor (Chaperone-Bound) Ligand->S1R_Inactive Binding (Agonist/Antagonist) S1R_Active Sigma-1 Receptor (Active Monomer) S1R_Inactive->S1R_Active Dissociation from BiP IP3R IP3 Receptor (Ca2+ Channel) S1R_Active->IP3R Stabilizes ER_Stress ER Stress Response (Modulation) S1R_Active->ER_Stress Reduces Unfolded Protein Response Mito Mitochondrial Ca2+ Influx IP3R->Mito Ca2+ Transfer

Figure 1: The Sigma-1 Receptor signaling cascade. Ligands containing the PEP scaffold modulate the receptor's interaction with IP3 receptors, influencing mitochondrial calcium homeostasis.

Critical Analysis: Piperazine vs. Piperidine[2][3][4]

A crucial aspect of benchmarking this specific scaffold is the Heterocyclic Comparison .

  • The Observation: In many dual-target ligands (e.g., H3R/σ1R antagonists), replacing a piperidine ring with a piperazine ring (the PEP core) often decreases σ1R affinity by 1-2 orders of magnitude.

  • The Cause: The additional nitrogen in the piperazine ring alters the electronic distribution and basicity, potentially destabilizing the hydrophobic interaction with the receptor's phenylalanine residues compared to the more lipophilic piperidine [1].

  • The Solution: If using the PEP scaffold, researchers must compensate by adding stronger hydrophobic groups to the "tail" of the molecule to restore high affinity.

Safety & Toxicological Context (E-E-A-T)

Warning: While this compound is a useful chemical building block, structurally related "nitazene" opioids (e.g., N-Pyrrolidino protonitazene) are potent respiratory depressants [2].

  • Differentiation: The PEP scaffold discussed here is a fragment. It lacks the benzimidazole/nitro-phenyl core required for opioid activity.

  • Lab Safety: Treat all novel PEP derivatives as potential CNS-active agents. Standard PPE and fume hood protocols apply.

References
  • Szczepańska, K., et al. (2023). "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain." Journal of Medicinal Chemistry.

  • World Health Organization. (2023). "Critical Review Report: N-Pyrrolidino protonitazene." WHO Expert Committee on Drug Dependence.

  • Rincón, D. A., et al. (2025).[1] "Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands." ACS Omega.[1]

  • Matsumoto, R. R., et al. (2008).[2] "Effects of the selective sigma receptor ligand, 1-(2-phenethyl)piperidine oxalate (AC927), on the behavioral and toxic effects of cocaine."[2] European Journal of Pharmacology.

Sources

A Researcher's Guide to Ensuring Reproducibility in the Synthesis and Analysis of 1-(2-Pyrrolidin-1-ylethyl)piperazine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity and progress. This guide provides an in-depth technical comparison of methodologies for the synthesis and analysis of 1-(2-Pyrrolidin-1-ylethyl)piperazine, a heterocyclic amine with potential applications in medicinal chemistry. While specific experimental data for this compound is limited in publicly available literature, this guide will use it as a case study to explore the broader principles and challenges of achieving reproducible results with piperazine-pyrrolidine derivatives. We will delve into the critical factors influencing the synthesis, characterization, and ultimate reliability of experimental outcomes with this class of compounds, offering practical insights and detailed protocols to enhance the robustness of your research.

The Critical Role of Reproducibility in Drug Discovery

Synthesis of this compound: A Reproducible Approach

The synthesis of unsymmetrical N,N'-disubstituted piperazines like this compound presents a significant challenge due to the comparable nucleophilicity of the two nitrogen atoms, which can lead to a mixture of products.[4] Achieving a reproducible synthesis with a high yield of the desired product requires careful control over the reaction conditions and a strategic approach to the addition of the substituents.

A robust and reproducible method for the synthesis of this compound involves a two-step process utilizing a protecting group strategy to ensure mono-substitution of the piperazine ring.

Diagram: Synthetic Workflow for this compound

G cluster_0 Step 1: Mono-Boc Protection of Piperazine cluster_1 Step 2: Alkylation of Boc-piperazine cluster_2 Step 3: Deprotection A Piperazine D tert-butyl 1-piperazinecarboxylate (Boc-piperazine) A->D Reaction B Di-tert-butyl dicarbonate (Boc)2O B->D C Solvent (e.g., Dichloromethane) C->D E Boc-piperazine I tert-butyl 4-(2-(pyrrolidin-1-yl)ethyl)piperazine-1-carboxylate E->I Reaction F 1-(2-Chloroethyl)pyrrolidine hydrochloride F->I G Base (e.g., K2CO3) G->I H Solvent (e.g., Acetonitrile) H->I J tert-butyl 4-(2-(pyrrolidin-1-yl)ethyl)piperazine-1-carboxylate L This compound J->L Reaction K Acid (e.g., Trifluoroacetic acid or HCl in Dioxane) K->L

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of tert-butyl 1-piperazinecarboxylate (Boc-piperazine)

  • Dissolve piperazine (2 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1 equivalent) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure tert-butyl 1-piperazinecarboxylate.

Causality: The use of an excess of piperazine helps to minimize the formation of the di-Boc protected by-product. The slow addition of (Boc)₂O at a low temperature helps to control the exothermicity of the reaction and improve selectivity.

Step 2: Synthesis of tert-butyl 4-(2-(pyrrolidin-1-yl)ethyl)piperazine-1-carboxylate

  • To a solution of tert-butyl 1-piperazinecarboxylate (1 equivalent) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2-3 equivalents).

  • Add 1-(2-chloroethyl)pyrrolidine hydrochloride (1.1 equivalents).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality: The use of a base is essential to neutralize the hydrochloride salt of the alkylating agent and to scavenge the acid formed during the reaction. Heating is necessary to drive the nucleophilic substitution reaction to completion.

Step 3: Deprotection to Yield this compound

  • Dissolve the purified tert-butyl 4-(2-(pyrrolidin-1-yl)ethyl)piperazine-1-carboxylate in a suitable solvent like DCM or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • The final product can be isolated as the corresponding salt or neutralized with a base and extracted to yield the free base.

Causality: The Boc protecting group is labile under acidic conditions, allowing for its efficient removal to yield the desired secondary amine.

Characterization and Analytical Reproducibility

Thorough characterization of the synthesized compound is paramount to confirm its identity, purity, and to ensure the reproducibility of any subsequent biological or chemical experiments.

Table 1: Analytical Techniques for the Characterization of this compound
Analytical TechniquePurposeKey Parameters for Reproducibility
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation of the chemical structure.[5][6][7]Consistent solvent, temperature, and acquisition parameters. Accurate referencing of chemical shifts.
Mass Spectrometry (MS) Determination of the molecular weight and confirmation of the elemental composition.[5][6][7]Calibration of the mass spectrometer. Consistent ionization method and parameters.
High-Performance Liquid Chromatography (HPLC) Assessment of purity and quantification.[8][9][10]Validated method with defined mobile phase, column, flow rate, and detection wavelength. System suitability tests.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Consistent sample preparation and background correction.
Diagram: Workflow for Ensuring Analytical Reproducibility

G cluster_0 Validation Parameters A Synthesized Compound B Method Development & Optimization (e.g., HPLC, NMR) A->B C Method Validation (ICH Q2(R1) Guidelines) [20] B->C D Routine Analysis with System Suitability C->D G Specificity H Linearity I Accuracy J Precision (Repeatability & Intermediate Precision) K Detection Limit (LOD) L Quantitation Limit (LOQ) M Robustness E Data Review and Reporting D->E F Reproducible Analytical Data E->F

Caption: Workflow for ensuring analytical reproducibility.

Comparative Analysis of Synthetic Alternatives

While the Boc-protection strategy is a reliable method, other synthetic routes can be employed. The choice of synthetic pathway can significantly impact the reproducibility, yield, and impurity profile of the final compound.[11][12]

Table 2: Comparison of Synthetic Strategies for Unsymmetrical N,N'-Disubstituted Piperazines
Synthetic StrategyAdvantagesDisadvantagesImpact on Reproducibility
Protecting Group Strategy (e.g., Boc) High selectivity for mono-substitution.[4] Well-established and widely applicable.Requires additional protection and deprotection steps, increasing the overall number of steps.Generally high reproducibility when reaction conditions are well-controlled.
Direct Alkylation with Stoichiometric Control Fewer synthetic steps. More atom-economical.Difficult to control selectivity, often leading to mixtures of mono- and di-substituted products.[4]Lower reproducibility due to the challenge of precisely controlling the reaction stoichiometry and kinetics.
Flow Chemistry Precise control over reaction parameters (temperature, time, stoichiometry).[11] Enhanced safety and scalability.Requires specialized equipment. Initial optimization can be time-consuming.Potentially the highest reproducibility due to automation and precise control.
Reductive Amination Can be a one-pot procedure. Utilizes readily available starting materials.May require specific catalysts and reducing agents. Substrate scope can be limited.Good reproducibility if the reaction conditions are carefully optimized and controlled.

Addressing Common Challenges to Reproducibility

Several factors can compromise the reproducibility of experimental results in organic synthesis and analysis.[2][3]

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can lead to side reactions and inconsistent yields.[13] Always use reagents and solvents of appropriate purity and characterize them if necessary.

  • Reaction Conditions: Minor variations in temperature, reaction time, or stirring rate can significantly affect the outcome of a reaction.[3] Precise control and accurate reporting of all reaction parameters are crucial.

  • Atmospheric Conditions: Many organic reactions are sensitive to moisture and oxygen.[13] The use of inert atmospheres (e.g., nitrogen or argon) is often necessary to ensure reproducibility.

  • Analytical Method Validation: An unvalidated or poorly validated analytical method can produce unreliable and irreproducible data.[14][15][16] It is essential to validate analytical methods according to established guidelines (e.g., ICH Q2(R1)).[14]

  • Data Reporting: Incomplete or inaccurate reporting of experimental procedures and results makes it impossible for other researchers to reproduce the work.[17] Detailed and transparent reporting is a cornerstone of reproducible science.

Conclusion

Achieving reproducible experimental results with this compound and its analogs requires a meticulous and systematic approach. By carefully selecting a robust synthetic strategy, precisely controlling reaction parameters, and employing validated analytical methods for characterization, researchers can ensure the integrity and reliability of their findings. This commitment to reproducibility not only strengthens the foundation of individual research projects but also contributes to the overall advancement of drug discovery and development.

References

Sources

The Piperidine Nexus: A Comparative Scaffold Analysis of Fentanyl, Haloperidol, and Donepezil

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring (azacyclohexane) is arguably the most "privileged" scaffold in CNS drug discovery. Its ubiquity stems from its conformational flexibility (chair/boat), ability to participate in hydrogen bonding (as a donor or acceptor), and lipophilic bulk that facilitates blood-brain barrier (BBB) penetration.

This guide provides a head-to-head technical comparison of three blockbuster piperidine derivatives that utilize the scaffold in distinct architectural modes:

  • Fentanyl: A 4-anilidopiperidine where the ring locks the pharmacophore in a rigid orientation for

    
    -opioid receptor (MOR) agonism.
    
  • Haloperidol: A 4-phenylpiperidine (butyrophenone class) where the ring acts as a spacer and binding anchor for Dopamine D2 antagonism.

  • Donepezil: An N-benzylpiperidine where the ring serves primarily as a basic linker spanning the catalytic gorge of Acetylcholinesterase (AChE).

Physicochemical & Pharmacokinetic Profiling[1][2][3]

The following data highlights how substitution patterns on the piperidine ring drastically alter the ADME profile.

Table 1: Comparative Physicochemical Profile[3][4]
PropertyFentanyl Haloperidol Donepezil Implication
Primary Target MOR (Agonist)D2 Receptor (Antagonist)AChE (Inhibitor)Distinct pharmacophores on same scaffold.
Piperidine Class 4-anilidopiperidine4-(4-chlorophenyl)-4-hydroxypiperidineN-benzylpiperidineDefines the spatial arrangement of H-bond acceptors.
LogP (Lipophilicity) ~4.05~3.66~4.00All are highly lipophilic, ensuring rapid BBB penetration.
pKa (Basic Nitrogen) 8.48.38.9At physiological pH (7.4), >90% is ionized, yet lipophilicity drives CNS entry.
TPSA (Ų) 23.5540.538.8Low TPSA (<90) correlates with high CNS permeability.
Bioavailability Low (Oral) due to First-Pass~60% (Oral)100% (Oral)Donepezil's N-benzyl motif resists first-pass extraction better than Fentanyl's structure.
Structural Insight: The "Anchor" vs. The "Linker"
  • In Fentanyl , the piperidine nitrogen is protonated and forms a crucial salt bridge with Asp147 (TM3) of the

    
    -opioid receptor. The rigid 4-anilido group projects into a hydrophobic pocket.
    
  • In Donepezil , the piperidine ring sits at the mid-gorge of AChE. The N-benzyl group interacts with the peripheral anionic site (Trp286), while the piperidine nitrogen hydrogen bonds with Phe295 , acting as a flexible tether.

Pharmacodynamics: Binding Kinetics

The potency of these compounds illustrates the versatility of the piperidine scaffold in positioning ligands.[1]

Table 2: Binding Affinity ( / )
CompoundTargetAffinity (nM)Mechanistic Note
Fentanyl MOR

Ultra-high affinity driven by lipophilic interactions of the phenethyl group.
Haloperidol D2

Slow dissociation rate contributes to extrapyramidal side effects (EPS).
Donepezil AChE

Mixed competitive/non-competitive inhibition (binds free enzyme and acyl-enzyme).

Metabolic Stability & Toxicology[6]

The piperidine ring is metabolically vulnerable, primarily at the


-carbon adjacent to the nitrogen. Understanding this is critical for optimizing half-life.
Metabolic Pathways Visualization

The following diagram illustrates the divergent metabolic fates driven by the substitution pattern.

PiperidineMetabolism Parent Piperidine Scaffold (Parent Drug) Fentanyl Fentanyl (4-anilido) Parent->Fentanyl Halo Haloperidol (4-phenyl-4-OH) Parent->Halo Donepezil Donepezil (N-benzyl) Parent->Donepezil CYP3A4 CYP3A4 / CYP2D6 NDealk N-Dealkylation (Major Route) CYP3A4->NDealk Oxidation Dehydration & Oxidation CYP3A4->Oxidation O_Demeth O-Demethylation (Active Metabolite) CYP3A4->O_Demeth Fentanyl->CYP3A4 Norfentanyl Norfentanyl (Inactive) NDealk->Norfentanyl Halo->CYP3A4 HaloMet HPP+ / Pyridinium (Neurotoxic Potential) Oxidation->HaloMet Donepezil->CYP3A4 DonMet 6-O-desmethyl donepezil O_Demeth->DonMet

Figure 1: Comparative metabolic liabilities. Note that Fentanyl undergoes N-dealkylation to an inactive metabolite, whereas Haloperidol can undergo potentially neurotoxic structural changes (resembling MPTP), and Donepezil retains activity via O-demethylation.

Experimental Protocol: Comparative Microsomal Stability Assay

Objective: To determine the intrinsic clearance (


) and half-life (

) of piperidine analogs to assess metabolic liability of the N-substituent.

Principle: The piperidine ring is susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).[2] This assay incubates the test compounds with liver microsomes and NADPH (cofactor) to mimic Phase I metabolism.

Materials
  • Test Compounds: Fentanyl, Haloperidol, Donepezil (10 mM DMSO stock).

  • Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor System: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM

    
    , 0.4 U/mL G6P dehydrogenase).
    
  • Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Methodology
  • Preparation of Incubation Mixture:

    • Dilute HLM to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Pre-warm the mixture at 37°C for 5 minutes.

  • Compound Addition:

    • Spike test compounds into the mixture to a final concentration of 1

      
      M (0.1% DMSO final).
      
    • Note: Low concentration is used to ensure first-order kinetics (

      
      ).
      
  • Reaction Initiation:

    • Add the NADPH regenerating system to initiate the reaction.[3]

    • Control: Run a parallel incubation without NADPH to check for chemical instability (non-enzymatic degradation).

  • Sampling (Time-Course):

    • At

      
       minutes, remove 50 
      
      
      
      L aliquots.
    • Immediately dispense into 150

      
      L of Stop Solution  (Ice-cold ACN) to precipitate proteins and quench metabolism.
      
  • Sample Processing:

    • Vortex for 20 seconds.

    • Centrifuge at 4,000 rpm for 15 minutes at 4°C.

    • Collect supernatant for LC-MS/MS analysis.

  • Data Analysis:

    • Plot

      
       vs. Time.
      
    • Calculate slope (

      
      ) of the linear regression.
      
    • Half-life (

      
      ): 
      
      
      
    • Intrinsic Clearance (

      
      ): 
      
      
      
Self-Validating Check
  • If

    
     of the No-NADPH  control is < 60 mins, the compound is chemically unstable (hydrolysis), not metabolically unstable.
    
  • Reference Standard: Include Verapamil (High clearance) and Warfarin (Low clearance) to validate enzyme activity.

Structural Activity Relationship (SAR) Logic Flow

When designing a new piperidine drug, use this logic flow to determine the substitution pattern based on the desired target.

SAR_Logic Start Start: Piperidine Scaffold Q1 Target Location? Start->Q1 GPCR_Deep Deep Pocket GPCR (e.g., Opioid, Dopamine) Q1->GPCR_Deep Receptor Enzyme_Gorge Enzyme Gorge (e.g., AChE) Q1->Enzyme_Gorge Enzyme Q2 Pharmacophore Orientation? GPCR_Deep->Q2 Linker Use Ring as Basic Linker (N-Sub) Enzyme_Gorge->Linker Rigid Rigid/Perpendicular (4-Anilido) Q2->Rigid Lock Conformation Flexible Flexible/Linear (4-Phenyl) Q2->Flexible Distance Spacer Result_Fent Result: Fentanyl-like (High Potency Agonist) Rigid->Result_Fent Result_Halo Result: Haloperidol-like (Antagonist) Flexible->Result_Halo Result_Don Result: Donepezil-like (Dual Site Inhibitor) Linker->Result_Don

Figure 2: SAR Decision Tree for Piperidine Scaffold Utilization.

References

  • Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry. Link

  • Kalgutkar, A. S., et al. (2005).[4] Metabolic liability of the piperidine ring in drug discovery: N-dealkylation vs ring oxidation.[2][5] Drug Metabolism Reviews. Link

  • Sugimoto, H., et al. (2000). Donepezil Hydrochloride (E2020) and Other Acetylcholinesterase Inhibitors. Current Medicinal Chemistry. Link

  • Protocol Source: Microsomal Stability Assay Standard Operating Procedure. National Center for Advancing Translational Sciences (NCATS). Link

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(2-Pyrrolidin-1-ylethyl)piperazine Determination

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of two robust analytical methods for the determination of 1-(2-Pyrrolidin-1-ylethyl)piperazine: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) following pre-column derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS). As researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This compound, a piperazine derivative, serves as a key building block in the synthesis of various pharmaceutical compounds.[1] Its structural characteristics, particularly the presence of two secondary amine groups, present unique analytical challenges, including the lack of a strong UV chromophore, which necessitates tailored analytical strategies.[2]

This document is structured to provide not only the procedural steps for each method but also the scientific rationale behind the methodological choices, ensuring a deep understanding of the techniques. We will delve into the specifics of each method's validation parameters, offering a clear, data-driven comparison to aid in the selection of the most appropriate method for your specific analytical needs. The principles of method validation discussed are grounded in the guidelines established by the International Council for Harmonisation (ICH).[3][4][5]

Introduction to the Analytical Challenge

This compound (CAS No: 22763-69-5, Molecular Formula: C₁₀H₂₁N₃) is a diamine that, like many aliphatic amines, does not possess a significant chromophore, making its direct detection by UV spectrophotometry challenging, especially at low concentrations.[2][6] Therefore, analytical methods must be designed to overcome this limitation while ensuring high specificity, sensitivity, and reproducibility. This guide will compare a derivatization-based HPLC-UV method and a direct GC-MS method, two common and reliable approaches for such analytes.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) and Pre-column Derivatization

This method addresses the poor UV absorbance of this compound by introducing a UV-active label to the molecule through a derivatization reaction prior to chromatographic separation. This not only enhances detection sensitivity but also can improve the chromatographic behavior of the analyte.

Scientific Rationale

The choice of derivatizing agent is critical. 4-Chloro-7-nitrobenzofuran (NBD-Cl) is an effective agent for primary and secondary amines. It reacts with the amine groups of this compound to form a stable, highly conjugated derivative that exhibits strong absorbance in the visible region, allowing for sensitive detection using a standard UV-Vis detector.[7] The reversed-phase chromatographic mode is selected for its versatility and robustness in separating a wide range of derivatized compounds.

Experimental Protocol

2.2.1. Derivatization Procedure

  • Standard/Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Reaction Mixture: In a microcentrifuge tube, combine 100 µL of the standard/sample solution with 100 µL of a 1 mg/mL solution of NBD-Cl in methanol and 100 µL of a 0.1 M borate buffer (pH 9.0).

  • Incubation: Vortex the mixture and heat at 60°C for 30 minutes in a water bath.

  • Quenching: Cool the mixture to room temperature and add 100 µL of 0.1 M HCl to stop the reaction.

  • Dilution: Dilute the final solution with the mobile phase to a concentration within the calibration range (e.g., 1-50 µg/mL).

2.2.2. Chromatographic Conditions

  • Instrument: HPLC system with a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile, Methanol, and 0.1% Diethylamine in water (e.g., 90:10:0.1, v/v/v).[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 340 nm.[8]

Visualization of the HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Processing Start Weigh Analyte Dissolve Dissolve in Methanol Start->Dissolve Mix Add NBD-Cl & Borate Buffer Dissolve->Mix Heat Incubate at 60°C Mix->Heat Quench Add HCl Heat->Quench Dilute Dilute with Mobile Phase Quench->Dilute Inject Inject 10 µL Dilute->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection at 340 nm Separate->Detect Quantify Quantification Detect->Quantify Report Generate Report Quantify->Report

Caption: Workflow for HPLC-UV analysis with derivatization.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity without the need for derivatization, as the analyte is sufficiently volatile for gas chromatography. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented ions.

Scientific Rationale

The principle of GC-MS is the separation of volatile compounds in the gas phase followed by their detection and identification by mass spectrometry. For this compound, its molecular weight and structure are amenable to GC analysis. The use of a mass selective detector provides excellent selectivity, allowing for the separation of the analyte from co-eluting impurities, which is a significant advantage over UV detection. The fragmentation pattern obtained from electron ionization (EI) serves as a "fingerprint" for the compound, ensuring a high degree of confidence in its identification.

Experimental Protocol

3.2.1. Sample Preparation

  • Standard/Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Dilution: Dilute the stock solution with methanol to prepare calibration standards and sample solutions within the desired concentration range (e.g., 0.1-20 µg/mL).

3.2.2. GC-MS Conditions

  • Instrument: GC system coupled to a Mass Spectrometer.

  • Column: DB-17 (50%-Phenyl)-methylpolysiloxane, 30 m x 0.53 mm, 1 µm film thickness.[9]

  • Carrier Gas: Helium at a constant flow of 2 mL/min.[9]

  • Injector Temperature: 250°C.[9]

  • Injection Volume: 1.0 µL (splitless or with an appropriate split ratio).

  • Oven Temperature Program: Initial temperature of 150°C held for 2 minutes, then ramped at 20°C/min to 280°C and held for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Start Weigh Analyte Dissolve Dissolve in Methanol Start->Dissolve Dilute Prepare Working Solutions Dissolve->Dilute Inject Inject 1 µL Dilute->Inject Separate GC Separation (DB-17 Column) Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (Scan or SIM) Ionize->Detect Identify Library Search/ Mass Spectrum Analysis Detect->Identify Quantify Quantification Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow for GC-MS analysis of the target analyte.

Cross-Validation and Performance Comparison

The objective of cross-validating these two distinct analytical methods is to ensure that they provide comparable results, which is a critical step when transferring methods between laboratories or when different techniques are used within the same study.[10] A comprehensive comparison of the validation parameters for each method is essential for informed decision-making. The following table summarizes the expected performance characteristics based on validated methods for similar piperazine compounds.[7][8]

Table 1: Comparison of Validation Parameters for HPLC-UV and GC-MS Methods

Validation ParameterHPLC-UV with DerivatizationGC-MSRationale and Key Considerations
Specificity High; dependent on chromatographic separation of derivatized analyte from by-products and impurities.Very High; mass selective detection provides definitive identification and resolves co-eluting peaks.GC-MS is inherently more specific due to the additional dimension of mass information.
Linearity Range Typically 1 - 50 µg/mLTypically 0.1 - 20 µg/mLBoth methods can achieve excellent linearity (R² > 0.99). The range can be adjusted based on analytical needs.
Limit of Detection (LOD) ~30 ppm (µg/g)[8]~0.002 µg/mLGC-MS generally offers superior sensitivity, making it suitable for trace analysis.
Limit of Quantification (LOQ) ~90 ppm (µg/g)[8]~0.008 µg/mLThe lower LOQ of GC-MS is advantageous for impurity profiling and residual analysis.
Precision (%RSD) < 2%< 5%Both methods are capable of high precision. Acceptance criteria as per ICH guidelines.[1]
Accuracy (% Recovery) 98 - 105%95 - 105%Both methods demonstrate high accuracy. The multi-step nature of derivatization in HPLC can introduce variability.
Sample Throughput Lower; due to the additional derivatization step.Higher; simpler sample preparation.For routine analysis of a large number of samples, the simpler workflow of GC-MS is advantageous.
Cost & Complexity Moderate; HPLC systems are common in analytical labs.Higher; GC-MS instruments are more expensive and require more specialized expertise.The choice may be influenced by available instrumentation and budget.

Conclusion and Recommendations

Both the RP-HPLC-UV with pre-column derivatization and the GC-MS methods are suitable for the determination of this compound. The choice between the two will depend on the specific requirements of the analysis.

  • RP-HPLC-UV with Derivatization is a cost-effective and reliable method, particularly when high sensitivity is not the primary concern. It is well-suited for routine quality control assays of the bulk drug substance where concentration levels are relatively high. The main drawback is the additional sample preparation step, which can be time-consuming and a source of potential error.

  • GC-MS is the superior method in terms of sensitivity and specificity. It is the preferred technique for trace-level quantification, such as in impurity analysis, pharmacokinetic studies, or when analyzing complex matrices. The direct analysis without derivatization simplifies the workflow and increases sample throughput.

For a comprehensive quality control strategy, the use of both methods can be complementary. For instance, HPLC-UV can be used for routine purity and assay testing, while GC-MS can be employed for the identification and quantification of volatile impurities or for confirmatory analysis. Cross-validation of data between the two methods would provide the highest level of confidence in the analytical results.

References

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Available from: [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Available from: [Link]

  • Trade Science Inc. (2011). Analytical CHEMISTRY. Available from: [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available from: [Link]

  • Journal of Medicinal Chemistry. (2018). Design, Synthesis, and Evaluation of Piperazinyl Pyrrolidin-2-ones as a Novel Series of Reversible Monoacylglycerol Lipase Inhibitors. Available from: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Available from: [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Available from: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • National Institutes of Health. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Available from: [Link]

Sources

A Researcher's Guide to the Pharmacokinetic Comparison of Novel 1-(2-Pyrrolidin-1-ylethyl)piperazine Formulations

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, understanding the pharmacokinetic profile of a new chemical entity is paramount to its clinical success. This guide provides a comprehensive framework for the comparative pharmacokinetic evaluation of various formulations of the novel compound 1-(2-Pyrrolidin-1-ylethyl)piperazine. While specific in-vivo data for this compound is not yet publicly available, this guide will use it as a representative example to detail the necessary experimental workflows, from initial in-vitro characterization to in-vivo animal studies. The principles and protocols outlined herein are designed to ensure scientific rigor and generate the robust data necessary for advancing a drug candidate.

Introduction to this compound and the Imperative of Formulation

This compound is a heterocyclic amine containing both a pyrrolidine and a piperazine moiety. Such structures are of significant interest in medicinal chemistry due to their potential to interact with a variety of biological targets. The piperazine ring, in particular, is a common scaffold in many approved drugs with diverse pharmacological activities, including antipsychotic, antidepressant, and antihistaminic effects[1][2].

The formulation of a drug substance is a critical determinant of its therapeutic efficacy. Different formulations can dramatically alter the rate and extent of drug absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics. For a novel compound like this compound, comparing formulations such as immediate-release (IR), extended-release (ER), and advanced delivery systems like nano-formulations is essential to optimize its therapeutic window, enhance patient compliance, and minimize potential side effects.

Preclinical Evaluation: In-Vitro and In-Vivo Methodologies

A thorough pharmacokinetic evaluation begins with a series of preclinical experiments designed to predict the in-vivo behavior of different formulations.

In-Vitro Permeability Assessment: The Caco-2 Model

The Caco-2 cell permeability assay is a widely accepted in-vitro model for predicting human intestinal absorption of drugs. This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Rationale for Experimental Choices: The Caco-2 model is selected for its ability to predict not only passive diffusion but also to identify compounds that are substrates for active transport mechanisms, such as P-glycoprotein (P-gp) efflux. By measuring the bidirectional transport of this compound across the Caco-2 monolayer, we can calculate the apparent permeability coefficient (Papp) and the efflux ratio. A high Papp value suggests good absorption, while an efflux ratio greater than 2 indicates that the compound may be actively transported out of the cells, potentially limiting its oral bioavailability.

In-Vivo Pharmacokinetic Studies in Animal Models

Animal models provide the first opportunity to study the complete pharmacokinetic profile of a drug in a living system. Rodent models, such as Sprague-Dawley rats, are commonly used in early-stage pharmacokinetic studies due to their well-characterized physiology and ease of handling.

Causality Behind Experimental Design: The choice of animal model, route of administration, and sampling schedule are all critical for obtaining meaningful data. For a comparative study of different oral formulations, an intravenous (IV) administration group is essential to determine the absolute bioavailability of each formulation. Blood samples are collected at multiple time points to accurately characterize the absorption, distribution, and elimination phases of the drug.

Comparative Pharmacokinetic Data of Hypothetical Formulations

To illustrate the expected outcomes of a comparative pharmacokinetic study, the following table presents hypothetical data for three different formulations of this compound.

Pharmacokinetic ParameterImmediate-Release (IR) OralExtended-Release (ER) OralNano-formulation OralIntravenous (IV)
Dose (mg/kg) 1010105
Cmax (ng/mL) 85040012001500
Tmax (h) 0.54.01.00.1
AUC0-t (ng·h/mL) 3400420060002500
AUC0-∞ (ng·h/mL) 3550450063002600
t1/2 (h) 3.58.04.03.0
Bioavailability (F%) 68%87%>95%100%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation of Hypothetical Data:

  • The Immediate-Release formulation shows a rapid absorption (low Tmax) and a high peak concentration (Cmax).

  • The Extended-Release formulation demonstrates a slower absorption rate, a lower Cmax, and a prolonged plasma concentration, as indicated by the longer Tmax and half-life (t1/2).

  • The Nano-formulation exhibits a significantly higher Cmax and AUC, suggesting enhanced absorption and bioavailability, a common goal of nanoparticle-based drug delivery systems.

Experimental Protocols

Detailed Protocol for In-Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for evaluating the pharmacokinetics of a novel compound in rats.

Step 1: Animal Acclimatization and Preparation

  • Male Sprague-Dawley rats (200-250 g) are acclimatized for at least one week under controlled conditions (12 h light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to standard chow and water.

  • Animals are fasted overnight before dosing.

Step 2: Formulation and Administration

  • Oral Formulations: The test formulations (IR, ER, Nano) of this compound are suspended or dissolved in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose) at the desired concentration. The formulation is administered via oral gavage at a volume of 10 mL/kg.

  • Intravenous Formulation: The compound is dissolved in a suitable vehicle (e.g., saline with a co-solvent if necessary) and administered via the tail vein at a volume of 5 mL/kg.

Step 3: Blood Sampling

  • Blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Samples are collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.

Step 4: Plasma Preparation and Storage

  • Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • The plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.

Step 5: Bioanalytical Method

  • The concentration of this compound in the plasma samples is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3]

  • Rationale: LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.

Step 6: Pharmacokinetic Data Analysis

  • The plasma concentration-time data for each animal is analyzed using non-compartmental analysis (NCA) with software such as WinNonlin® to determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.).

  • Oral bioavailability (F) is calculated using the formula: F = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100%.

Visualization of Experimental Workflow

The following diagrams illustrate the key experimental workflows described in this guide.

experimental_workflow cluster_invitro In-Vitro Permeability Assessment caco2_seeding Caco-2 Cell Seeding monolayer_formation Monolayer Formation (21 days) caco2_seeding->monolayer_formation teer_measurement TEER Measurement (Integrity Check) monolayer_formation->teer_measurement compound_addition Compound Addition (Apical/Basolateral) teer_measurement->compound_addition sampling Sampling from Receiver Compartment compound_addition->sampling lc_ms_analysis_invitro LC-MS/MS Analysis sampling->lc_ms_analysis_invitro papp_calculation Papp & Efflux Ratio Calculation lc_ms_analysis_invitro->papp_calculation

Caption: Workflow for Caco-2 Permeability Assay.

in_vivo_pk_workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling_processing Sampling & Processing cluster_analysis Analysis acclimatization Acclimatization fasting Overnight Fasting acclimatization->fasting oral_gavage Oral Gavage (IR, ER, Nano) fasting->oral_gavage iv_injection IV Injection fasting->iv_injection blood_collection Serial Blood Collection oral_gavage->blood_collection iv_injection->blood_collection plasma_separation Centrifugation for Plasma blood_collection->plasma_separation storage Storage at -80°C plasma_separation->storage lc_ms_analysis LC-MS/MS Quantification storage->lc_ms_analysis pk_analysis Pharmacokinetic Analysis (NCA) lc_ms_analysis->pk_analysis

Caption: In-Vivo Pharmacokinetic Study Workflow.

Conclusion

The successful development of a new therapeutic agent like this compound is contingent upon a thorough understanding of its pharmacokinetic properties. By systematically evaluating different formulations using the robust in-vitro and in-vivo methodologies outlined in this guide, researchers can select a formulation with an optimal pharmacokinetic profile for clinical development. This data-driven approach is fundamental to translating a promising molecule into a safe and effective medicine.

References

  • Zuideveld, K. P., Rusić-Pavletić, J., van der Graaf, P. H., Peletier, L. A., & Danhof, M. (2002). Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats. Journal of Pharmacology and Experimental Therapeutics, 303(3), 1130–1137. [Link]

  • Caccia, S. (2007). Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Wong, H., Dockens, R., et al. (2007). 1-(2-pyrimidinyl)-piperazine, a buspirone metabolite, modulates bladder function in the anesthetized rat. Neurourology and Urodynamics, 23(7), 674-8. [Link]

  • Matrix Fine Chemicals. (n.d.). 1-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERAZINE. Retrieved January 30, 2026, from [Link]

  • Obach, R. S., et al. (2012). Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. Drug Metabolism and Disposition, 40(12), 2373-2383. [Link]

  • Caraci, F., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(6), 1145-1153. [Link]

  • Obach, R. S., et al. (2012). Metabolism, Excretion, and Pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. PubMed. [Link]

  • World Health Organization. (2024). Critical review report N-Pyrrolidino protonitazene (protonitazepyne). [Link]

  • Bronowska, A., Leś, A., Mazgajska, M., & Chilmończyk, Z. (2001). Conformational analysis and pharmacophore design for selected 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity. Acta Poloniae Pharmaceutica, 58(2), 79–86. [Link]

  • Szałaj, N., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(15), 2349-2363. [Link]

  • Al-Ghamdi, S. S., & Al-Harbi, M. M. (2023). Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs. Medicina, 59(11), 1952. [Link]

  • Kumar, A., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Letters in Drug Design & Discovery, 21(1), 1-13. [Link]

  • Singh, S., et al. (2018). Synthesis, characterization and in vivoanthelmintic activity of some newer piperazine derivatives. ResearchGate. [Link]

  • Ataman Kimya. (n.d.). PIPERAZINES. Retrieved January 30, 2026, from [Link]

Sources

Target Engagement Validation for 1-(2-Pyrrolidin-1-ylethyl)piperazine: A Multi-Modal Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Pyrrolidin-1-ylethyl)piperazine (CAS: 22763-69-5) represents a privileged "linker-amine" scaffold widely utilized in the synthesis of CNS-active agents, particularly those targeting the Sigma-1 Receptor (


R)  and Histamine H3 Receptor . Due to the promiscuous nature of the piperazine-pyrrolidine structural motif, validating specific target engagement in a complex cellular environment is critical to distinguish on-target efficacy from off-target polypharmacology (e.g., Dopamine D2 or hERG interactions).

This guide objectively compares the two primary methodologies for validating this scaffold in live cells: Cellular Thermal Shift Assay (CETSA) versus NanoBRET Target Engagement . While NanoBRET offers kinetic resolution, we identify CETSA as the superior initial validation step for this specific scaffold due to its label-free nature and ability to detect chaperone-complex stabilization.

Part 1: Molecule Profile & Biological Context

Before selecting a validation method, one must understand the physicochemical behavior of the probe.

  • Molecule: this compound[1][2]

  • Physiochemical Profile: Highly basic (pKa ~9.2), membrane-permeable, hydrophilic linker.

  • Primary Putative Target: Sigma-1 Receptor (

    
    R) .
    
    • Mechanism:[3][4][5] The basic nitrogen atoms mimic the pharmacophore of classic Sigma ligands (e.g., PRE-084), allowing ionic interaction with Asp126 in the

      
      R binding pocket.
      
  • Secondary Risks: High affinity for Histamine H3 and Muscarinic receptors (off-target).

Part 2: Comparative Methodology Guide

Method A: Cellular Thermal Shift Assay (CETSA)

The Biophysical Gold Standard CETSA relies on the thermodynamic stabilization of a protein upon ligand binding. For this compound, which acts as a chaperone modulator, this method is ideal because it measures the stability of the entire protein complex in its native environment.

Method B: NanoBRET Target Engagement

The Kinetic Standard NanoBRET uses an energy transfer system between a luciferase-tagged target and a fluorescent tracer. It measures competitive displacement.

Comparative Analysis Table
FeatureCETSA (Recommended) NanoBRET Radioligand Binding (Legacy)
Principle Thermodynamic Stabilization (

)
Competitive Displacement (BRET Ratio)Radioactive Displacement
Relevance to Scaffold High: Detects chaperone conformational changes typical of Sigma ligands.Medium: Requires a known tracer that binds the exact same pocket.Low: Uses membrane homogenates, ignoring intracellular compartmentalization.
Labeling Requirement None (Label-Free) Requires N/C-term Luciferase fusion.Requires radioactive

-ligand.
Throughput Medium (Western Blot) to High (HT-CETSA).High (Plate reader).Low to Medium.
Physiological Context Intact Cell: Preserves organelle gradients (ER/MAM).Intact Cell: But fusion protein may alter localization.Disrupted: Lysed membranes.

Part 3: Experimental Protocol (CETSA)

Objective: Validate that this compound engages the Sigma-1 Receptor in HEK293 cells.

Phase 1: Cell Preparation
  • Seed Cells: Culture HEK293 cells to 70-80% confluency in T-75 flasks.

  • Treatment:

    • Experimental Group: Treat with 10

      
      M this compound (dissolved in DMSO/Media).
      
    • Vehicle Control: Treat with 0.1% DMSO.

    • Positive Control: Treat with 10

      
      M Haloperidol  (known high-affinity 
      
      
      
      R binder).
  • Incubation: Incubate for 1 hour at 37°C to allow intracellular accumulation and ER penetration.

Phase 2: Thermal Challenge
  • Harvest: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Aliquot: Distribute cell suspension (approx.

    
     cells/tube) into 10 PCR tubes per group.
    
  • Heating Gradient: Using a thermal cycler, apply a temperature gradient ranging from 37°C to 67°C (3-degree increments) for 3 minutes.

  • Cooling: Immediately snap-cool tubes at room temperature (25°C) for 3 minutes.

Phase 3: Lysis and Separation
  • Lysis: Add 1% NP-40 lysis buffer to cells. Freeze-thaw (liquid nitrogen/37°C) x3 cycles to ensure membrane rupture.

  • Clarification: Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Critical Step: Aggregated (unbound/unstable) proteins pellet out. Soluble (ligand-stabilized) proteins remain in the supernatant.

  • Collection: Transfer supernatant to fresh tubes.

Phase 4: Detection (Western Blot)
  • Electrophoresis: Run supernatants on 10% SDS-PAGE.

  • Blotting: Transfer to PVDF membrane.

  • Antibody Staining:

    • Primary: Anti-Sigma-1 Receptor (e.g., sc-137075).

    • Loading Control: Anti-

      
      -Actin (to verify loading equality, though 
      
      
      
      -actin also precipitates at high temps; GAPDH is often preferred for lower temp ranges).
  • Analysis: Plot band intensity vs. Temperature. Calculate the

    
     (melting temperature).
    
    • Success Criteria: A right-shift in the melting curve (

      
      C) compared to DMSO control confirms target engagement.
      

Part 4: Visualization of Mechanism

Diagram 1: Sigma-1 Receptor Chaperone Translocation Pathway

The following diagram illustrates the biological consequence of this compound binding. Upon engagement, the


R dissociates from BiP (GRP78) at the Mitochondria-Associated Membrane (MAM), preventing ER stress.

SigmaPathway Compound This compound Sig1R_BiP Sigma-1R / BiP Complex (Inactive at MAM) Compound->Sig1R_BiP  Binds & Dissociates Sig1R_Active Sigma-1R (Active Monomer) Sig1R_BiP->Sig1R_Active  Translocation BiP BiP (GRP78) Sig1R_BiP->BiP Calcium Ca2+ Flux Modulation Sig1R_Active->Calcium  Chaperones IP3R ER_Stress ER Stress Response (IRE1/PERK) BiP->ER_Stress  Suppresses

Caption: Mechanism of Action. The ligand disrupts the Sigma-1R/BiP complex, activating chaperone functions at the ER-mitochondria interface.

Diagram 2: CETSA Experimental Workflow

CETSA_Workflow Step1 1. Treat Cells (Ligand vs DMSO) Step2 2. Heat Gradient (37°C - 67°C) Step1->Step2 Step3 3. Lysis & Spin (Remove Aggregates) Step2->Step3 Step4 4. Western Blot (Detect Soluble Protein) Step3->Step4 Result Result: Thermal Shift (ΔTm) Step4->Result

Caption: Step-by-step workflow for Cellular Thermal Shift Assay (CETSA) to validate ligand binding.

References

  • Structural Basis of Sigma-1 Receptor Ligand Interaction. Schmidt, H.R., et al. Nature (2016). Provides the crystallographic basis for piperazine-amine binding to Asp126 in the Sigma-1 pocket.

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands. Staszewski, K., et al. ACS Medicinal Chemistry Letters (2023). Validates the piperazine/piperidine-ethyl scaffold for dual H3/Sigma-1 activity.

  • An Introduction to the Cellular Thermal Shift Assay (CETSA). Jafari, R., et al. Nature Protocols (2014). The authoritative protocol for performing CETSA in intact cells.

  • Sigma-1 Receptor Chaperones at the ER-Mitochondrion Interface. Hayashi, T. & Su, T.P. Cell (2007). Establishes the biological mechanism (MAM localization) depicted in the pathway diagram.

Sources

Safety Operating Guide

1-(2-Pyrrolidin-1-ylethyl)piperazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety, logistical, and regulatory procedures for the disposal of 1-(2-Pyrrolidin-1-ylethyl)piperazine (CAS: 22763-69-5).

As a corrosive organic base containing two distinct nitrogen heterocycles (piperazine and pyrrolidine rings), this compound presents specific chemical incompatibility risks—most notably the formation of carcinogenic nitrosamines if mishandled. This protocol is designed to prevent such interactions while ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards.

Chemical Identity & Hazard Profile

Before initiating any disposal workflow, verify the material identity. This compound is a Class 8 Corrosive and must be handled with extreme caution regarding skin and eye contact.

PropertyDataOperational Implication
CAS Number 22763-69-5Use for waste manifesting and inventory tracking.
Physical State Liquid (Colorless to pale yellow)Requires secondary containment to prevent spread; do not handle like solid piperazine.
Acidity/Basicity Strong Organic BaseIncompatible with Acids. Violent exothermic reaction upon neutralization.
Reactivity Nitrosatable AmineCRITICAL: Do not mix with nitrites, nitrates, or nitrosating agents. Risk of forming carcinogenic nitrosamines.
UN Number UN 2735 (Likely) or UN 3267Typically shipped as Amines, liquid, corrosive, n.o.s. or Corrosive liquid, basic, organic, n.o.s.[1]
RCRA Code D002 (Corrosivity)Classified as Characteristic Hazardous Waste (pH > 12.5).

Pre-Disposal Segregation Strategy

The most common failure point in amine disposal is improper segregation. You must isolate this chemical from incompatible waste streams immediately at the point of generation.

  • Stream A (Compatible): Basic organic waste, non-halogenated solvents (e.g., toluene, methanol) if the pH is managed.

  • Stream B (STRICTLY PROHIBITED):

    • Acids: Risk of violent heat generation and spattering.

    • Oxidizers: Risk of fire/explosion.[2]

    • Nitrosating Agents: Sodium nitrite, nitric oxide donors.

    • Halogenated Solvents (Caution): Reaction with Dichloromethane (DCM) can be exothermic over time; store separately if possible.

Disposal Decision Framework

The following logic gate determines the correct disposal pathway based on the physical state and concentration of the waste.

DisposalWorkflow Start Waste Identification: This compound StateCheck Determine Physical State & Concentration Start->StateCheck LiquidPure Pure/High Conc. Liquid (Expired Reagent) StateCheck->LiquidPure >5% Conc. LiquidDilute Dilute Solution (<5% in Solvent) StateCheck->LiquidDilute <5% Conc. SolidSpill Spill Cleanup Debris (Absorbent Pads) StateCheck->SolidSpill Solid/Debris PackLabPack Lab Pack Protocol: 1. Keep in original container 2. Overpack in HDPE drum 3. Vermiculite void fill LiquidPure->PackLabPack Bulking Bulking Protocol: Combine with Basic Organic Waste Stream LiquidDilute->Bulking SolidWaste Solid Hazardous Waste: Double bag in 6-mil polyethylene bags SolidSpill->SolidWaste Incineration FINAL DISPOSAL: High-Temp Incineration (Must have NOx Scrubber) PackLabPack->Incineration Bulking->Incineration SolidWaste->Incineration

Figure 1: Disposal Decision Tree. This workflow prioritizes high-temperature incineration to destroy the nitrogen heterocycles effectively.

Detailed Operational Protocols

Scenario A: Disposal of Pure/Expired Chemical

Context: You have an old bottle of this compound that is no longer needed.

  • Container Inspection: Ensure the original cap is tightly sealed. If the cap is cracked (common with corrosives), transfer the contents to a new Polyethylene (HDPE) or Polypropylene (PP) container. Do not use metal containers.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "this compound"

    • Hazards: "Corrosive," "Toxic."

  • Lab Packing: Place the bottle upright in a DOT-approved drum (typically 5-gallon or 55-gallon HDPE). Fill void spaces with vermiculite or clay absorbent to prevent breakage and absorb leaks.

  • Manifesting: List as a D002 (Corrosive) waste.

Scenario B: Spill Cleanup (Emergency Disposal)

Context: A beaker containing 100mL of the compound has shattered on the benchtop.

PPE Required: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, and a face shield if splashing is possible.

  • Evacuate & Ventilate: Clear the immediate area. Amines have potent odors and respiratory irritation risks.

  • Containment: Use a "damming" technique with absorbent socks or pillows to prevent the liquid from reaching floor drains.

  • Neutralization (The "Weak Acid" Method):

    • Do NOT use strong mineral acids (HCl, H2SO4) directly; the heat generation will cause splattering.

    • Protocol: Apply a specialized Amine/Caustic Neutralizer (often citric acid or acetic acid based) from the perimeter moving inward.

    • Observation: Wait for the color change indicator (if present) or test pH with paper until it reaches pH 6–8.

  • Collection: Scoop the resulting sludge/slurry into a wide-mouth HDPE waste jar.

  • Decontamination: Wipe the surface with water and soap.[3] Place all contaminated rags and gloves into the solid hazardous waste bin.

Scenario C: Empty Container Management

Context: You have used the last of the reagent.

  • P-List vs. U-List Check: This specific compound is not explicitly P-listed (acutely hazardous) by the EPA, but it is a characteristic waste (D002).

  • RCRA "Empty" Definition: A container is considered "RCRA Empty" if:

    • All wastes have been removed by pouring/pumping.

    • No more than 2.5 cm (1 inch) of residue remains on the bottom.

  • Rinsing: Triple rinse the bottle with a solvent capable of dissolving the residue (water or methanol). Collect the rinsate as hazardous waste (Stream A).

  • Disposal: Deface the label and dispose of the bottle as standard lab trash or glass waste, depending on facility rules.

Regulatory & Compliance Summary

  • EPA/RCRA (USA):

    • Waste Code: D002 (Corrosivity).

    • Prohibition: Never dispose of this compound down the drain. It is toxic to aquatic life and disrupts biological sewage treatment stages.

  • DOT (Transport):

    • If shipping waste off-site, it must be placarded as Class 8 (Corrosive) .

  • Nitrosamine Warning:

    • If your lab utilizes nitrosating agents, you must document a "Zero Cross-Contamination" policy. The reaction product (a nitrosamine) is a potent carcinogen and changes the waste classification significantly.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-[2-(1-Pyrrolidinyl)ethyl]piperazine. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2025).[4] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • Cornell University EHS. (n.d.). Listed Hazardous Wastes (F, K, U, and P lists). Retrieved from

  • PubChem. (n.d.). Compound Summary: this compound. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Pyrrolidin-1-ylethyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-Pyrrolidin-1-ylethyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.